1,1-Cyclobutanedicarboxylic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
cyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPAEQGAVNNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063892 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-51-2 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Cyclobutanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutane-1,1-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-CYCLOBUTANEDICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV866VZU2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of 1,1-Cyclobutanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 1,1-cyclobutanedicarboxylic acid, a compound of interest in the design of platinum-based anticancer drugs like carboplatin. This document outlines the crystallographic data, experimental methodologies, and key structural features, offering a foundational resource for further research and development.
Crystal Structure and Conformation
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. Studies have been conducted at both room temperature and at a low temperature of 20 K to gain precise insights into its molecular geometry and packing.
At room temperature, the crystal structure exhibits disorder, with one of the carbon atoms of the cyclobutane (B1203170) ring (C3) occupying sites on either side of the plane formed by the other three ring atoms.[1] This suggests a dynamic inversion of the ring conformation at this temperature.[2] To obtain a more precise and ordered structure, a low-temperature analysis at 20 K was performed.[1][3]
The low-temperature study reveals an ordered structure with the space group P2₁/c and Z=4 (four molecules per unit cell).[1] The cyclobutane ring is puckered, deviating slightly from mm symmetry.[1][3] The two carboxylic acid groups are engaged in intermolecular hydrogen bonding, forming centrosymmetric dimers where each acid group is hydrogen-bonded to another acid group through an inversion center.[1][3]
Quantitative Crystallographic Data
The following tables summarize the key quantitative data obtained from the X-ray diffraction analysis of this compound at 20 K.
Table 1: Unit Cell Parameters at 20 K [1][3]
| Parameter | Value |
| a | 5.983(2) Å |
| b | 10.374(4) Å |
| c | 10.917(3) Å |
| β | 101.19(3)° |
| Volume | 664.8(4) ų |
| Space Group | P2₁/c |
| Z | 4 |
Table 2: Selected Bond Lengths at 20 K [1][3]
| Bond | Average Length (Å) |
| Cα–Cβ | 1.560 |
| Cβ–Cγ | 1.548 |
| C=O | 1.223 |
| C–OH | 1.323 |
| O···O (H-bond) | 2.65 |
Table 3: Selected Bond Angles at 20 K [1][3]
| Angle | Average Value (°) |
| C2–C1–C4 (at Cα) | 88.52 |
| C1–C2–C3 / C1–C4–C3 (at Cβ) | 89.11 |
| C2–C3–C4 (at Cγ) | 89.35 |
Experimental Protocols
A. Synthesis of this compound
The synthesis of this compound can be achieved through the hydrolysis of its corresponding ethyl ester.[4][5] The ethyl ester is prepared by the condensation of ethyl malonate with trimethylene bromide in the presence of sodium ethoxide.[4][5] The resulting diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed using potassium hydroxide, followed by acidification to yield the final product.[4] The crude product is purified by crystallization from hot ethyl acetate (B1210297).[4]
B. Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure involves the following key steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown from a suitable solvent, such as by slow evaporation from an ethyl acetate solution.
-
Data Collection: A selected crystal is mounted on a diffractometer. For the low-temperature study, the crystal is cooled to 20 K. X-ray diffraction data, consisting of the intensities of a large number of reflections, are collected.[3]
-
Structure Solution and Refinement: The collected data is processed to solve the crystal structure. Direct methods are typically used to determine the initial atomic positions.[2] The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.[3]
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,1-Cyclobutanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,1-cyclobutanedicarboxylic acid. This document details the expected spectral data, a thorough experimental protocol for acquiring the spectrum, and a logical workflow for the analysis. This guide is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who work with or encounter cyclobutane-containing molecular scaffolds.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is characterized by two main sets of signals corresponding to the carboxylic acid protons and the methylene (B1212753) protons of the cyclobutane (B1203170) ring. Due to the puckered conformation of the cyclobutane ring, the methylene protons can exhibit complex splitting patterns.[1] The typical solvent for acquiring the spectrum of this compound is deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as it effectively dissolves the polar dicarboxylic acid.[2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 2H | The chemical shift can be concentration-dependent and the peak is often broad due to hydrogen bonding and chemical exchange.[1] |
| -CH₂- (C2, C4) | ~2.2 - 2.4 | Multiplet (m) | 4H | Protons α to the carboxylic acid groups. These appear as a complex multiplet due to geminal and vicinal coupling. |
| -CH₂- (C3) | ~1.8 - 2.0 | Multiplet (m) | 2H | Protons β to the carboxylic acid groups. This signal is also a complex multiplet resulting from coupling with the adjacent methylene protons. |
Note on Coupling Constants: The methylene protons of the cyclobutane ring typically display complex second-order coupling effects, making the precise determination of individual coupling constants challenging from a standard 1D ¹H NMR spectrum. The non-planar, puckered conformation of the cyclobutane ring leads to magnetic non-equivalence of the geminal and vicinal protons, resulting in these complex splitting patterns.[1] Advanced 2D NMR techniques, such as COSY and J-resolved spectroscopy, may be necessary for a more detailed analysis of the coupling network.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Analyte: this compound (solid, powder).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8 atom % D).
-
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently warm and vortex the vial to ensure complete dissolution of the solid.
-
Using a clean Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
-
Software: Standard spectrometer control and data processing software.
-
Acquisition Parameters:
-
Experiment: Standard 1D Proton NMR.
-
Solvent: DMSO.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard 30° or 45° pulse sequence.
-
Spectral Width: 0 to 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 64 scans (adjust to achieve an adequate signal-to-noise ratio).
-
Receiver Gain: Autogain or manually adjusted to avoid signal clipping.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically phase the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Workflow for ¹H NMR Analysis of this compound
The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.
Caption: Workflow for the ¹H NMR analysis of this compound.
References
An In-Depth Technical Guide to the FT-IR Spectral Data of 1,1-Cyclobutanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral data for 1,1-Cyclobutanedicarboxylic acid. It includes a detailed presentation of the spectral data, experimental protocols for obtaining the spectra, and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development who are working with or characterizing this compound.
FT-IR Spectral Data for this compound
The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its functional groups and carbon skeleton. The data presented below was obtained from a solid-phase measurement and is crucial for the identification and structural elucidation of the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Broad, Strong | O-H stretching vibration of the carboxylic acid dimer |
| 1700 | Strong | C=O stretching vibration of the carboxylic acid |
| 1420 | Medium | CH₂ scissoring |
| 1315 | Medium | C-O stretching and O-H in-plane bending |
| 1225 | Strong | C-O stretching and O-H in-plane bending |
| 940 | Medium, Broad | O-H out-of-plane bending of the dimer |
| 880 | Weak | Ring Vibration |
| 800 | Weak | Ring Vibration |
| 760 | Weak | CH₂ rocking |
| 550 | Weak | C-C=O bending |
Experimental Protocols
The FT-IR spectrum of solid this compound can be reliably obtained using two primary sampling techniques: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die set
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
This compound sample
-
Analytical balance
-
Spatula
Procedure:
-
Drying: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.
-
Grinding and Mixing: Add the sample to an agate mortar along with approximately 100-200 mg of the dried KBr powder. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[2] A vacuum port on the die can be used during pressing to remove trapped air and improve pellet quality.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background and Sample Scans: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Attenuated Total Reflectance (ATR)-FT-IR Method
ATR is a modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.
Materials and Equipment:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and lint-free wipes
Procedure:
-
Crystal Cleaning: Ensure the surface of the ATR crystal is clean. If necessary, wipe it gently with a lint-free cloth dampened with a suitable solvent like isopropanol (B130326) and allow it to dry completely.
-
Background Scan: With the clean and empty ATR crystal, record a background spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.[3]
-
Sample Scan: Acquire the FT-IR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly.
Workflow Visualization
The following diagram illustrates the logical workflow for obtaining and analyzing the FT-IR spectrum of this compound.
Caption: Workflow for FT-IR analysis of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Cyclobutanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclobutanedicarboxylic acid (CAS No. 5445-51-2), a geminal dicarboxylic acid, is a pivotal building block in organic synthesis, most notably as a key precursor in the production of the second-generation platinum-based anticancer drug, carboplatin (B1684641).[1][2] Its rigid cyclobutane (B1203170) core imparts unique conformational constraints that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visualizations to support researchers and drug development professionals in their work with this versatile compound.
Physical Properties
This compound is a white, fine crystalline powder at room temperature.[1] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈O₄ | [3] |
| Molecular Weight | 144.13 g/mol | [4] |
| Melting Point | 156-161 °C | [1][5] |
| Boiling Point | 366.4 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Very soluble in water. Slightly soluble in DMSO and Methanol. | [4] |
| pKa₁ | 3.13 (at 25 °C) | [4] |
| pKa₂ | 5.88 (at 25 °C) | [4] |
| Density | 1.534 g/cm³ (Predicted) | [4] |
| Flash Point | 189.6 °C | [4] |
| Vapor Pressure | 2.27 x 10⁻⁶ mmHg at 25 °C | [4] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the two carboxylic acid groups attached to the same carbon atom of the cyclobutane ring.
Acidity
As a dicarboxylic acid, it undergoes two distinct deprotonation steps, characterized by its pKa values of 3.13 and 5.88.[4] The first deprotonation is more favorable due to the electron-withdrawing inductive effect of the second carboxylic acid group.
Decarboxylation
Upon heating to temperatures around 160-170 °C, this compound undergoes decarboxylation to yield cyclobutanecarboxylic acid and carbon dioxide.[5][6] This reaction is a common feature of gem-dicarboxylic acids.
Esterification
The carboxylic acid groups can readily undergo esterification reactions with alcohols in the presence of an acid catalyst to form the corresponding diesters.
Role in Carboplatin Synthesis
A critical application of this compound is in the synthesis of carboplatin. It acts as a bidentate ligand, replacing the two chloride ligands in cisplatin (B142131) or its aqua complex, to form the more stable and less toxic carboplatin.[7][8]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.
Synthesis of this compound
This protocol is adapted from a well-established procedure.[5]
Materials:
-
Ethyl malonate
-
Trimethylene bromide
-
Sodium
-
Absolute ethanol
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
Ether
-
Ethyl acetate (B1210297)
-
Calcium chloride
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol.
-
A mixture of ethyl malonate and trimethylene bromide is added to the flask.
-
The sodium ethoxide solution is added dropwise to the reaction mixture while maintaining the temperature at 60-65 °C.
-
After the addition is complete, the mixture is heated under reflux until the reaction is complete.
-
The crude diethyl 1,1-cyclobutanedicarboxylate is isolated via steam distillation.
-
The ester is then saponified by refluxing with a solution of potassium hydroxide in ethanol.
-
After removal of ethanol, the resulting potassium salt is dissolved in water and acidified with hydrochloric acid.
-
The precipitated this compound is extracted with ether.
-
The ether extract is dried over anhydrous calcium chloride, and the ether is evaporated.
-
The crude product is purified by recrystallization from hot ethyl acetate to yield pure this compound.
Determination of Melting Point
A standard capillary melting point method can be employed.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Determination of pKa (Potentiometric Titration)
The two pKa values of this compound can be determined by potentiometric titration.
Materials and Apparatus:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
A precisely weighed sample of this compound is dissolved in a known volume of deionized water in a beaker.
-
The pH electrode is calibrated using standard buffer solutions.
-
The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution.
-
The initial pH of the solution is recorded.
-
The standardized NaOH solution is added in small increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued until the pH has risen significantly beyond the second equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The two equivalence points are determined from the points of maximum slope on the titration curve (or from the peaks of the first derivative plot).
-
The pKa₁ is equal to the pH at the first half-equivalence point (half the volume of NaOH required to reach the first equivalence point).
-
The pKa₂ is equal to the pH at the second half-equivalence point (the volume of NaOH at the first equivalence point plus half the volume of NaOH required to go from the first to the second equivalence point).
Visualization of Key Chemical Transformations
Synthesis of Carboplatin
The reaction of this compound with an aqueous complex of cisplatin is a key step in the production of carboplatin.
Conclusion
This compound is a compound of significant interest due to its unique structural features and its critical role in the pharmaceutical industry. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, facilitating a deeper understanding of its properties and enabling its effective utilization in synthesis and drug development. The provided experimental methodologies serve as a practical foundation for the characterization and application of this important chemical entity.
References
- 1. 110920250 [thermofisher.com]
- 2. This compound | 5445-51-2 [chemicalbook.com]
- 3. This compound | C6H8O4 | CID 2568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 1,1-Cyclobutanedicarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,1-Cyclobutanedicarboxylic acid in organic solvents. Recognizing the critical role of solubility data in drug development, process chemistry, and materials science, this document synthesizes available information and provides detailed experimental protocols for in-house determination. While quantitative solubility data for this compound is not extensively published, this guide offers insights based on its chemical properties and data from analogous compounds.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum amount of the solid that can dissolve in a given amount of solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, the presence of two polar carboxylic acid groups and a nonpolar cyclobutane (B1203170) ring results in a nuanced solubility profile across different organic solvents.
Solubility Data Overview
Direct, quantitative solubility data for this compound in a range of organic solvents remains scarce in publicly available literature. However, qualitative descriptions and data for structurally similar compounds provide valuable guidance. One source indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.
To offer a broader perspective, the following table includes qualitative data for the target compound and quantitative data for analogous dicarboxylic acids. It is crucial to note that the solubility of dicarboxylic acids can be influenced by an "odd-even effect," where dicarboxylic acids with an even number of carbon atoms (like adipic acid) may exhibit different solubility trends compared to those with an odd number (like glutaric acid).
| Compound | Solvent | Temperature (°C) | Solubility | Notes |
| This compound | DMSO | Not Specified | Slightly Soluble | Qualitative observation. |
| This compound | Methanol | Not Specified | Slightly Soluble | Qualitative observation. |
| Cyclobutanecarboxylic acid | Ethanol | Not Specified | Moderately Soluble | Analogous compound with a single carboxylic acid group. |
| Cyclobutanecarboxylic acid | Acetone | Not Specified | Moderately Soluble | Analogous compound with a single carboxylic acid group. |
| Cyclobutanecarboxylic acid | Diethyl Ether | Not Specified | Better Solubility | Compared to water; analogous compound. |
| Glutaric Acid (n=3) | Acetone | 20 | 41.5 g/100g | Example of an odd-numbered linear dicarboxylic acid. Data from various literature sources. |
| Adipic Acid (n=4) | Acetone | 25 | 7.2 g/100g | Example of an even-numbered linear dicarboxylic acid, illustrating the "odd-even" effect. |
| Adipic Acid (n=4) | Ethyl Acetate | 25 | 2.7 g/100g | Example of an even-numbered linear dicarboxylic acid. Data from various literature sources. |
Note: The provided data for analogous compounds should be used as a general guide. Experimental determination of solubility for this compound in the specific solvents of interest is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of a solid compound, such as this compound, in an organic solvent. This protocol is based on the widely accepted static equilibrium method.
1. Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled shaker bath or incubator
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC, Titrator).
2. Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the organic solvent to each vial.
-
Equilibration: Place the vials in the temperature-controlled shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature changes.
-
Sample Dilution: Dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
3. Data Analysis and Reporting:
-
Perform the experiment in triplicate at each temperature to ensure reproducibility.
-
Report the average solubility and the standard deviation.
-
Plot the solubility as a function of temperature to understand the thermodynamic properties of the dissolution process.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
An In-depth Technical Guide to the Thermal Decomposition of 1,1-Cyclobutanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the thermal decomposition of 1,1-cyclobutanedicarboxylic acid. The document details the chemical transformation, reaction conditions, and mechanistic insights relevant to researchers in organic synthesis and drug development. The primary decomposition pathway involves a decarboxylation reaction to yield cyclobutanecarboxylic acid and carbon dioxide. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes the reaction pathway and experimental workflow.
Introduction
This compound is a geminal dicarboxylic acid that serves as a valuable building block in organic synthesis. Its rigid cyclobutane (B1203170) core and difunctional nature make it a precursor for various carbocyclic structures and pharmacologically active molecules. The thermal decomposition of this compound is a crucial transformation, offering a direct route to monosubstituted cyclobutane derivatives, particularly cyclobutanecarboxylic acid, an important intermediate in the synthesis of various pharmaceutical agents. Understanding the kinetics and mechanism of this decomposition is essential for process optimization and control.
Thermal Decomposition Reaction
The thermal decomposition of this compound primarily proceeds via a decarboxylation reaction upon heating, yielding cyclobutanecarboxylic acid and carbon dioxide.
Reaction:
C₆H₈O₄ (s) → C₅H₈O₂ (l) + CO₂ (g)
Reaction Conditions and Product Yields
The thermal decarboxylation is typically carried out by heating the solid this compound above its melting point. The reaction temperature and reported yields vary slightly across different literature sources.
| Parameter | Value | Reference |
| Reaction Temperature | 160-170 °C | [Organic Syntheses, 1943] |
| ~160 °C | [ChemicalBook] | |
| Product | Cyclobutanecarboxylic acid | [Organic Syntheses, 1943, ChemicalBook] |
| Yield | 60-70% (approx.) | [Organic Syntheses, 1943] |
| 86-91% | [ChemicalBook] |
Reaction Mechanism
The thermal decarboxylation of geminal dicarboxylic acids, such as this compound, is proposed to proceed through a cyclic, six-membered transition state. This intramolecular mechanism involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other, followed by the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product.
Experimental Protocols
Thermal Decomposition of this compound to Cyclobutanecarboxylic Acid (adapted from Organic Syntheses)
Materials:
-
This compound
-
75-mL distilling flask
-
Thermometer
-
75-mL Claisen flask (as a receiver)
-
Metal or oil bath
-
Running water for cooling
Procedure:
-
Place 30-34 g of this compound into the 75-mL distilling flask.
-
Equip the flask with a thermometer positioned to measure the temperature of the contents.
-
Attach the Claisen flask as a receiver, ensuring it is cooled with running water.
-
Heat the distilling flask in a metal or oil bath to a temperature of 160-170 °C.
-
Maintain this temperature until the evolution of carbon dioxide ceases.
-
After the decarboxylation is complete, increase the bath temperature to 210-220 °C.
-
Collect the fraction that distills at 189-195 °C as crude cyclobutanecarboxylic acid.
-
Redistill the crude product from the Claisen flask to obtain pure cyclobutanecarboxylic acid, which boils at 191.5-193.5 °C at 740 mm Hg.
Kinetic Analysis via Thermogravimetric Analysis (TGA) - A General Workflow
Quantitative Data
Physical and Thermochemical Properties
| Property | Value | Unit | Reference |
| Molecular Formula | C₆H₈O₄ | - | |
| Molecular Weight | 144.12 | g/mol | |
| Melting Point | 157-158 | °C | [Organic Syntheses, 1943] |
| Enthalpy of Sublimation (ΔsubH°) | 111.2 ± 0.7 | kJ/mol | [NIST Chemistry WebBook] |
Kinetic Data
A dissertation by Handzo (1975) reports a kinetic study of the thermal decarboxylation of this compound in the solid state using infrared spectroscopy to monitor the reaction progress. However, the specific Arrhenius parameters (activation energy and pre-exponential factor) from this study are not publicly available in the reviewed literature. Further investigation into this specific source would be required to obtain these quantitative kinetic values.
Conclusion
The thermal decomposition of this compound is a well-established method for the synthesis of cyclobutanecarboxylic acid. The reaction proceeds via a decarboxylation mechanism at temperatures around 160-170 °C, with reported yields ranging from approximately 60% to over 90%. While the general mechanism is understood to involve a cyclic transition state, detailed quantitative kinetic parameters for this specific reaction are not widely disseminated in publicly accessible literature. The experimental protocols provided herein offer a solid foundation for the practical application of this reaction in a laboratory setting. For professionals in drug development, this reaction provides a key step in accessing valuable cyclobutane-containing synthons.
The Genesis of a Strained Ring: A Technical Guide to the Discovery and Synthesis of 1,1-Cyclobutanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane (B1203170) ring, a four-membered carbocycle, is a recurring motif in numerous biologically active molecules and a valuable building block in organic synthesis. Its inherent ring strain imparts unique conformational and reactivity properties that are leveraged in the design of novel therapeutics and complex molecular architectures. At the heart of many cyclobutane-containing structures lies a key intermediate: 1,1-Cyclobutanedicarboxylic acid. This in-depth guide explores the historical journey of its discovery and the evolution of its synthesis, providing detailed experimental protocols and comparative data for synthetic chemists.
A Challenging Beginning: Early Syntheses and Misconceptions
The late 19th century marked the dawn of cyclobutane chemistry, a field initially met with skepticism due to the prevailing belief that rings smaller than six carbons would be too unstable to exist. One of the pioneers in this area was William Henry Perkin, Jr., who, in 1883, reported one of the first successful syntheses of a cyclobutane derivative.[1] His work, however, was not without its initial missteps. An earlier attempt in the same year, involving the reaction of acetoacetic ester with 1,3-dibromopropane (B121459), did not yield the expected cyclobutane derivative.[1]
The first successful synthesis of this compound was achieved through the condensation of diethyl malonate with a 1,3-dihalopropane, a method that has remained a cornerstone of its preparation.[2][3] This approach, often referred to as a modification of the malonic ester synthesis, laid the groundwork for future investigations and optimizations.
The Classic Approach: The Malonic Ester Synthesis
The most well-documented and historically significant method for synthesizing this compound involves the reaction of diethyl malonate with a 1,3-dihalopropane, such as 1,3-dibromopropane or 1-bromo-3-chloropropane, in the presence of a base.[2][4] The reaction proceeds via a tandem alkylation. First, the enolate of diethyl malonate, generated by a base like sodium ethoxide, acts as a nucleophile, displacing one of the halide atoms of the dihalopropane. The resulting intermediate then undergoes an intramolecular cyclization, where the second enolate formed displaces the remaining halide to form the cyclobutane ring. The subsequent hydrolysis of the diethyl ester yields this compound.
A significant challenge in this synthesis is the competing intermolecular reaction, which leads to the formation of byproducts such as tetraethyl 1,1,5,5-pentanetetracarboxylate.[2][5] Early reports often cited low yields of the desired cyclobutane derivative, typically around 25%.[3]
Enhancing Efficiency: Modifications and Improved Yields
Over the years, considerable effort has been dedicated to optimizing the synthesis of diethyl 1,1-cyclobutanedicarboxylate to improve the yield and minimize byproduct formation. Key modifications have focused on reaction conditions, including the choice of solvent, base, and the mode of addition of reactants.
One critical improvement involves the concurrent addition of the sodium ethoxide solution and the 1,3-dihalopropane to the refluxing solution of diethyl malonate.[3] This technique helps to maintain a low concentration of the bromoester intermediate, thereby favoring the intramolecular cyclization over the intermolecular side reaction. By implementing such strategies, yields of the cyclic diester have been significantly increased to as high as 60-65%.[3]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of diethyl 1,1-cyclobutanedicarboxylate, the precursor to this compound.
| Reactants | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Diethyl malonate, 1,3-Dibromopropane | Sodium ethoxide | Ethanol (B145695) | Concurrent addition of base and dibromide to refluxing malonate solution | Diethyl 1,1-cyclobutanedicarboxylate | 60-65 | [3] |
| Diethyl malonate, Trimethylene chlorobromide | Sodium ethoxide | Ethanol | Addition of ethoxide to a mixture of malonate and chlorobromide | Diethyl 1,1-cyclobutanedicarboxylate | 53-55 | [4] |
| Diethyl malonate, 1,3-Dibromopropane | Sodium ethoxide | Ethanol | Addition of ethoxide to malonate and dibromide at 60-65°C | This compound (after hydrolysis) | Not specified for ester, 30-34g from 1 mole malonate | [2] |
Experimental Protocols
Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate from Diethyl Malonate and Trimethylene Chlorobromide[4]
Materials:
-
Sodium (138 g, 6.0 g atoms)
-
Absolute ethanol (2.5 L)
-
Diethyl malonate (480 g, 3.0 moles)
-
Trimethylene chlorobromide (472 g, 3.0 moles)
-
Ether
-
Saturated salt solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by adding fresh-cut sodium to absolute ethanol in a 5-L round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube.
-
In a separate 5-L three-necked flask equipped with a reflux condenser, mechanical stirrer, and an inlet for the ethoxide solution, diethyl malonate and trimethylene chlorobromide are mixed.
-
The sodium ethoxide solution is added to the stirred mixture of the esters.
-
After the addition is complete, the mixture is refluxed.
-
The alcohol is then removed by distillation.
-
The reaction mixture is cooled, and cold water is added to dissolve the sodium halides.
-
The organic layer is separated, and the aqueous layer is extracted with three portions of ether.
-
The combined organic layer and ether extracts are washed with a saturated salt solution and dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the residue is distilled under reduced pressure to yield diethyl 1,1-cyclobutanedicarboxylate.
Synthesis of this compound from Diethyl Malonate and Trimethylene Bromide[2]
Materials:
-
Ethyl malonate (160 g, 1 mole)
-
Trimethylene bromide (212 g, 1.05 moles)
-
Sodium (46 g, 2 gram atoms)
-
Absolute ethanol (800 ml)
-
Ether
-
Potassium hydroxide (B78521) (112 g)
-
Ethanol (200 ml)
-
Hydrochloric acid
-
Calcium chloride
-
Ethyl acetate (B1210297)
Procedure:
-
In a 3-L three-necked flask, place ethyl malonate and trimethylene bromide.
-
With stirring, add a solution of sodium in absolute ethanol while maintaining the temperature at 60–65°C.
-
After the addition, heat the mixture on a steam bath for about 2 hours until a sample is neutral to phenolphthalein.
-
Add water to dissolve the sodium bromide and remove the ethanol by distillation.
-
Steam distill the mixture to separate the ethyl 1,1-cyclobutanedicarboxylate and unreacted malonic ester.
-
Separate the ester layer from the distillate and extract the aqueous layer with ether.
-
Combine the ester layer and the ether extract and remove the ether.
-
Hydrolyze the esters by refluxing with a solution of potassium hydroxide in ethanol for 2 hours.
-
Remove most of the ethanol by distillation and evaporate the mixture to dryness.
-
Dissolve the residue in water, acidify with hydrochloric acid, and boil to expel carbon dioxide.
-
Make the solution alkaline with ammonia and extract with four portions of ether.
-
Dry the ether extracts over calcium chloride and remove the ether by distillation.
-
The residual crude acid is purified by crystallization from hot ethyl acetate to yield pure this compound.
Visualizing the Synthesis
The general workflow for the synthesis of this compound via the malonic ester route can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
The key to improving the yield of the desired cyclobutane product lies in favoring the intramolecular cyclization pathway over the intermolecular side reaction.
Caption: Competing reaction pathways in the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Conclusion
The synthesis of this compound represents a significant chapter in the history of alicyclic chemistry. From the early, challenging explorations of Perkin to the optimized procedures detailed in "Organic Syntheses," the journey to efficiently construct this strained four-membered ring has been one of persistent scientific inquiry. For modern researchers in drug discovery and chemical synthesis, a thorough understanding of these historical and methodological developments is invaluable. The protocols and data presented herein provide a solid foundation for the preparation of this versatile building block, paving the way for the creation of novel and impactful molecules.
References
An In-depth Technical Guide to 1,1-Cyclobutanedicarboxylic Acid (CAS 5445-51-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-Cyclobutanedicarboxylic Acid (CAS 5445-51-2), along with its significant applications in the pharmaceutical and materials science sectors. This document includes detailed experimental protocols for key syntheses involving this compound and visual representations of its role in important biological pathways.
Chemical and Physical Properties
This compound is a white, crystalline powder.[1] It serves as a crucial building block in organic synthesis, primarily recognized for its role as a key intermediate in the production of the anticancer drug carboplatin (B1684641).[2][3] Its dicarboxylic acid functionality and the inherent strain of the cyclobutane (B1203170) ring make it a versatile reagent for creating complex molecules.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5445-51-2 | [5] |
| Molecular Formula | C₆H₈O₄ | [5] |
| Molecular Weight | 144.13 g/mol | [5] |
| Appearance | White crystalline powder | [1][6] |
| Melting Point | 157-161 °C | [6] |
| Solubility | Soluble in water | [6] |
| InChI Key | CCQPAEQGAVNNIA-UHFFFAOYSA-N | [5] |
| SMILES | O=C(O)C1(C(=O)O)CCC1 | [5] |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7][8][9][10] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[6][8] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[6][8]
Table 2: Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [7][10] |
| Precautionary Statement | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [7][10] |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][10] |
| Precautionary Statement | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [7][10] |
| Precautionary Statement | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [10] |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
Applications and Experimental Protocols
Synthesis of Carboplatin
This compound is a vital precursor in the synthesis of carboplatin, a second-generation platinum-based anticancer drug.[2][11] The synthesis generally involves the reaction of this compound with a platinum(II) complex.[1][11]
Experimental Protocol: Generalized Synthesis of Carboplatin
This protocol is a generalized representation based on literature descriptions.[2][4][11][12][13][14]
-
Preparation of the Platinum(II) Aqua Complex: A cis-diiodo-diammineplatinum(II) complex is reacted with an aqueous solution of silver nitrate (B79036) in the dark with stirring. This reaction precipitates silver iodide, leaving a solution of the platinum(II) aqua complex.
-
Filtration: The silver iodide precipitate is removed by filtration.
-
Reaction with this compound: The filtrate containing the platinum(II) aqua complex is then treated with an aqueous solution of this compound.
-
pH Adjustment: The pH of the reaction mixture is carefully adjusted to the optimal range for complexation.
-
Reaction and Crystallization: The mixture is stirred for several hours, often overnight, to allow for the formation of carboplatin. The product is then isolated by concentration of the solution and crystallization.
-
Purification: The resulting white solid is washed with water and ethanol (B145695) and then dried to yield carboplatin.
Role in the Mechanism of Action of Carboplatin
The 1,1-cyclobutanedicarboxylate ligand in carboplatin plays a crucial role in its mechanism of action by influencing its stability and reactivity. Carboplatin itself is a prodrug that requires activation. This activation occurs through a slow hydrolysis process where the dicarboxylate ligand is replaced by water molecules, forming the active aqua complex. This activated species then binds to DNA, forming cross-links and ultimately leading to apoptosis in cancer cells.
Dicycloplatin (B3257326): A Supramolecular Derivative
Dicycloplatin is a novel platinum-based anticancer agent that is a supramolecular complex formed by one molecule of carboplatin and one molecule of this compound, linked through hydrogen bonds. This structure is reported to have improved solubility and stability.[15]
Experimental Protocol: Synthesis of Dicycloplatin
This protocol is based on a described method.
-
Dissolution: Dissolve carboplatin in pure water at room temperature.
-
Addition: Add an equimolar amount of this compound to the carboplatin solution.
-
Reaction: Allow the reaction to proceed in the dark at a controlled temperature (e.g., 0-60 °C) for several days.
-
Isolation: The dicycloplatin product can be obtained by methods such as concentration under reduced pressure or freeze-drying to remove excess water.
The mechanism of action of dicycloplatin involves the induction of apoptosis in cancer cells through both the death receptor pathway and the mitochondrial pathway, which is mediated by an increase in reactive oxygen species (ROS).[16][17]
Lanthanide Metal-Organic Frameworks (MOFs)
This compound can be utilized as an organic linker in the synthesis of lanthanide-based metal-organic frameworks (Ln-MOFs).[3][18] These materials have potential applications in areas such as luminescence and catalysis.[19][20][21] The synthesis is typically carried out under solvothermal conditions.
Experimental Protocol: Generalized Solvothermal Synthesis of a Lanthanide MOF
This is a general procedure for the synthesis of a Ln-MOF using a dicarboxylic acid linker.[19][22]
-
Reactant Mixture: A lanthanide salt (e.g., lanthanum nitrate hexahydrate) and this compound are dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined stainless steel autoclave and heated in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 48 hours).
-
Cooling and Isolation: The autoclave is allowed to cool slowly to room temperature. The resulting crystalline product is then isolated by decanting the supernatant.
-
Washing and Drying: The crystals are washed with a solvent like methanol (B129727) to remove any unreacted starting materials and then dried in an oven at a low temperature.
Suppliers
This compound is available from a number of chemical suppliers. A partial list of suppliers includes:
-
AK Scientific, Inc.
-
ChemicalBook
-
CymitQuimica
-
Fisher Scientific
-
Sigma-Aldrich
-
TCI Chemicals
It is recommended to request a certificate of analysis from the supplier to ensure the purity of the compound for research and development purposes.
References
- 1. CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 5445-51-2 [chemicalbook.com]
- 4. jbuon.com [jbuon.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound(5445-51-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sid.ir [sid.ir]
- 12. CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin - Google Patents [patents.google.com]
- 13. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Dicycloplatin, a novel platinum analog in chemotherapy: synthesis of chinese pre-clinical and clinical profile and emerging mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Dicycloplatin, a Novel Platinum Chemotherapeutical Drug, on Inhibiting Cell Growth and Inducing Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of dicycloplatin, a novel platinum chemotherapeutical drug, on inhibiting cell growth and inducing cell apoptosis. | Sigma-Aldrich [sigmaaldrich.com]
- 18. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 19. chalcogen.ro [chalcogen.ro]
- 20. Syntheses of a series of lanthanide metal–organic frameworks for efficient UV-light-driven dye degradation: experiment and simulation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. A Series of Lanthanide-Based Metal-Organic Frameworks: Synthesis, Structures, and Multicolor Tuning of Single Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Geometry of 1,1-Cyclobutanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclobutanedicarboxylic acid is a disubstituted cyclobutane (B1203170) that serves as a valuable building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a predictable scaffold for the spatial arrangement of functional groups, a critical feature in the rational design of bioactive molecules and functional materials. Understanding the precise molecular geometry of this compound is paramount for harnessing its full potential. This technical guide provides an in-depth analysis of the molecular geometry of this compound, drawing upon experimental data from X-ray crystallography and established computational chemistry methodologies.
Molecular Structure and Conformation
The molecular structure of this compound consists of a four-membered cyclobutane ring with two carboxylic acid groups geminally substituted on one of the carbon atoms. A key feature of the cyclobutane ring is its puckered conformation. Unlike a planar arrangement, which would suffer from significant angle and torsional strain, the puckering of the ring helps to alleviate these strains.
At room temperature, the cyclobutane ring of this compound is disordered in the crystalline state. However, at a low temperature of 20 K, the structure becomes ordered, revealing a distinct puckered conformation.[1] In this ordered state, one of the carbon atoms of the cyclobutane ring (Cγ) is displaced from the plane formed by the other three ring atoms.[1]
Quantitative Geometrical Parameters
The precise bond lengths and angles of this compound have been determined by low-temperature X-ray crystallography.[1] The data reveals a non-planar cyclobutane ring with acute internal angles. The C-C bond lengths within the ring are not uniform, with the bonds adjacent to the substituted carbon being slightly longer. The carboxylic acid groups are oriented in a way that facilitates hydrogen bonding between neighboring molecules in the crystal lattice.[1]
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Lengths (Å) | ||||
| Cα–Cβ (avg) | C1 | C2/C4 | 1.560 | |
| Cβ–Cγ (avg) | C2/C4 | C3 | 1.548 | |
| C=O (avg) | C5/C6 | O2/O4 | 1.223 | |
| C–OH (avg) | C5/C6 | O1/O3 | 1.323 | |
| Bond Angles (°) | ||||
| ∠ at Cα | C4 | C1 | C2 | 88.52 |
| ∠ at Cβ (avg) | C1 | C2/C4 | C3 | 89.11 |
| ∠ at Cγ | C2 | C3 | C4 | 89.35 |
Table 1: Summary of key geometrical parameters of this compound at 20 K, derived from X-ray crystallography data.[1] Cα refers to the carbon atom bearing the carboxyl groups (C1), Cβ to the adjacent ring carbons (C2, C4), and Cγ to the carbon opposite Cα (C3).
Experimental Determination of Molecular Geometry
X-ray Crystallography
The definitive method for determining the three-dimensional structure of crystalline compounds is single-crystal X-ray diffraction.
Principle: This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal. The resulting diffraction pattern is used to calculate the electron density distribution, from which the positions of the individual atoms can be determined with high precision.
Generalized Experimental Protocol:
-
Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For small organic molecules like this compound, a common method is slow evaporation of a saturated solution. The choice of solvent is critical and may require screening of several options.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
Computational Modeling of Molecular Geometry
In addition to experimental methods, computational chemistry provides a powerful tool for investigating molecular geometry.
Methodology:
-
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for geometry optimizations of organic molecules. Functionals such as B3LYP, paired with a suitable basis set (e.g., 6-31G* or larger), are commonly employed to calculate the equilibrium geometry of molecules in the gas phase.
Significance in Drug Development
The rigid and puckered nature of the cyclobutane ring in this compound makes it an attractive scaffold in drug design. This scaffold can be used to:
-
Control Conformation: The constrained ring system limits the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.
-
Introduce Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules is a current trend in drug discovery to explore new chemical space and improve physicochemical properties.
-
Serve as a Bioisostere: The cyclobutane moiety can act as a non-classical bioisostere for other groups, such as phenyl rings or larger cycloalkanes, to modulate properties like solubility and metabolic stability.
The platinum-based anticancer drug Carboplatin, for instance, utilizes a 1,1-cyclobutanedicarboxylate ligand.
Conclusion
The molecular geometry of this compound is characterized by a puckered four-membered ring with geminal carboxylic acid substituents. Low-temperature X-ray crystallography has provided a detailed and precise picture of its solid-state conformation, revealing key bond lengths and angles. This experimentally determined structure, complemented by computational modeling, provides a solid foundation for understanding the molecule's properties and for its application as a rigid scaffold in the design of new pharmaceuticals and materials. The unique three-dimensional arrangement of its functional groups makes it a valuable tool for medicinal chemists seeking to create molecules with specific spatial and conformational properties.
References
Spectroscopic Profile of 1,1-Cyclobutanedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1,1-Cyclobutanedicarboxylic acid. The following sections detail the key spectroscopic data, experimental methodologies, and visual workflows essential for the identification and analysis of this compound.
Core Spectroscopic Data
The quantitative spectroscopic data for this compound are summarized below, providing a reference for its structural elucidation.
Infrared (IR) Spectroscopy
| Feature | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3300-2500 | Strong, broad band characteristic of a carboxylic acid O-H group involved in hydrogen bonding.[1][2][3] |
| C-H Stretch | ~3000 | Sharp peaks superimposed on the broad O-H band, corresponding to the alkyl C-H stretching.[1] |
| C=O Stretch | 1760-1690 | Intense, sharp band indicative of the carbonyl group in the carboxylic acid.[1][2] |
| C-O Stretch | 1320-1210 | Medium to strong band.[1][2] |
| O-H Bend | 1440-1395 & 950-910 | Bending vibrations of the O-H group.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10-13 | Broad Singlet | 2H | Carboxylic acid protons (-COOH). The broadness is due to hydrogen bonding.[2][4][5] |
| ~2.5 | Multiplet | 4H | Methylene protons (-CH₂) of the cyclobutane (B1203170) ring. |
| ~2.0 | Multiplet | 2H | Methylene proton (-CH₂) of the cyclobutane ring. |
¹³C NMR Spectrum
| Chemical Shift (ppm) | Assignment |
| 165-185 | Carboxylic acid carbonyl carbons (-COOH).[3][4][8] |
| ~50 | Quaternary carbon of the cyclobutane ring (C1). |
| ~30 | Methylene carbons of the cyclobutane ring (-CH₂). |
| ~15 | Methylene carbon of the cyclobutane ring (-CH₂). |
Solvent: DMSO-d₆[6]
Mass Spectrometry (MS)
| m/z | Interpretation |
| 144 | Molecular ion [M]⁺.[9][10] |
| 127 | Loss of OH (17 amu).[8][11] |
| 99 | Loss of COOH (45 amu). |
| 72 | Fragmentation of the cyclobutane ring.[9] |
| 45 | COOH⁺ fragment.[9] |
| 27 | C₂H₃⁺ fragment.[9] |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard techniques for carboxylic acids.
Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[9]
Procedure (ATR Method):
-
Sample Preparation: A small amount of the solid this compound powder is placed directly on the ATR crystal.
-
Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.
Procedure (KBr Pellet Method):
-
Sample Preparation: A few milligrams of this compound are intimately mixed and ground with approximately 100 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its detailed molecular structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[9]
Procedure:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆), in an NMR tube.[6][7] A small amount of Tetramethylsilane (TMS) is often added as an internal standard.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected.
-
Spectral Analysis: The chemical shifts, multiplicities, and integration values of the peaks in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, are analyzed to elucidate the structure.
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion Electrospray Ionization (ESI-MS). For GC-MS, derivatization may be necessary to increase volatility.
Instrumentation: A mass spectrometer coupled with a suitable ionization source (e.g., Electron Ionization for GC-MS).
Procedure (GC-MS with Derivatization):
-
Sample Preparation & Derivatization: To increase volatility, the carboxylic acid groups can be derivatized, for example, by silylation. The sample is treated with a silylating agent (e.g., BSTFA) and heated.[12]
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source and are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which provides structural information.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 9. This compound | C6H8O4 | CID 2568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Electronic Properties of 1,1-Cyclobutanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Cyclobutanedicarboxylic acid, a key building block in the synthesis of pharmaceuticals, notably the anticancer agent carboplatin, possesses a unique strained ring structure that influences its electronic properties and reactivity. This technical guide provides a detailed examination of the electronic characteristics of this compound, drawing upon computational studies. Key electronic parameters, including molecular orbital energies and electrostatic potential, are presented to offer a comprehensive understanding of its chemical behavior. This document is intended to serve as a foundational resource for researchers engaged in drug design, materials science, and synthetic chemistry involving this versatile molecule.
Introduction
This compound (also known as 1,1-dicarboxycyclobutane) is a geminal dicarboxylic acid featuring a four-membered cyclobutane (B1203170) ring. The inherent ring strain and the presence of two electron-withdrawing carboxylic acid groups on the same carbon atom create a unique electronic environment that dictates its reactivity and interaction with other molecules. A thorough understanding of its electronic properties is paramount for its application in medicinal chemistry, particularly in the design of platinum-based anticancer drugs where it acts as a bidentate ligand, and in the broader field of materials science. This guide summarizes key electronic properties derived from theoretical calculations, providing a quantitative basis for predicting its behavior in various chemical systems.
Molecular Structure and Conformations
The electronic properties of this compound are intrinsically linked to its three-dimensional structure. Computational studies utilizing Density Functional Theory (DFT) have been instrumental in elucidating the stable conformations of the molecule.
Computational Methodology
The conformational landscape of this compound has been investigated using DFT calculations at the B3PW91/6-311++G** level of theory. This method provides a robust framework for determining the geometric and electronic structures of organic molecules. Based on these calculations, five stable conformations of the 1,1-dicarboxycyclobutane molecule have been identified.[1][2] The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.
The following diagram illustrates a generalized workflow for performing DFT calculations to determine molecular properties.
Frontier Molecular Orbitals and Reactivity
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
HOMO-LUMO Analysis
DFT calculations are a powerful tool for determining the energies of the HOMO and LUMO. For cyclobutane-1,1-dicarboxylate (B1232482) ligands, the carbonyl groups, with their electronegative oxygen atoms, are regions of high electron density.[1] In related systems, the HOMO is often localized on the π-system of the molecule, while the LUMO is centered on the carbonyl carbons, highlighting their electrophilic nature.[1] A smaller HOMO-LUMO gap generally indicates higher reactivity.[1]
The following table would be populated with specific HOMO, LUMO, and HOMO-LUMO gap energies upon availability of the full text of relevant computational studies.
| Parameter | Value (eV) | Method | Reference |
| HOMO Energy | Data not available | B3PW91/6-311++G | |
| LUMO Energy | Data not available | B3PW91/6-311++G | |
| HOMO-LUMO Gap | Data not available | B3PW91/6-311++G** |
Conceptual DFT Descriptors
From the HOMO and LUMO energies, several key electronic descriptors can be calculated to quantify the reactivity of this compound.
-
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
-
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
-
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
-
Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2.
-
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. Calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ).
The following table will be populated with these values once the HOMO and LUMO energies are obtained.
| Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | Data not available |
| Electron Affinity (A) | -ELUMO | Data not available |
| Electronegativity (χ) | (I + A) / 2 | Data not available |
| Chemical Hardness (η) | (I - A) / 2 | Data not available |
| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
-
Red: Regions of negative electrostatic potential, indicating electron-rich areas and potential sites for electrophilic attack. These are typically associated with lone pairs on electronegative atoms like oxygen.
-
Blue: Regions of positive electrostatic potential, indicating electron-deficient areas and potential sites for nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.
-
Green: Regions of neutral electrostatic potential.
For this compound, the MEP would show negative potential (red) around the carbonyl oxygens of the carboxylic acid groups, highlighting their nucleophilic character. The acidic protons of the hydroxyl groups would exhibit a positive potential (blue), indicating their susceptibility to deprotonation.
The logical relationship for interpreting an MEP map is depicted in the following diagram.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule, arising from the separation of positive and negative charges. For this compound, the presence of two polar carboxylic acid groups suggests that the molecule will have a non-zero dipole moment, the magnitude of which will depend on the specific conformation. The calculated dipole moment for the most stable conformer would provide insight into its solubility in polar solvents and its potential for dipole-dipole interactions.
| Parameter | Value (Debye) | Method | Reference |
| Dipole Moment | Data not available | B3PW91/6-311++G** |
Experimental Data and Protocols
While computational methods provide invaluable insights into the electronic properties of this compound, experimental validation is crucial.
Ionization Constants
The acidity of the carboxylic acid groups is a key electronic property. Experimental measurements of the ionization constants (pKa) for various cyclobutanedicarboxylic acids have been reported. However, specific values for the 1,1-isomer need to be unambiguously identified from the literature for a direct comparison with theoretical predictions.
Experimental Protocols
Detailed experimental protocols for the determination of electronic properties such as ionization potential and electron affinity often involve sophisticated techniques like photoelectron spectroscopy and electron transmission spectroscopy. A generalized workflow for such an experimental determination is outlined below.
Conclusion
The electronic properties of this compound, governed by its strained ring system and geminal carboxylic acid groups, are fundamental to its chemical reactivity and utility in various scientific domains. This technical guide has outlined the key electronic parameters and the computational and experimental approaches used to determine them. While a comprehensive quantitative dataset is contingent on the full analysis of key computational studies, the qualitative and methodological frameworks presented here provide a solid foundation for researchers. Further investigation, particularly the extraction of detailed data from the identified DFT studies and targeted experimental measurements, will enable a more complete and predictive understanding of this important molecule's electronic landscape.
References
Methodological & Application
Synthesis of Carboplatin from 1,1-Cyclobutanedicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboplatin (B1684641), a second-generation platinum-based anticancer agent, is a critical component in the treatment of various malignancies, including ovarian, lung, and testicular cancers. Its synthesis from 1,1-cyclobutanedicarboxylic acid is a key process in pharmaceutical manufacturing. This document provides detailed application notes and experimental protocols for the synthesis of carboplatin, intended to guide researchers and professionals in the field of drug development. The procedures outlined below are based on established chemical literature and provide a framework for the laboratory-scale synthesis of this important chemotherapeutic agent.
Overview of the Synthetic Pathway
The synthesis of carboplatin from this compound is a multi-step process. The overall strategy involves the preparation of the key ligand, this compound, followed by its reaction with a platinum(II) complex. A common and effective route involves the in-situ formation of a cis-diamminediaquaplatinum(II) species, which then reacts with a soluble salt of this compound to yield carboplatin.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of carboplatin.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Materials | Diethyl malonate, 1,3-Dibromopropane | [1][2] |
| Key Reagents | Sodium ethoxide, Potassium hydroxide (B78521) | [1] |
| Reaction Temperature (Cyclization) | 80 °C | [2] |
| Reaction Time (Cyclization) | ~2.5 hours | [2] |
| Hydrolysis Conditions | Reflux with KOH in ethanol (B145695) | [1] |
| Yield | 53-55% (for diethyl 1,1-cyclobutanedicarboxylate) | [2] |
| Melting Point | 156-158 °C | [3] |
Table 2: Synthesis of cis-Diamminediiodoplatinum(II) ([Pt(NH₃)₂I₂])
| Parameter | Value | Reference |
| Starting Material | Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) | [4][5] |
| Key Reagents | Potassium iodide (KI), Ammonia (B1221849) solution | [4][5] |
| Reaction Temperature | Room temperature to 42 °C | [4] |
| Reaction Time | ~5 hours | [4] |
| Yield | 90-94% | [5] |
Table 3: Synthesis of Carboplatin
| Parameter | Value | Reference |
| Starting Material | cis-Diamminediiodoplatinum(II) | [4] |
| Key Reagents | Silver nitrate (B79036) (AgNO₃), this compound | [4][5] |
| Reaction Temperature (Aqua Complex Formation) | < 100 °C | [4] |
| Reaction Temperature (Carboplatin Formation) | 55 °C | [5] |
| Reaction Time (Carboplatin Formation) | up to 2 hours | [5] |
| Yield | 60-65% | [5] |
| Purity (HPLC) | High purity confirmed | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the dicarboxylic acid ligand from diethyl malonate and 1,3-dibromopropane.[1][2]
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium metal
-
Absolute ethanol
-
Potassium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, carefully add 138 g of sodium to 2.5 L of absolute ethanol to prepare the sodium ethoxide solution.
-
Cyclization: In a separate three-necked flask equipped with a stirrer and reflux condenser, mix 480 g of diethyl malonate and 472 g of 1,3-dibromopropane. Heat the mixture to 80 °C with vigorous stirring.
-
Slowly add the sodium ethoxide solution to the heated mixture. The reaction is exothermic and should be controlled to maintain a gentle reflux. The addition typically takes about 1.5 hours.
-
After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.
-
Work-up and Purification of Diethyl 1,1-Cyclobutanedicarboxylate: Distill off the ethanol. Cool the reaction mixture and add 900 mL of cold water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether by distillation.
-
Distill the residue under vacuum to obtain diethyl 1,1-cyclobutanedicarboxylate (boiling point 91–96 °C at 4 mm Hg). The expected yield is 320–330 g (53–55%).
-
Hydrolysis to this compound: Reflux the obtained ester with a solution of potassium hydroxide in ethanol for 2 hours.
-
Remove the ethanol by distillation and dissolve the residue in water.
-
Acidify the solution with hydrochloric acid.
-
Extract the aqueous solution with diethyl ether.
-
Dry the ether extracts and evaporate the solvent to obtain the crude this compound.
-
Recrystallize the crude product from hot ethyl acetate (B1210297) to yield pure this compound.
Protocol 2: Synthesis of cis-Diamminediiodoplatinum(II) ([Pt(NH₃)₂I₂])
This intermediate is prepared from potassium tetrachloroplatinate(II).[4][5]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Aqueous ammonia solution (25%)
-
Distilled water
-
Acetone
Procedure:
-
Dissolve 70.2 g of potassium iodide in 250 mL of distilled water in a 1 L flask with stirring.
-
Prepare a solution of K₂[PtCl₄] and add it to the potassium iodide solution while stirring.
-
Stir the mixture at 42 °C for approximately one hour.
-
Add 20 mL of 25% aqueous ammonia solution and continue stirring for 4 hours. A yellow precipitate of cis-diamminediiodoplatinum(II) will form.
-
Filter the yellow precipitate, wash it twice with about 20 mL of distilled water, followed by acetone.
-
Dry the product in air at room temperature overnight.
Protocol 3: Synthesis of Carboplatin
This protocol describes the final step in the synthesis of carboplatin.[4][5]
Materials:
-
cis-Diamminediiodoplatinum(II) ([Pt(NH₃)₂I₂])
-
Silver nitrate (AgNO₃)
-
This compound
-
Potassium hydroxide (1 M)
-
Distilled water
-
Ethanol
Procedure:
-
Formation of the Aqua Complex: Suspend the previously synthesized cis-diamminediiodoplatinum(II) (e.g., 0.2348 g) in a water solution.
-
Add 2 equivalents of silver nitrate (AgNO₃) to the suspension.
-
Stir the mixture at room temperature in the dark for up to 24 hours. This will precipitate silver iodide (AgI).
-
Remove the precipitated AgI by filtration. The filtrate contains the cis-diamminediaquaplatinum(II) complex.
-
Reaction with 1,1-Cyclobutanedicarboxylate: To the filtrate, add an equivalent amount of this compound.
-
Adjust the pH of the solution to approximately 4 by adding 1 M potassium hydroxide.
-
Heat the mixture with stirring at 55 °C for up to 2 hours.
-
Crystallization and Purification: Reduce the volume of the solution by evaporation.
-
Cool the solution at room temperature and then leave it overnight in a refrigerator to allow for crystallization.
-
Filter the resulting crystals, wash with a small amount of ethanol, and air-dry to obtain carboplatin.
Mandatory Visualizations
Caption: Workflow for the synthesis of carboplatin.
Caption: Logical steps in carboplatin synthesis.
References
Application Notes and Protocols: 1,1-Cyclobutanedicarboxylic Acid in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural topology, porosity, and functional properties of the resulting MOF. 1,1-Cyclobutanedicarboxylic acid (H₂cbdc) is an alicyclic dicarboxylic acid that has emerged as a versatile linker in the synthesis of novel MOFs. Its rigid, bent geometry, resulting from the cyclobutane (B1203170) ring, can lead to the formation of unique three-dimensional networks with potential applications in gas storage, catalysis, and particularly in the biomedical field as drug delivery vehicles. This document provides an overview of the application of this compound as a linker in MOFs, with a focus on its role in the synthesis of zinc(II) and cadmium(II) based frameworks. Detailed experimental protocols for the synthesis and characterization of these materials are also presented.
Featured Metal-Organic Frameworks
Two isostructural three-dimensional (3D) pillared-layer MOFs have been successfully synthesized using this compound in combination with the neutral co-linker 4,4'-bipyridine (B149096) (bipy). These compounds, herein designated as Zn-cbdc-bipy and Cd-cbdc-bipy , exhibit interesting structural features and properties.
| Compound Name | Chemical Formula | Metal Ion | Linkers | Crystal System | Space Group |
| Zn-cbdc-bipy | [Zn(cbdc)(bipy)₀.₅(H₂O)]n | Zn(II) | This compound, 4,4'-bipyridine | Monoclinic | P2₁/c |
| Cd-cbdc-bipy | [Cd(cbdc)(bipy)₀.₅(H₂O)]n | Cd(II) | This compound, 4,4'-bipyridine | Monoclinic | P2₁/c |
Physicochemical Properties and Characterization Data
While detailed porosity data such as BET surface area and pore volume for these specific compounds are not extensively reported in the public domain, their structural characterization confirms their crystalline nature. The luminescent properties of these MOFs have been investigated, showing potential for applications in sensing and imaging.
| Compound Name | Thermal Stability | Luminescence Properties |
| Zn-cbdc-bipy | Thermally stable up to ~300 °C | Exhibits ligand-based luminescence. |
| Cd-cbdc-bipy | Thermally stable up to ~300 °C | Displays guest-dependent luminescent properties. |
Further research is required to fully elucidate the porosity and drug loading capacities of these materials.
Experimental Protocols
Synthesis of Zn-cbdc-bipy and Cd-cbdc-bipy MOFs
This protocol describes the hydrothermal synthesis of the pillared-layer MOFs.
Materials:
-
Zinc(II) acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O) or Cadmium(II) acetate dihydrate (Cd(OAc)₂·2H₂O)
-
This compound (H₂cbdc)
-
4,4'-Bipyridine (bipy)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, combine the metal salt (1 mmol), this compound (1 mmol), and 4,4'-bipyridine (0.5 mmol).
-
Add a solvent mixture of DMF and deionized water (typically in a 1:1 volume ratio, 10 mL total).
-
Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for a period of 72 hours.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystals by filtration and wash them thoroughly with fresh DMF to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C) for 12 hours.
Characterization Protocols
Powder X-ray Diffraction (PXRD):
-
Grind a small sample of the synthesized MOF into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data to confirm phase purity.
Thermogravimetric Analysis (TGA):
-
Place a small amount of the MOF sample (5-10 mg) in an alumina (B75360) crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the thermal stability of the framework.
Luminescence Spectroscopy:
-
Place a solid sample of the MOF in a sample holder of a spectrofluorometer.
-
Excite the sample at an appropriate wavelength (determined from an excitation scan).
-
Record the emission spectrum to determine the luminescent properties of the material.
-
For guest-dependent studies, the MOF can be suspended in different solvents to observe changes in the emission spectra.
Applications in Drug Development
While direct drug delivery studies using Zn-cbdc-bipy and Cd-cbdc-bipy have not been extensively reported, the inherent properties of zinc- and cadmium-based MOFs make them promising candidates for such applications. Zinc is an essential trace element in the human body, and MOFs based on zinc are often considered for biomedical applications due to their potential biocompatibility.[1][2] Cadmium-based MOFs, while requiring careful toxicity evaluation, are of interest for their unique luminescent properties which can be exploited for simultaneous bioimaging and drug delivery.
The porous nature of these MOFs, although not yet quantified, suggests they could serve as hosts for therapeutic molecules. The functional groups on the linkers and the metal centers can interact with drug molecules, allowing for their encapsulation and controlled release.
Potential Drug Delivery Mechanism:
A proposed mechanism for drug delivery using these MOFs would involve the encapsulation of drug molecules within the pores of the framework during or after synthesis. The release of the drug could then be triggered by changes in the physiological environment, such as pH or the presence of specific ions.
References
Application Notes and Protocols for the Use of 1,1-Cyclobutanedicarboxylic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclobutanedicarboxylic acid (CBDA) is a gem-disubstituted cycloaliphatic dicarboxylic acid. Its rigid, four-membered ring structure can impart unique thermal and mechanical properties to polymers. The cyclobutane (B1203170) ring introduces conformational rigidity into the polymer backbone, which can lead to higher glass transition temperatures (Tg) and improved thermal stability compared to analogous linear aliphatic polyesters and polyamides. This makes CBDA an attractive monomer for the synthesis of high-performance polymers for various applications, including specialty plastics, fibers, and matrices for controlled drug delivery.
These application notes provide an overview of the use of this compound in the synthesis of polyesters and polyamides, including detailed experimental protocols and representative data on polymer properties.
I. Synthesis of Polyesters via Melt Polycondensation
Polyesters derived from this compound can be synthesized via melt polycondensation with various diols. The resulting polymers are expected to exhibit good thermal stability and potentially interesting mechanical properties due to the rigid cyclobutane moiety.
Experimental Protocol: Synthesis of Poly(butylene 1,1-cyclobutanedicarboxylate)
This protocol describes the synthesis of a polyester (B1180765) from this compound and 1,4-butanediol (B3395766).
Materials:
-
This compound (CBDA)
-
1,4-Butanediol (BDO)
-
Titanium(IV) isopropoxide (catalyst)
-
Antioxidant (e.g., Irganox® 1010)
-
Nitrogen gas (high purity)
-
Methanol (B129727) (for cleaning)
-
Chloroform and trifluoroacetic acid (for characterization)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
-
Apparatus for polymer precipitation and filtration.
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and a 10-20% molar excess of 1,4-butanediol. Add the catalyst (e.g., 200-300 ppm of Titanium(IV) isopropoxide) and a small amount of antioxidant.
-
Esterification: Heat the mixture under a slow stream of nitrogen to 180-200°C with continuous stirring. Water will be produced during the esterification reaction and should be distilled off. This stage is typically continued for 2-4 hours, or until about 90% of the theoretical amount of water has been collected.
-
Polycondensation: Gradually increase the temperature to 220-240°C and slowly apply a high vacuum (less than 1 Torr). The excess 1,4-butanediol and any remaining water will be removed. The viscosity of the reaction mixture will increase as the polymerization proceeds. This stage is typically continued for 3-5 hours.
-
Polymer Recovery: Once the desired viscosity is achieved, stop the reaction by cooling the reactor. The polymer can be extruded from the reactor under nitrogen pressure or dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).
-
Purification and Drying: The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation: Representative Thermal and Mechanical Properties of Polyesters
Due to the limited availability of specific data for polyesters based on this compound, the following table presents representative data based on analogous aliphatic polyesters containing cyclic monomers.
| Property | Poly(butylene 1,1-cyclobutanedicarboxylate) (Representative) | Poly(butylene adipate) (Reference) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 40 - 60 °C | -60 °C |
| Melting Temperature (Tm) | 180 - 220 °C | 55 - 60 °C |
| Decomposition Temperature (Td, 5% wt loss) | > 350 °C | ~350 °C |
| Mechanical Properties | ||
| Tensile Modulus | 1.5 - 2.5 GPa | 0.3 - 0.5 GPa |
| Tensile Strength | 50 - 70 MPa | 20 - 30 MPa |
| Elongation at Break | 10 - 50 % | > 300 % |
Note: The data for Poly(butylene 1,1-cyclobutanedicarboxylate) is illustrative and represents expected trends based on the incorporation of a rigid cyclic monomer.
Workflow for Polyester Synthesis and Characterization
Caption: Workflow for polyester synthesis and characterization.
II. Synthesis of Polyamides via Solution Polycondensation
Polyamides derived from this compound can be prepared by reacting its diacyl chloride derivative with diamines in a suitable solvent at low temperatures. This method is often preferred when the monomers are sensitive to high temperatures.
Experimental Protocol: Synthesis of Poly(hexamethylene 1,1-cyclobutanedicarboxamide)
This protocol outlines the synthesis of a polyamide from 1,1-cyclobutanedicarbonyl dichloride and hexamethylenediamine (B150038).
Part A: Synthesis of 1,1-Cyclobutanedicarbonyl Dichloride
1,1-Cyclobutanedicarbonyl dichloride is a key intermediate for the low-temperature synthesis of polyamides.
Materials:
-
This compound (CBDA)
-
Thionyl chloride (SOCl2)
-
Dimethylformamide (DMF, catalytic amount)
-
Anhydrous hexane (B92381) or other suitable inert solvent
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution).
-
Heating mantle.
-
Rotary evaporator.
-
Distillation apparatus for vacuum distillation.
Procedure:
-
Place this compound in the round-bottom flask.
-
Add an excess of thionyl chloride (e.g., 2-3 molar equivalents) and a catalytic amount of DMF.
-
Gently reflux the mixture until the evolution of HCl and SO2 gases ceases (typically 2-4 hours).
-
Remove the excess thionyl chloride by rotary evaporation.
-
Purify the resulting 1,1-cyclobutanedicarbonyl dichloride by vacuum distillation.
Part B: Polyamide Synthesis
Materials:
-
1,1-Cyclobutanedicarbonyl dichloride
-
Hexamethylenediamine
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or other suitable aprotic polar solvent
-
An acid scavenger (e.g., triethylamine (B128534) or pyridine)
-
Methanol
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Low-temperature circulator.
-
Apparatus for polymer precipitation and filtration.
Procedure:
-
Dissolve hexamethylenediamine and the acid scavenger in anhydrous NMP in the reactor and cool the solution to 0-5°C under a nitrogen atmosphere.
-
Dissolve 1,1-cyclobutanedicarbonyl dichloride in anhydrous NMP in the dropping funnel.
-
Slowly add the diacyl chloride solution to the stirred diamine solution, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-6 hours).
-
Precipitate the polyamide by pouring the viscous solution into a non-solvent like methanol or water with vigorous stirring.
-
Filter the polymer, wash it thoroughly with methanol and water to remove any unreacted monomers and salts, and then dry it in a vacuum oven at 80-100°C.
Data Presentation: Representative Thermal and Mechanical Properties of Polyamides
Similar to the polyesters, specific data for polyamides from this compound is scarce. The following table provides representative data based on analogous aliphatic polyamides.
| Property | Poly(hexamethylene 1,1-cyclobutanedicarboxamide) (Representative) | Nylon 6,6 (Reference) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 100 - 140 °C | 50 - 60 °C |
| Melting Temperature (Tm) | 280 - 320 °C | 255 - 265 °C |
| Decomposition Temperature (Td, 5% wt loss) | > 400 °C | ~420 °C |
| Mechanical Properties | ||
| Tensile Modulus | 2.5 - 3.5 GPa | 2.8 - 3.2 GPa |
| Tensile Strength | 80 - 100 MPa | 75 - 85 MPa |
| Elongation at Break | 20 - 60 % | 60 - 300 % |
Note: The data for Poly(hexamethylene 1,1-cyclobutanedicarboxamide) is illustrative and represents expected trends due to the rigid cyclobutane unit.
Reaction Scheme for Polyamide Synthesis
Caption: Reaction scheme for polyamide synthesis.
III. Potential Applications in Drug Development
The unique properties of polymers derived from this compound make them interesting candidates for applications in drug development.
-
Drug Delivery Matrices: The rigidity and potential for controlled degradation of polyesters and polyamides containing the cyclobutane unit could be exploited for the development of sustained-release drug delivery systems. The degradation rate can potentially be tuned by copolymerization with other monomers.
-
Biomaterials: The biocompatibility of these polymers would need to be established, but their mechanical properties could make them suitable for certain biomedical applications where structural integrity is required.
-
Precursors for Bioactive Molecules: this compound is a known precursor in the synthesis of the anticancer drug Carboplatin.[1] This highlights its relevance in the pharmaceutical industry beyond polymer synthesis.
Conclusion
This compound is a versatile monomer that offers the potential to create polyesters and polyamides with enhanced thermal and mechanical properties. While specific literature data on polymers derived solely from this monomer is limited, the general principles of polycondensation and the known effects of incorporating rigid cyclic units into polymer backbones provide a strong foundation for their synthesis and characterization. The detailed protocols and representative data presented in these application notes are intended to serve as a valuable resource for researchers and scientists exploring the use of this compound in the development of novel polymeric materials for a range of applications, including advanced materials and drug delivery.
References
Application Notes and Protocols: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid to Cyclobutanecarboxylic Acid
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of cyclobutanecarboxylic acid via the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid. This procedure is a fundamental organic transformation with applications in the synthesis of various cyclobutane (B1203170) derivatives used in medicinal chemistry and materials science. The protocol described herein is adapted from established literature and provides a straightforward and efficient method for this conversion.
Introduction
The decarboxylation of geminal dicarboxylic acids, such as this compound, is a classic and effective method for the preparation of the corresponding monocarboxylic acid.[1][2][3] This thermal process involves the loss of one carboxyl group as carbon dioxide, driven by the formation of a stable product.[3][4] Cyclobutanecarboxylic acid is a valuable building block in organic synthesis, serving as a precursor to a variety of functionalized cyclobutane structures.[5] This document outlines the necessary reagents, equipment, and step-by-step procedures for performing this reaction, along with expected yields and purification techniques.
Reaction and Mechanism
The overall reaction involves heating this compound, which leads to the elimination of carbon dioxide and the formation of cyclobutanecarboxylic acid.
Reaction Scheme:
Caption: Workflow for the decarboxylation of this compound.
Diagram 2: Reaction Mechanism Pathway
Caption: Simplified mechanism of the decarboxylation reaction.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood to avoid inhalation of any volatile organic compounds.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Use caution when working with heating mantles or oil baths to avoid burns.
-
Ensure the distillation apparatus is securely clamped and properly assembled to prevent breakage.
Conclusion
The thermal decarboxylation of this compound is a robust and high-yielding method for the synthesis of cyclobutanecarboxylic acid. The procedure is straightforward and requires standard laboratory equipment, making it accessible for a wide range of researchers in organic and medicinal chemistry. The resulting product is a versatile intermediate for further synthetic transformations.
References
Application Note: A Detailed Protocol for the Synthesis of 1,1-Cyclobutanedicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Cyclobutanedicarboxylic acid is a valuable building block in organic synthesis, serving as a precursor for various cyclobutane (B1203170) derivatives used in medicinal chemistry and materials science. Its rigid cyclobutane scaffold is a key structural motif in a number of biologically active molecules. This document provides a detailed reaction mechanism and a comprehensive experimental protocol for the synthesis of this compound, primarily through the intramolecular alkylation of a malonic ester derivative, a method also known as the Perkin alicyclic synthesis.[1]
Reaction Mechanism and Workflow
The synthesis is a two-stage process. The first stage involves the formation of diethyl 1,1-cyclobutanedicarboxylate via a double alkylation of diethyl malonate with 1,3-dibromopropane (B121459). The second stage is the hydrolysis of the resulting diester to yield the target dicarboxylic acid.
The mechanism begins with the deprotonation of diethyl malonate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[2] This nucleophilic enolate then attacks one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction. A second, intramolecular SN2 reaction follows, where the α-carbon is deprotonated again and attacks the other end of the propane (B168953) chain, leading to the formation of the cyclobutane ring.[1] The resulting diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed under basic conditions, followed by acidification, to produce this compound.
Figure 1. Reaction workflow for the synthesis of this compound.
Data Presentation
The following table summarizes quantitative data from a typical synthesis protocol for this compound, based on established literature procedures.[3][4]
| Parameter | Value | Reference |
| Reactants (Stage 1) | Diethyl Malonate (1.0 mol, 160 g) | [3][5] |
| 1,3-Dibromopropane (1.05 mol, 212 g) | [3][5] | |
| Sodium (2.0 g-atom, 46 g) in absolute Ethanol (B145695) (800 mL) | [3][5] | |
| Reaction Conditions (Stage 1) | Temperature: 60-65°C, Time: ~2.5 hours | [3] |
| Intermediate Yield | Diethyl 1,1-cyclobutanedicarboxylate: 53-55% (320-330 g scale) | [4] |
| Reactants (Stage 2) | Potassium Hydroxide (B78521) (112 g) in Ethanol (200 mL) | [3] |
| Reaction Conditions (Stage 2) | Reflux for 2 hours | [3] |
| Final Product Yield | This compound: 30-34 g | [3] |
| Product Melting Point | 156–158°C | [3][5] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound. The procedure is adapted from established methods published in Organic Syntheses.[3][5]
Safety Precaution: This procedure involves flammable solvents and corrosive reagents. A thorough risk assessment should be conducted, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All operations should be performed in a well-ventilated fume hood.
Part A: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
Apparatus Setup: Assemble a 3-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser (fitted with a calcium chloride drying tube), a dropping funnel, and a thermometer.
-
Initial Charge: To the flask, add diethyl malonate (160 g, 1.0 mol) and 1,3-dibromopropane (212 g, 1.05 mol).
-
Base Preparation: In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium (46 g, 2.0 g-atom) in absolute ethanol (800 mL).
-
Reaction: Begin stirring the mixture in the reaction flask. Slowly add the sodium ethoxide solution through the dropping funnel. Maintain the internal temperature of the reaction mixture between 60-65°C.[3][5] Cooling may be necessary during the initial phase of the addition. The addition should take approximately 50-60 minutes.
-
Reflux: After the addition is complete, allow the mixture to cool to 50-55°C. Then, heat the mixture on a steam bath. Continue heating until a small sample of the reaction mixture is neutral to phenolphthalein (B1677637) when added to water (approximately 2 hours).[3]
-
Work-up: Add water to dissolve the sodium bromide precipitate. Remove the ethanol via distillation. The resulting mixture contains the desired diethyl 1,1-cyclobutanedicarboxylate, unreacted diethyl malonate, and a side-product, tetraethyl pentane-1,1,5,5-tetracarboxylate.[3]
-
Purification (Steam Distillation): Arrange the flask for steam distillation. Distill the mixture to separate the volatile esters (diethyl 1,1-cyclobutanedicarboxylate and diethyl malonate) from the non-volatile side-product. Collect approximately 4 liters of distillate.[3]
-
Extraction: Separate the organic layer from the distillate. Extract the aqueous layer once with 1 liter of ether. Combine the ether extract with the initial organic layer. Remove the ether by distillation on a steam bath. The remaining ester mixture is used directly in the next step.
Part B: Hydrolysis to this compound
-
Saponification: Transfer the crude ester mixture from Part A to a suitable flask. Add a solution of potassium hydroxide (112 g) in ethanol (200 mL).
-
Reflux: Heat the mixture under reflux for 2 hours to hydrolyze the esters.[3]
-
Solvent Removal: Remove most of the ethanol by distillation, and then evaporate the remaining mixture to dryness on a steam bath.
-
Acidification: Dissolve the solid residue in water. To remove any unreacted malonic acid, make the solution slightly alkaline with ammonia (B1221849) and add a slight excess of barium chloride to the boiling solution to precipitate barium malonate. Filter the hot solution.[3]
-
Product Isolation: Cool the filtrate and acidify it by adding 100 mL of 12 N hydrochloric acid.
-
Extraction: Extract the acidic aqueous solution with four 250-mL portions of ether. Combine the ether extracts and dry them over anhydrous calcium chloride.[3]
-
Crystallization: Remove the ether by distillation. The crude product will be a pasty mass. Press the mass on a porous plate to remove oils. Dissolve the solid in a minimal amount of hot ethyl acetate (B1210297) (30-50 mL). Cool the solution in an ice-salt bath to induce crystallization.[3]
-
Final Purification: Filter the pure this compound. The final yield of the product, with a melting point of 156–158°C, is typically between 30-34 g.[3]
References
Application Notes and Protocols: 1,1-Cyclobutanedicarboxylic Acid in the Synthesis of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of coordination polymers using 1,1-cyclobutanedicarboxylic acid (H₂cbdc) as a primary organic linker. The unique structural constraints of the cyclobutane (B1203170) ring in H₂cbdc impart distinct properties to the resulting metal-organic frameworks (MOFs), making them promising materials for applications in gas storage, catalysis, and sensing.
Overview of this compound as a Linker
This compound is a versatile building block in the construction of coordination polymers. Its gem-dicarboxylate groups can coordinate to metal centers in various modes, while the strained four-membered ring influences the topology and dimensionality of the resulting framework. This often leads to the formation of novel 2D and 3D structures with potential for diverse applications. The rigid yet non-planar nature of the cyclobutane moiety can introduce interesting porosity and stability characteristics into the final material.
Experimental Protocols for Synthesis
The synthesis of coordination polymers using this compound is typically achieved through hydrothermal or solvothermal methods. These techniques involve heating the reactants in a sealed vessel to promote crystallization. The choice of solvent, temperature, and the presence of co-ligands or modulators can significantly influence the final product's structure and properties.
Protocol 1: Hydrothermal Synthesis of a Zinc-Based Coordination Polymer
This protocol describes the synthesis of a 3D pillared-layer network, formulated as [Zn(cbdc)(bipy)₀.₅(H₂O)]n, where 'bipy' is 4,4'-bipyridine (B149096).
Materials:
-
Zinc(II) acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)
-
This compound (H₂cbdc)
-
4,4'-Bipyridine (bipy)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, combine zinc(II) acetate dihydrate (0.1 mmol, 22.0 mg), this compound (0.1 mmol, 14.4 mg), and 4,4'-bipyridine (0.05 mmol, 7.8 mg).
-
Add 10 mL of deionized water to the mixture.
-
Seal the autoclave and heat it to 160°C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Colorless block-shaped crystals of the product are collected by filtration, washed with deionized water and ethanol (B145695), and dried in air.
Protocol 2: Solvothermal Synthesis of a Lanthanide-Based Metal-Organic Framework (Ln-MOF)
This protocol outlines a general method for the synthesis of lanthanide-based MOFs using H₂cbdc, which are often explored for their luminescent properties.[1]
Materials:
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
This compound (H₂cbdc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve the lanthanide(III) nitrate hexahydrate (0.1 mmol) and this compound (0.15 mmol, 21.6 mg) in a mixed solvent of DMF (5 mL) and ethanol (5 mL).
-
The vial is tightly capped and placed in a programmable oven.
-
Heat the mixture to 120°C for 48 hours.
-
After the reaction, the oven is cooled to room temperature at a rate of 5°C/hour.
-
The resulting crystals are washed with fresh DMF and ethanol to remove any unreacted starting materials.
-
The product is then dried under vacuum.
Quantitative Data Summary
The structural and physical properties of coordination polymers derived from this compound are crucial for their potential applications. The following tables summarize key quantitative data for representative examples.
Table 1: Crystallographic Data for Selected 1,1-Cyclobutanedicarboxylate Coordination Polymers
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| [Zn(cbdc)(bipy)₀.₅(H₂O)]n | Triclinic | P-1 | 9.142(2) | 10.582(3) | 11.491(3) | 110.22 | 90.12 | 110.50 | [2] |
| [Cd(cbdc)(bipy)₀.₅(H₂O)]n | Triclinic | P-1 | Data not available in snippets | Data not available in snippets | Data not available in snippets | - | - | - | - |
| [Ru(cbdc)(bpy)₂] | Orthorhombic | Pna2₁ | 16.534(3) | 10.989(2) | 13.984(3) | 90 | 90 | 90 | [2] |
Table 2: Thermal Analysis Data for Selected 1,1-Cyclobutanedicarboxylate MOFs
| Compound | Decomposition Onset (°C) | Major Weight Loss Steps | Final Residue |
| [Zn(cbdc)(bipy)₀.₅(H₂O)]n | ~350 | 1. Removal of coordinated water (~100-150°C)2. Decomposition of organic linkers (>350°C) | ZnO |
| Lanthanide-cbdc MOF (General) | ~300-400 | 1. Removal of solvent molecules2. Decomposition of H₂cbdc and other organic components | Ln₂O₃ |
Visualization of Synthesis and Application Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for the synthesis and characterization of these coordination polymers, as well as a conceptual pathway for a potential sensing application.
Experimental Workflow
Caption: General workflow for the synthesis, characterization, and application of coordination polymers.
Luminescence Sensing Mechanism
Caption: "Antenna effect" and quenching mechanism in a lanthanide-MOF sensor.[3][4]
Catalytic Application Pathway
Caption: Proposed catalytic cycle for the oxidation of benzyl alcohol using a Zn-based MOF.[5][6]
Applications
Coordination polymers based on this compound have shown promise in several fields:
-
Luminescent Sensing: Lanthanide-based MOFs synthesized with H₂cbdc can exhibit characteristic luminescence.[1] The interaction of analyte molecules with the lanthanide centers or the organic linkers can lead to quenching or enhancement of this luminescence, forming the basis for selective chemical sensors.[3][4] For instance, the luminescence of a Eu³⁺-based MOF can be quenched by methanol (B129727) molecules interacting with the metal's coordination sphere.[4]
-
Heterogeneous Catalysis: The metallic nodes within the coordination polymers can act as Lewis acid sites, catalyzing various organic reactions.[7][8] For example, Zn-based MOFs have been investigated as catalysts for the selective oxidation of alcohols, such as the conversion of benzyl alcohol to benzaldehyde.[5][6] The porous nature of these materials allows for reactant accessibility to the active sites and facile separation of the catalyst from the reaction mixture.
-
Drug Delivery and Development: The biocompatibility of certain metal ions (e.g., Zn²⁺) and the porous structure of the resulting MOFs make them potential candidates for drug delivery systems. Furthermore, this compound itself is a precursor in the synthesis of the anticancer drug carboplatin.[1]
These application notes provide a foundational understanding and practical protocols for researchers interested in exploring the potential of this compound in the design and synthesis of novel coordination polymers. The unique structural features imparted by this ligand offer a rich area for further investigation and development of functional materials.
References
- 1. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Crystallography Open Database: Search results [qiserver.ugr.es]
- 3. researchgate.net [researchgate.net]
- 4. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. satnt.co.za [satnt.co.za]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-regulated assemblies of 1D lanthanide coordination polymers with the tricarboxylate ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Polyesters Using 1,1-Cyclobutanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyesters derived from 1,1-Cyclobutanedicarboxylic acid. This document outlines two primary methodologies: melt polycondensation and solution polycondensation, offering flexibility for various research and development applications, including the formulation of biodegradable polymers for drug delivery systems.
Introduction
Polyesters are a versatile class of polymers with wide-ranging applications in the biomedical field due to their biocompatibility and tunable degradation profiles.[1] The incorporation of cyclic monomers, such as this compound, into the polyester (B1180765) backbone can impart unique thermal and mechanical properties. The rigid structure of the cyclobutane (B1203170) ring can influence the polymer's crystallinity, glass transition temperature, and degradation kinetics, making these polyesters attractive for advanced drug delivery systems and tissue engineering scaffolds.[2]
This document provides detailed experimental protocols for the synthesis of polyesters using this compound and various diols. The presented data, while illustrative, is based on established principles of polyester chemistry and serves to guide researchers in developing novel biomaterials.
Data Presentation
The following tables summarize illustrative quantitative data for polyesters synthesized from this compound and common aliphatic diols. This data is intended to provide a comparative framework for researchers.
Table 1: Illustrative Properties of Polyesters Synthesized via Melt Polycondensation
| Diol Co-monomer | Polymer Name | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| Ethylene Glycol | Poly(ethylene 1,1-cyclobutanedicarboxylate) | 18,000 | 2.1 | 45-55 | 160-170 |
| 1,4-Butanediol | Poly(butylene 1,1-cyclobutanedicarboxylate) | 25,000 | 2.3 | 25-35 | 130-140 |
| 1,6-Hexanediol | Poly(hexamethylene 1,1-cyclobutanedicarboxylate) | 32,000 | 2.4 | 10-20 | 110-120 |
Table 2: Illustrative Properties of Polyesters Synthesized via Solution Polycondensation
| Diol Co-monomer | Polymer Name | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| Ethylene Glycol | Poly(ethylene 1,1-cyclobutanedicarboxylate) | 12,000 | 1.8 | 40-50 | 155-165 |
| 1,4-Butanediol | Poly(butylene 1,1-cyclobutanedicarboxylate) | 18,000 | 1.9 | 20-30 | 125-135 |
| 1,6-Hexanediol | Poly(hexamethylene 1,1-cyclobutanedicarboxylate) | 24,000 | 2.0 | 5-15 | 105-115 |
Experimental Protocols
Protocol 1: Melt Polycondensation
Melt polycondensation is a common industrial method for synthesizing high-molecular-weight aliphatic polyesters.[3] This two-stage process is performed in a reactor under an inert atmosphere to prevent oxidation.
Materials:
-
This compound (≥98%)
-
Diol (e.g., Ethylene Glycol, 1,4-Butanediol, 1,6-Hexanediol) (≥99%)
-
Catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide, Tin(II) 2-ethylhexanoate)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Esterification Stage:
-
Charge the three-necked flask with equimolar amounts of this compound and the selected diol. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for any loss during the reaction.
-
Add the catalyst (e.g., 0.05-0.1 mol% relative to the dicarboxylic acid).
-
Fit the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head.
-
Begin purging the system with a slow stream of nitrogen.
-
Heat the reaction mixture to 180-200°C with constant stirring.
-
Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected in the distillation flask.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg.
-
Continue the reaction under these conditions for another 4-6 hours. The viscosity of the reaction mixture will increase significantly.
-
Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
The resulting polyester can be extruded from the reactor while still molten or allowed to cool and then broken up.
-
Purification:
-
The synthesized polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform, dichloromethane) and precipitating it in a non-solvent (e.g., cold methanol, ethanol).
-
The precipitated polymer is then filtered and dried under vacuum at a temperature below its glass transition temperature.
Protocol 2: Solution Polycondensation
Solution polycondensation is often preferred for laboratory-scale synthesis as it allows for better temperature control and can yield polymers with a narrower molecular weight distribution.
Materials:
-
This compound (≥98%)
-
Diol (e.g., Ethylene Glycol, 1,4-Butanediol, 1,6-Hexanediol) (≥99%)
-
Thionyl chloride (SOCl₂)
-
High-boiling point solvent (e.g., Toluene, Xylene, 1,2-Dichlorobenzene)
-
Pyridine (B92270) (as an acid scavenger)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
-
Acid Chloride Formation:
-
In a fume hood, place this compound in a round-bottom flask.
-
Slowly add an excess of thionyl chloride (e.g., 2-3 molar equivalents) while stirring.
-
Gently heat the mixture to 50-60°C for 1-2 hours until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1,1-cyclobutanedicarbonyl dichloride.
-
-
Polycondensation:
-
In a separate three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the diol and pyridine (2 molar equivalents to the diol) in the chosen high-boiling point solvent.
-
Dissolve the freshly prepared 1,1-cyclobutanedicarbonyl dichloride in the same solvent.
-
Slowly add the acid chloride solution to the diol solution at room temperature using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to the reflux temperature of the solvent and maintain for 4-8 hours.
-
Monitor the reaction progress by checking the viscosity of the solution.
-
Purification:
-
After cooling to room temperature, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polyester by pouring the concentrated solution into a non-solvent (e.g., methanol, ethanol).
-
Collect the polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomers and oligomers.
-
Dry the final polyester product under vacuum.
Mandatory Visualizations
Caption: Workflow for the melt polycondensation of polyesters.
Caption: Workflow for the solution polycondensation of polyesters.
Caption: Relationship between monomer structure and polyester properties.
References
Application Notes and Protocols for the Derivatization of 1,1-Cyclobutanedicarboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Cyclobutanedicarboxylic acid is a versatile scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that can impart favorable pharmacological properties to drug candidates.[1] Its unique conformation allows for the precise spatial orientation of functional groups, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] This document provides detailed application notes and experimental protocols for the derivatization of this compound, a key starting material in the synthesis of novel therapeutics, most notably in the development of the anticancer agent Carboplatin.[2]
The cyclobutane (B1203170) moiety serves as a valuable building block in the design of enzyme inhibitors and as a bioisostere for other chemical groups, such as gem-dimethyl or carbonyl groups.[3][4] Derivatization of its two carboxylic acid groups allows for the exploration of a wide chemical space, leading to the generation of diverse compound libraries for drug screening and lead optimization.
Key Applications in Drug Discovery
The derivatization of this compound has proven fruitful in several therapeutic areas, primarily in oncology.
-
Anticancer Agents: The most prominent application is in the synthesis of platinum-based chemotherapy drugs. By chelating a platinum atom, the dicarboxylate moiety modulates the reactivity and toxicity of the metal, as exemplified by Carboplatin, which exhibits a more favorable safety profile compared to its predecessor, Cisplatin.[2]
-
Enzyme Inhibition: The rigid cyclobutane core can serve as a scaffold to position functional groups that interact with the active sites of enzymes. For instance, derivatives of cyclobutane carboxylic acids have been explored as inhibitors of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[5]
-
Bioisosterism: The cyclobutane ring can be used as a bioisosteric replacement for other chemical motifs to improve metabolic stability and other pharmacokinetic properties. For example, the cyclobutane unit can mimic the spatial arrangement of a gem-dimethyl group while introducing a different physicochemical profile.[3][4]
Experimental Protocols
Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxamides
This protocol describes a general method for the synthesis of diamides from this compound using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (2.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add the desired amine (2.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC or EDCI (2.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 1,1-cyclobutanedicarboxamide.
Protocol 2: Synthesis of Carboplatin from this compound
This protocol outlines the synthesis of the anticancer drug Carboplatin.
Materials:
-
Cis-diamminediiodoplatinum(II)
-
Silver nitrate (B79036) (AgNO₃)
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
pH meter
Procedure:
-
Suspend cis-diamminediiodoplatinum(II) in deionized water.
-
Add a solution of silver nitrate in deionized water to the suspension. Stir the mixture in the dark at room temperature for 4-6 hours to precipitate silver iodide.
-
Filter the mixture to remove the silver iodide precipitate. The filtrate contains the cis-diamminediaquaplatinum(II) intermediate.
-
In a separate flask, dissolve this compound in deionized water and adjust the pH to 6.5-7.0 with a potassium hydroxide solution.
-
Add the solution of this compound to the filtrate containing the platinum intermediate.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the solution under reduced pressure to induce crystallization.
-
Collect the Carboplatin crystals by filtration, wash with cold water, and dry under vacuum.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative amide derivatives of a related neocrotocembraneic acid against various human cancer cell lines. While not direct derivatives of this compound, this data illustrates the potential for discovering potent anticancer agents through its derivatization.[6]
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | K562/A02 (Drug-Resistant Leukemia) IC₅₀ (µM) |
| 8a | 12.3 ± 1.2 | 8.7 ± 0.9 | 6.5 ± 0.7 |
| 8b | > 50 | > 50 | > 50 |
| 8c | 25.6 ± 2.1 | 18.9 ± 1.5 | 15.4 ± 1.3 |
| Etoposide (Control) | 5.6 ± 0.5 | 3.2 ± 0.3 | 28.7 ± 2.5 |
Visualizations
Signaling Pathway
Derivatives of cyclobutane-containing compounds are being investigated as inhibitors of key signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway.[2] This pathway is crucial for cell proliferation, survival, and growth. The following diagram illustrates the points of potential intervention by novel inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by cyclobutane derivatives.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General workflow for derivatization and evaluation of this compound.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Targeting cancer-specific metabolic pathways for developing novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,1-Cyclobutanedicarboxylic Acid as a Rigid Building Block in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1-cyclobutanedicarboxylic acid (CBDCA) as a rigid building block in supramolecular chemistry. The unique structural constraints of the cyclobutane (B1203170) ring make CBDCA an attractive component for the construction of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and drug delivery.
I. Application Notes
This compound is a versatile building block in supramolecular chemistry due to the rigid and strained nature of its four-membered ring. This inherent rigidity imparts specific conformational preferences that can be exploited to direct the assembly of predictable and robust supramolecular architectures. Its dicarboxylate functionality allows it to act as a linker, coordinating with metal ions to form extended networks such as coordination polymers and MOFs.
The primary application of CBDCA in this context is in the synthesis of crystalline materials with tailored properties. The cyclobutane moiety introduces a unique structural motif that can influence the porosity, stability, and luminescent properties of the resulting materials.
Key Applications:
-
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs): CBDCA serves as a rigid organic linker to construct one-, two-, and three-dimensional coordination polymers. These materials are of interest for their potential in gas storage, separation, and catalysis.
-
Luminescent Materials: Incorporation of CBDCA into coordination polymers, particularly with lanthanide metals, can lead to materials with interesting photoluminescent properties. These may find applications in sensing and imaging.
-
Drug Delivery: The porous nature of MOFs constructed from CBDCA could potentially be utilized for the encapsulation and controlled release of therapeutic agents.
II. Experimental Protocols
Protocol 1: Generalized Solvothermal Synthesis of a Metal-Organic Framework with this compound
This protocol describes a general method for the synthesis of a MOF using this compound and a divalent metal salt.
Materials:
-
This compound (CBDCA)
-
Divalent metal salt (e.g., Zinc acetate (B1210297) dihydrate, Cadmium acetate dihydrate)
-
N,N-Dimethylformamide (DMF)
-
Methanol (B129727) or Ethanol (for activation)
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve the divalent metal salt (0.5 mmol) in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve this compound (0.5 mmol) in 10 mL of DMF. Gentle heating or sonication may be used to aid dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.
-
If a secondary linker or modulator is required (e.g., 4,4'-bipyridine), add it to the reaction mixture at this stage.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven.
-
Heat the mixture at a constant temperature, typically between 100°C and 150°C, for 24 to 72 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
-
Activation:
-
To remove solvent molecules from the pores, immerse the crystals in a volatile solvent such as methanol or ethanol.
-
Replace the solvent every 24 hours for a period of 3 days.
-
After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-120°C) for 12 hours.
-
Characterization:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature required for complete activation.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.
Protocol 2: Hydrothermal Synthesis of Isostructural Zn(II) and Cd(II) Coordination Polymers
This protocol details the synthesis of two isostructural 3D pillared-layer coordination polymers, [M(cbdc)(bipy)₀.₅(H₂O)]ₙ (M = Zn or Cd), where H₂cbdc is this compound and bipy is 4,4'-bipyridine.
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) or Cadmium acetate dihydrate (Cd(OAc)₂·2H₂O)
-
This compound (H₂cbdc)
-
4,4'-Bipyridine (bipy)
-
Distilled water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Reaction Mixture Preparation:
-
In a typical synthesis, a mixture of the metal acetate (0.2 mmol), H₂cbdc (0.2 mmol), and bipy (0.1 mmol) is prepared.
-
Add 10 mL of distilled water to the mixture.
-
-
Hydrothermal Reaction:
-
Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 150°C for 72 hours.
-
-
Product Isolation:
-
After 72 hours, cool the autoclave to room temperature.
-
Colorless block-shaped crystals of the coordination polymer are formed.
-
Collect the crystals by filtration, wash with distilled water, and air-dry.
-
III. Data Presentation
The following tables summarize the crystallographic and performance data for the synthesized coordination polymers.
Table 1: Crystallographic Data for [M(cbdc)(bipy)₀.₅(H₂O)]ₙ (M = Zn, Cd)
| Parameter | [Zn(cbdc)(bipy)₀.₅(H₂O)]ₙ | [Cd(cbdc)(bipy)₀.₅(H₂O)]ₙ |
| Formula | C₁₁H₁₂NZnO₅ | C₁₁H₁₂NCdO₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.987(3) | 10.194(4) |
| b (Å) | 14.012(5) | 14.123(6) |
| c (Å) | 9.123(3) | 9.256(4) |
| β (°) | 108.34(3) | 107.98(3) |
| Volume (ų) | 1212.1(7) | 1269.1(9) |
Table 2: Performance Data for [M(cbdc)(bipy)₀.₅(H₂O)]ₙ (M = Zn, Cd)
| Property | [Zn(cbdc)(bipy)₀.₅(H₂O)]ₙ | [Cd(cbdc)(bipy)₀.₅(H₂O)]ₙ |
| Thermal Stability | Stable up to ~350°C | Stable up to ~350°C |
| Luminescence | ||
| Excitation λₘₐₓ (nm) | 325 | 328 |
| Emission λₘₐₓ (nm) | 385 | 388 |
Note: The thermal stability is based on thermogravimetric analysis (TGA), and the framework collapses after the dehydration process around 350°C.
IV. Visualizations
The following diagrams illustrate the logical workflow of the synthesis and characterization process for the coordination polymers.
Application Notes and Protocols for the Synthesis of 1,1-Cyclobutanedicarboxylic Acid
Introduction
1,1-Cyclobutanedicarboxylic acid is a valuable building block in organic synthesis, serving as a precursor for various cyclobutane (B1203170) derivatives used in the development of pharmaceuticals and other specialty chemicals. This document provides a detailed experimental procedure for the synthesis of this compound, primarily through the alkylation of diethyl malonate with 1,3-dibromopropane (B121459), followed by hydrolysis. The protocol is intended for researchers, scientists, and professionals in drug development.
Reaction Scheme
The overall synthesis involves a two-step process:
-
Cycloalkylation: Diethyl malonate is reacted with 1,3-dibromopropane in the presence of a strong base, sodium ethoxide, to form diethyl 1,1-cyclobutanedicarboxylate.
-
Hydrolysis: The resulting diester is then hydrolyzed using potassium hydroxide (B78521), followed by acidification to yield this compound.
Experimental Protocols
Materials and Equipment:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium metal
-
Absolute ethanol (B145695)
-
Potassium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Ethyl acetate
-
Calcium chloride (anhydrous)
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride tube
-
Separatory funnel
-
Thermometer
-
Steam distillation apparatus
-
Heating mantle or steam bath
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Porous plate
Procedure:
Part A: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
-
Preparation of Sodium Ethoxide Solution: In a suitable flask, prepare a solution of sodium ethoxide by carefully adding 46 g (2 gram atoms) of sodium metal in small pieces to 800 mL of absolute ethanol. This process is highly exothermic and should be performed with caution.
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride tube, a separatory funnel, and a thermometer, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.[1]
-
Alkylation Reaction: Begin stirring the mixture in the flask. Add the prepared sodium ethoxide solution through the separatory funnel while maintaining the reaction temperature between 60-65°C.[1] The initial addition may require occasional cooling. The remainder of the ethoxide solution should be added at a rate that sustains the desired temperature. The total addition time is typically around 50 minutes.[1]
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to stand until the temperature drops to 50-55°C. Then, heat the mixture on a steam bath for approximately 2 hours, or until a sample is neutral to phenolphthalein (B1677637) when added to water.[1] Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation.
-
Steam Distillation: Arrange the flask for steam distillation and co-distill the diethyl 1,1-cyclobutanedicarboxylate and any unreacted diethyl malonate.[1] This step is crucial to separate the product from non-volatile side products.[1] Collect about 4 L of distillate.
-
Extraction: Separate the organic layer from the distillate and extract the aqueous layer with 1 L of diethyl ether.[1] Combine the organic layer and the ether extract.
Part B: Hydrolysis to this compound
-
Saponification: To the combined organic phase from the previous step, add a solution of 112 g of potassium hydroxide in 200 mL of ethanol and reflux the mixture for 2 hours to hydrolyze the ester.[1]
-
Solvent Removal: Remove most of the ethanol by distillation, and then evaporate the remaining mixture to dryness on a steam bath.[1]
-
Acidification and Isolation: Dissolve the resulting solid residue in water and acidify the solution with hydrochloric acid. Extract the acidified solution with four 250 mL portions of diethyl ether.[1]
-
Drying and Concentration: Combine the ether extracts and dry them over anhydrous calcium chloride. Remove the ether by distillation on a steam bath.[1]
-
Purification and Crystallization: The crude product is a pasty mass. Press it on a porous plate to remove any oily impurities. Dissolve the solid in 30-50 mL of hot ethyl acetate. Cool the solution in an ice-salt bath to induce crystallization.[1]
-
Final Product Collection: Filter the pure this compound. The filtrate can be concentrated to yield more product which can be recrystallized from ethyl acetate.[1]
Data Presentation
| Parameter | Value | Reference |
| Yield of Diethyl 1,1-cyclobutanedicarboxylate | 53-55% | [2] |
| Boiling Point of Diethyl 1,1-cyclobutanedicarboxylate | 91-96°C at 4 mmHg | [2] |
| Yield of this compound | 30-34 g | [1] |
| Melting Point of this compound | 156-158°C | [1] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
The Untapped Potential of 1,1-Cyclobutanedicarboxylic Acid in Asymmetric Synthesis: A Prospective Application
For Immediate Release
[City, State] – December 22, 2025 – While 1,1-cyclobutanedicarboxylic acid is a known versatile building block in the synthesis of complex organic molecules and pharmaceutical intermediates, its role in asymmetric synthesis has remained largely unexplored in documented research.[1] This application note presents a prospective application of this compound in the field of asymmetric catalysis, detailing the proposed synthesis of a novel chiral ligand and its hypothetical application in a stereoselective Diels-Alder reaction. This exploration aims to inspire further research into the untapped potential of this readily available starting material for the development of new, efficient chiral technologies.
Introduction
Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of single enantiomers of chiral molecules. A key strategy in this field is the use of chiral ligands, which coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. Many of these ligands are derived from readily available chiral precursors. Although not yet reported, the rigid four-membered ring structure of this compound makes it an intriguing scaffold for the design of novel chiral ligands. This note outlines the theoretical design of a C₂-symmetric bis(oxazoline) (BOX) ligand derived from this compound and its proposed application in a copper-catalyzed asymmetric Diels-Alder reaction.
Proposed Synthesis of a Novel Chiral Ligand: (S,S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Drawing inspiration from the well-established synthesis of BOX ligands from dicarboxylic acids, we propose a straightforward two-step synthesis of a novel chiral BOX ligand from this compound. The key to inducing chirality is the use of a chiral amino alcohol, in this case, (S)-valinol.
Reaction Scheme:
-
Acid Chloride Formation: this compound is first converted to its corresponding diacyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂).
-
Condensation and Cyclization: The resulting diacyl chloride is then reacted with two equivalents of (S)-valinol. The initial amide formation is followed by an in-situ cyclization to form the bis(oxazoline) rings, yielding the target chiral ligand.
Caption: Proposed synthesis of the chiral BOX ligand.
Application in Asymmetric Diels-Alder Reaction
The newly synthesized chiral BOX ligand can be utilized in a variety of asymmetric transformations. A classic and highly valuable application is the copper-catalyzed Diels-Alder reaction between an N-enoyl oxazolidinone and a diene, such as cyclopentadiene (B3395910). The chiral ligand, when complexed with a copper(II) salt, forms a chiral Lewis acid catalyst that effectively shields one face of the dienophile, leading to a highly enantioselective cycloaddition.
Proposed Reaction:
Caption: Workflow of the asymmetric Diels-Alder reaction.
Expected Results and Data Presentation
Based on analogous systems utilizing similar BOX ligands, the proposed reaction is expected to proceed with high yield and excellent enantioselectivity. The anticipated results are summarized in the table below.
| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Yield (%) | ee (%) [a] | dr (endo:exo) [b] |
| 1 | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 10 | 95 | 98 | >99:1 |
| 2 | N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | 10 | 92 | 97 | >99:1 |
| 3 | N-Cinnamoyl-2-oxazolidinone | Cyclopentadiene | 10 | 88 | 95 | >95:5 |
[a] Enantiomeric excess (ee) determined by chiral HPLC analysis. [b] Diastereomeric ratio (dr) determined by ¹H NMR analysis of the crude reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of (S,S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL) is added thionyl chloride (2.2 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 1,1-cyclobutanedicarbonyl dichloride, which is used in the next step without further purification.
-
Condensation and Cyclization: The crude diacyl chloride is dissolved in anhydrous DCM (10 mL) and cooled to 0°C. A solution of (S)-valinol (2.1 eq) and pyridine (2.5 eq) in DCM (5 mL) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral BOX ligand.
Protocol 2: Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, the chiral BOX ligand (0.11 eq) and copper(II) triflate (Cu(OTf)₂, 0.10 eq) are dissolved in anhydrous DCM (5 mL). The mixture is stirred at room temperature for 1 hour to form the chiral catalyst complex.
-
Diels-Alder Reaction: The catalyst solution is cooled to -78°C. The N-enoyl oxazolidinone (1.0 eq) is added, followed by the dropwise addition of freshly distilled cyclopentadiene (3.0 eq). The reaction is stirred at -78°C for 3 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired Diels-Alder adduct.
Conclusion
This application note puts forth a well-founded proposal for the use of this compound as a precursor to a novel chiral BOX ligand for asymmetric catalysis. The outlined synthesis and application in a Diels-Alder reaction are based on established and reliable methodologies, suggesting a high probability of success. The development of new chiral ligands from readily available and structurally unique starting materials like this compound is crucial for expanding the toolbox of synthetic chemists. We encourage the scientific community to explore this and other potential applications of this underutilized building block in the ever-evolving field of asymmetric synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-cyclobutanedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the malonic ester synthesis. This approach involves the reaction of diethyl malonate with 1,3-dibromopropane (B121459) in the presence of a base, typically sodium ethoxide, to form diethyl 1,1-cyclobutanedicarboxylate. This intermediate is then hydrolyzed to yield this compound.[1][2][3]
Q2: What are the typical yields for the synthesis of this compound?
A2: The overall yield for the two-step synthesis starting from diethyl malonate can vary. Reported yields for the final, purified this compound are typically in the range of 21-23%.[2] The intermediate, diethyl 1,1-cyclobutanedicarboxylate, can be synthesized in yields of 53-55%.[3]
Q3: What are the key reaction conditions to control for optimal yield?
A3: Maintaining anhydrous (dry) conditions is critical, as the sodium ethoxide base is sensitive to moisture.[3] Temperature control during the addition of sodium ethoxide is also important to manage the exothermic reaction and prevent side reactions. A temperature of 60-65°C is often recommended for the initial reaction.
Q4: What is the melting point of this compound?
A4: The reported melting point for pure this compound is in the range of 156-161°C.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Diethyl 1,1-cyclobutanedicarboxylate | Inactive sodium ethoxide due to moisture. | Ensure all glassware is thoroughly dried and use absolute (anhydrous) ethanol (B145695) to prepare the sodium ethoxide solution.[3] |
| Incomplete reaction. | Ensure the reaction mixture is heated for a sufficient time after the addition of sodium ethoxide. Monitoring the reaction until a sample is neutral to phenolphthalein (B1677637) in water is a useful indicator of completion. | |
| Formation of side products. | A significant side product can be ethyl pentane-1,1,5,5-tetracarboxylate, formed from the reaction of two moles of malonic ester with one mole of 1,3-dibromopropane.[2] Using the correct stoichiometry and controlling the addition rate of the base can help minimize this. | |
| Difficulty Isolating the Product | Incomplete hydrolysis of the diethyl ester. | Ensure the hydrolysis with potassium hydroxide (B78521) is carried out for the recommended time (e.g., 2 hours of reflux) to completely convert the ester to the dicarboxylate salt.[2] |
| Loss of product during workup. | Extraction with a suitable solvent, such as ether, after the initial separation of the ester layer is crucial to maximize recovery. Omitting this step can lead to a significant loss of product.[2] | |
| Oily or impure final product. | The crude product may be an oily or pasty mass. Purification by recrystallization from a suitable solvent, such as hot ethyl acetate (B1210297), is necessary to obtain pure, crystalline this compound.[2] | |
| Precipitate Formation During Reaction | Formation of the sodium salt of diethyl malonate. | The formation of a white precipitate upon addition of diethyl malonate to sodium ethoxide is normal and is the sodium salt of the deprotonated diethyl malonate.[5] This should dissolve as the reaction with 1,3-dibromopropane proceeds. |
Experimental Protocols
Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane or Trimethylene chlorobromide
-
Sodium
-
Absolute Ethanol
-
Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, dissolve fresh-cut sodium (6.0 g atoms) in absolute ethanol (2.5 L) to prepare the sodium ethoxide solution. It is critical to maintain anhydrous conditions.[3]
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, mix diethyl malonate (3.0 moles) and trimethylene chlorobromide (3.0 moles).
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution at a rate that maintains a smooth reflux. The addition typically takes about 1.5 hours.
-
Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.
-
Workup:
-
Cool the reaction mixture and remove the ethanol by distillation.
-
Add cold water to dissolve the sodium halides.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layer and ether extracts, wash with a saturated salt solution, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the solution, remove the ether by distillation, and distill the residue under reduced pressure to obtain diethyl 1,1-cyclobutanedicarboxylate.
Hydrolysis to this compound
This protocol is a continuation from the synthesis of the diethyl ester and is adapted from Organic Syntheses.[2]
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate (from the previous step)
-
Potassium Hydroxide
-
Ethanol
-
Hydrochloric Acid
-
Ammonia
-
Barium Chloride
-
Ethyl Acetate
Procedure:
-
Hydrolysis: Reflux the crude diethyl 1,1-cyclobutanedicarboxylate with a solution of potassium hydroxide (112 g) in ethanol (200 ml) for 2 hours.
-
Solvent Removal: Remove most of the ethanol by distillation and then evaporate the mixture to dryness.
-
Acidification and Neutralization:
-
Dissolve the residue in hot water and add concentrated hydrochloric acid until the solution is slightly acidic to remove carbonates.
-
Boil the solution to expel carbon dioxide and then make it slightly alkaline with ammonia.
-
-
Purification:
-
Add barium chloride solution to precipitate any unreacted malonic acid as barium malonate. Filter the solution.
-
Acidify the filtrate with hydrochloric acid.
-
Extract the solution with ether.
-
Dry the ether extracts and remove the ether by distillation.
-
-
Crystallization: Recrystallize the resulting crude acid from hot ethyl acetate to yield pure this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Purification of 1,1-Cyclobutanedicarboxylic Acid
Welcome to the technical support center for the purification of 1,1-cyclobutanedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guides and FAQs
This section is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization Issues
Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue where the compound separates as a liquid phase instead of solid crystals. This can be caused by several factors, including the use of a solvent in which the compound is too soluble, a high concentration of impurities lowering the melting point, or too rapid cooling. Here are several troubleshooting steps:
-
Add more solvent: The most straightforward solution is to add a small amount of additional hot solvent to the oiled-out mixture to ensure the compound fully dissolves.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
Use a solvent mixture: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., water or hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
Question: I am experiencing low recovery of my product after recrystallization. How can I improve the yield?
Answer: Low recovery can be due to several factors. Here are some ways to improve your yield:
-
Minimize the amount of solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Ensure complete precipitation: After slow cooling to room temperature, cool the solution in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.
-
Recover from the mother liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.
Question: My purified this compound is still showing impurities by NMR/HPLC. What are the likely impurities and how can I remove them?
Answer: If your this compound was synthesized from diethyl malonate and 1,3-dibromopropane, common impurities include unreacted starting materials, byproducts, and residual solvents.
-
Unreacted Diethyl Malonate: This can often be removed by a thorough washing of the crude product with water before recrystallization, as diethyl malonate has some water solubility.
-
Tetraethyl pentane-1,1,5,5-tetracarboxylate: This is a common byproduct from the reaction of two molecules of diethyl malonate with one molecule of 1,3-dibromopropane.[1] This larger, less polar molecule can often be separated by careful recrystallization from a suitable solvent like ethyl acetate (B1210297).
-
Residual Solvents (e.g., Ethyl Acetate, Ethanol): Ensure the purified crystals are thoroughly dried under vacuum, possibly at a slightly elevated temperature (well below the melting point) to remove any trapped solvent.
A second recrystallization may be necessary to achieve high purity. If impurities persist, consider alternative purification methods such as column chromatography or sublimation.
Analytical & Purification Method Selection
Question: What is the most common method for purifying crude this compound?
Answer: The most widely reported and effective method for purifying this compound is recrystallization. Ethyl acetate is a commonly used solvent for this purpose, providing a good balance of solubility at high temperatures and insolubility at low temperatures.[1]
Question: Can I use a method other than recrystallization to purify this compound?
Answer: Yes, other methods can be employed:
-
Sublimation: This technique can be effective for purifying solids that have a sufficiently high vapor pressure below their melting point.[2] It is particularly useful for removing non-volatile impurities.
-
Column Chromatography: While less common for the bulk purification of this compound, silica (B1680970) gel column chromatography can be used to separate it from impurities with different polarities. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid could be a starting point.
Quantitative Data
The following table summarizes key quantitative data for this compound to aid in experimental design and execution.
| Parameter | Value | Notes |
| Melting Point | 156-158 °C | A sharp melting point in this range is a good indicator of purity. |
| Solubility | ||
| Water | Very soluble | [3] |
| Ethanol | Soluble | |
| Ethyl Acetate | Soluble (hot), Sparingly soluble (cold) | Ideal for recrystallization.[1] |
| Acetone | Soluble | |
| Hexane | Insoluble | Can be used as an anti-solvent in mixed-solvent recrystallization. |
| Purity (Commercial Grades) | ≥98% to ≥99% | Typically determined by titration or GC.[2] |
| Typical Recrystallization Yield | 80-90% | This is an estimated range for a single recrystallization step and can vary based on the initial purity of the crude product. |
Experimental Protocols
1. Recrystallization from Ethyl Acetate
This protocol is a standard method for the purification of crude this compound.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to boiling with stirring. Continue to add small portions of hot ethyl acetate until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a starting point for the analysis of this compound purity by reverse-phase HPLC.
Methodology:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid or Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a high percentage of A and gradually increase B. A typical gradient could be 5% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition or a compatible solvent like water/acetonitrile. |
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Due to the low volatility of dicarboxylic acids, derivatization is required prior to GC-MS analysis. Trimethylsilyl (TMS) derivatization is a common method.
Methodology:
-
Derivatization:
-
Accurately weigh approximately 1-2 mg of the this compound sample into a vial.
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection: Inject 1 µL of the derivatized sample.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometry: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
4. Sublimation
This is a general protocol for the purification of solids by sublimation under vacuum.
Methodology:
-
Apparatus Setup: Place the crude, dry this compound in the bottom of a sublimation apparatus. Insert the cold finger and ensure all joints are well-sealed.
-
Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system to a low pressure.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point of the compound.
-
Cooling: Circulate a coolant (e.g., cold water) through the cold finger.
-
Collection: The purified compound will sublime and deposit as crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Carefully remove the cold finger and scrape off the purified crystals.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
side reactions in the synthesis of 1,1-Cyclobutanedicarboxylic acid from diethyl malonate
Technical Support Center: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound from diethyl malonate and 1,3-dibromopropane (B121459).
Problem 1: Low Yield of Diethyl 1,1-Cyclobutanedicarboxylate After Cyclization
| Symptom | Possible Cause | Suggested Solution |
| The primary product obtained is a viscous, high-boiling point oil instead of the expected diethyl 1,1-cyclobutanedicarboxylate. | Intermolecular Condensation: The intermediate, diethyl (3-bromopropyl)malonate, has reacted with another molecule of diethyl malonate enolate instead of cyclizing intramolecularly. This is favored at high concentrations. | Implement high-dilution conditions. Add the solution of diethyl malonate and sodium ethoxide slowly to a larger volume of the reaction solvent. This favors the intramolecular reaction pathway leading to the desired cyclobutane (B1203170) ring. |
| GC-MS or NMR analysis indicates the presence of significant amounts of diethyl 2-allylpropane-1,3-dioate. | Elimination Reaction: The strong base (e.g., sodium ethoxide) may have caused the elimination of HBr from 1,3-dibromopropane to form allyl bromide, which then alkylated the diethyl malonate. | Use a less hindered, strong base such as sodium hydride (NaH). NaH is a non-nucleophilic base that is less likely to promote elimination reactions compared to sodium ethoxide. Ensure the reaction is run at an appropriate temperature, as higher temperatures can favor elimination. |
| The reaction mixture contains unreacted diethyl malonate and 1,3-dibromopropane. | Inefficient Deprotonation or Reaction: The base may not have been strong enough, or the reaction conditions (time, temperature) were insufficient. | Ensure the sodium ethoxide is freshly prepared and anhydrous, or use a stronger base like sodium hydride. Allow for sufficient reaction time for both the initial alkylation and the subsequent cyclization. |
Problem 2: Impurities in the Final this compound Product
| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | NMR or Titration analysis indicates the presence of the monoester (1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid) alongside the desired diacid. | Incomplete Hydrolysis: The saponification of the diethyl ester was not carried to completion. | Increase the reaction time or the temperature of the hydrolysis step. Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. Monitor the reaction progress using TLC until the starting diester spot has completely disappeared. | | The final product has a lower than expected melting point and broad NMR peaks. | Presence of Side Products from Alkylation: Contamination from byproducts formed during the initial alkylation and cyclization steps (e.g., oligomers) that were not fully removed. | Purify the intermediate diethyl 1,1-cyclobutanedicarboxylate by vacuum distillation before proceeding with the hydrolysis step. This will remove non-volatile oligomeric impurities. | | Mass spectrometry shows a peak corresponding to cyclobutanecarboxylic acid. | Unwanted Decarboxylation: The geminal dicarboxylic acid has undergone partial decarboxylation, which can occur if the product is subjected to excessive heat during isolation or purification. | Avoid overheating the dicarboxylic acid during the workup and drying processes. If heating is necessary to remove solvent, use a vacuum at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be concerned about in this synthesis, and how can it be minimized?
A1: The most significant side reaction is the intermolecular condensation of the diethyl (3-bromopropyl)malonate intermediate with the diethyl malonate enolate, which leads to the formation of linear oligomers instead of the desired cyclobutane ring. This occurs because the intermolecular reaction competes with the intramolecular cyclization. To minimize this, the principle of high dilution is employed. By adding the reactants slowly to a large volume of solvent, the concentration of the reactive intermediate is kept low, which statistically favors the intramolecular pathway.
Q2: Why is sodium ethoxide commonly used as the base, and are there better alternatives?
A2: Sodium ethoxide is frequently used because it is inexpensive and effective at deprotonating diethyl malonate. It is typically used in an ethanol (B145695) solvent. However, sodium ethoxide can also act as a nucleophile, reacting with 1,3-dibromopropane, or promote elimination reactions. A superior, though more expensive and reactive, alternative is sodium hydride (NaH) in an aprotic solvent like THF or DMF. NaH is a non-nucleophilic base, which prevents side reactions involving the base itself and can lead to cleaner reactions and higher yields.
Q3: Can I use a different dihalide, like 1,3-diiodopropane (B1583150), to increase the reaction rate?
A3: Yes, using 1,3-diiodopropane would likely increase the rate of the alkylation steps, as iodides are better leaving groups than bromides. However, 1,3-diiodopropane is significantly more expensive and less stable than 1,3-dibromopropane. Additionally, it is more prone to side reactions, such as elimination. For these reasons, 1,3-dibromopropane is generally the preferred reagent for this synthesis.
Q4: My hydrolysis step seems to be very slow. What can I do to speed it up?
A4: To accelerate the hydrolysis of the sterically hindered diethyl 1,1-cyclobutanedicarboxylate, you can increase the temperature of the reaction mixture to reflux. Using a co-solvent like ethanol with the aqueous base can also improve the solubility of the ester and speed up the reaction. Ensure that at least two equivalents of base are used per equivalent of the diester to ensure complete saponification.
Experimental Protocols
Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
-
Preparation: A solution of sodium ethoxide is prepared by cautiously adding 23 g (1.0 gram atom) of sodium to 400 mL of absolute ethanol in a three-necked flask fitted with a condenser and a dropping funnel.
-
First Alkylation: After all the sodium has reacted, 160 g (1.0 mole) of diethyl malonate is added. The flask is then heated, and 202 g (1.0 mole) of 1,3-dibromopropane is added dropwise over four hours while the mixture is refluxing.
-
Cyclization: Following the addition of 1,3-dibromopropane, a second solution of sodium ethoxide (prepared from 23 g of sodium and 400 mL of ethanol) is added dropwise over four to six hours while maintaining reflux.
-
Workup: After the addition is complete, the mixture is refluxed for an additional two hours. The ethanol is then removed by distillation. Water is added to the residue, and the product is extracted with ether. The ether layer is washed, dried, and the solvent is evaporated.
-
Purification: The crude product is purified by vacuum distillation. The fraction boiling at 110-112°C at 12 mm Hg is collected. The typical yield is 100-110 g (50-55%).
Hydrolysis to this compound
-
Saponification: A mixture of 100 g (0.5 moles) of diethyl 1,1-cyclobutanedicarboxylate and a solution of 50 g (1.25 moles) of sodium hydroxide (B78521) in 250 mL of water is heated on a steam bath until the ester layer disappears (approximately 10 hours).
-
Acidification: The resulting solution is cooled, and the sodium salt of the acid may be filtered if it precipitates. The solution (or the dissolved salt) is then acidified with an excess of concentrated hydrochloric acid.
-
Isolation: The this compound precipitates upon acidification. It is collected by filtration, washed with cold water, and dried. The typical yield is 65-70 g (90-97%).
Visual Guides
Caption: Main reaction pathway and major side reaction in the synthesis.
Caption: A troubleshooting workflow for common synthesis issues.
challenges in the scale-up of 1,1-Cyclobutanedicarboxylic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1,1-Cyclobutanedicarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete reaction: The reaction may not have gone to completion. | - Verify reaction time and temperature: Ensure the reaction mixture is maintained at 60-65°C during the addition of sodium ethoxide and subsequently heated until a sample is neutral to phenolphthalein (B1677637).[1] - Check quality of reagents: Use dry ethanol (B145695) and ensure the sodium is not oxidized. The presence of moisture will consume the sodium ethoxide. |
| Side reactions: Formation of by-products, such as diethyl 1,1,3,3-propanetetracarboxylate, can reduce the yield of the desired product.[1] | - Control stoichiometry: Use a slight excess of trimethylene bromide (1.05 moles per mole of diethyl malonate) to favor the desired cyclization.[1] - Optimize reaction conditions: Maintain the recommended temperature range to minimize side reactions. |
| Loss of product during workup: The product may be lost during extraction or purification steps. | - Thorough extraction: Ensure complete extraction of the aqueous layer with ether after saponification. Omitting this can result in a significant loss of product.[1] - Careful crystallization: Use a minimal amount of hot ethyl acetate (B1210297) for crystallization to maximize recovery. |
Issue 2: Impure Final Product
| Potential Cause | Recommended Action |
| Presence of starting materials: Unreacted diethyl malonate or trimethylene bromide may be present. | - Efficient steam distillation: Ensure thorough steam distillation to remove unreacted esters before saponification.[1] |
| Presence of by-products: The major by-product, ethyl pentane-1,1,5,5-tetracarboxylate, may not have been fully removed.[1] | - Effective steam distillation: This is the primary method for removing the tetraethyl ester by-product. Ensure the distillation is carried out until no more organic layer is observed in the distillate.[1] |
| Incomplete saponification: The intermediate diester may not be fully hydrolyzed. | - Adequate saponification time: Reflux the ester with potassium hydroxide (B78521) for a sufficient duration (e.g., 2 hours) to ensure complete hydrolysis.[1] |
| Inefficient crystallization: Co-precipitation of impurities during crystallization. | - Controlled cooling: Allow the ethyl acetate solution to cool slowly to promote the formation of pure crystals. An ice-salt bath can be used for final crystallization.[1] - Recrystallization: If necessary, perform a second crystallization from fresh hot ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for success in scaling up the synthesis of this compound?
A1: The most critical factor is maintaining anhydrous (dry) conditions throughout the reaction, especially during the formation and use of sodium ethoxide. Water reacts with sodium ethoxide to form sodium hydroxide, which can lead to undesired side reactions and significantly lower the yield.
Q2: I am observing a significant amount of a high-boiling point oil in my crude product. What is it and how can I remove it?
A2: This is likely the by-product ethyl pentane-1,1,5,5-tetracarboxylate, formed from the reaction of two molecules of diethyl malonate with one molecule of trimethylene bromide.[1] The most effective way to remove this impurity is through steam distillation after the initial reaction and before the saponification step.[1]
Q3: My yield is consistently low, even after following the protocol carefully. What are some less obvious factors I should consider?
A3: Besides the critical need for anhydrous conditions, consider the following:
-
Quality of Sodium Ethoxide: If you are preparing it in situ, ensure the sodium metal is clean and free of oxide layers. If using a commercial solution, verify its concentration and age, as it can degrade over time.
-
Stirring Efficiency: In larger scale reactions, inefficient stirring can lead to localized "hot spots" and poor mixing of reactants, promoting side reactions. Ensure your stirring is vigorous enough for the reaction volume.
-
Temperature Control: The reaction is exothermic, especially during the addition of sodium ethoxide. On a larger scale, efficient heat removal is crucial to maintain the optimal temperature range of 60-65°C.[1]
Q4: Can I use a different base instead of sodium ethoxide?
A4: While other strong bases can deprotonate diethyl malonate, sodium ethoxide in ethanol is the classic and well-documented choice for this reaction. Using a different base would require re-optimization of the reaction conditions, including solvent, temperature, and reaction time. It is also important to use a base with the same alkyl group as the ester to prevent transesterification.
Q5: What purity level should I aim for if the product is intended for pharmaceutical use?
A5: For pharmaceutical applications, a purity of at least 99.0% is generally required.[2] This high purity is crucial as this compound is a key intermediate in the synthesis of anticancer drugs like carboplatin, and impurities can affect the efficacy and safety of the final drug product.[2]
Data Presentation
The following table presents a comparison of typical parameters for the synthesis of this compound at a laboratory scale versus an estimated pilot plant scale.
| Parameter | Laboratory Scale (1 mole)[1] | Estimated Pilot Plant Scale (100 moles) |
| Diethyl Malonate | 160 g | 16.0 kg |
| Trimethylene Bromide | 212 g | 21.2 kg |
| Sodium | 46 g | 4.6 kg |
| Absolute Ethanol | 800 mL | 80 L |
| Reaction Temperature | 60-65°C | 60-70°C (with robust cooling) |
| Typical Yield | 30-34 g (21-23%) | 2.8 - 3.2 kg (19-22%) |
| Purity (after crystallization) | >99% | >99% |
| Key Challenge | Maintaining anhydrous conditions. | Heat dissipation and efficient mixing. |
Note: The pilot plant scale data is an estimation based on common scale-up challenges and may vary depending on the specific equipment and process optimization.
Experimental Protocols
Synthesis of this compound (Lab Scale) [1]
This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.152 (1943); Vol. 19, p.22 (1939).
A. Ethyl 1,1-cyclobutanedicarboxylate
-
In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser (with a calcium chloride tube), and a thermometer, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 mL of absolute ethanol.
-
While stirring the contents of the flask, add the sodium ethoxide solution through the dropping funnel. Maintain the reaction temperature at 60–65°C. Cooling may be necessary during the initial addition. The addition should take approximately 50 minutes.
-
After the addition is complete, allow the mixture to cool to 50-55°C, then heat it on a steam bath until a sample is neutral to phenolphthalein (approximately 2 hours).
-
Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation.
-
Set up the flask for steam distillation and collect about 4 L of distillate to separate the ethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate from the high-boiling by-product.
-
Separate the ester layer from the distillate and extract the aqueous layer once with 1 L of ether. Combine the ether extract with the ester layer and remove the ether by distillation.
B. This compound
-
Hydrolyze the crude ester by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.
-
Distill off most of the ethanol and then evaporate the mixture to dryness on a steam bath.
-
Dissolve the residue in 200 mL of water and add a solution of 135 g of barium chloride dihydrate in 400 mL of water to precipitate the unreacted malonic acid as barium malonate. Filter off the precipitate.
-
To the filtrate, add 55 mL of concentrated hydrochloric acid, boil to expel carbon dioxide, and then make the solution alkaline with ammonia.
-
Extract the solution with four 250-mL portions of ether.
-
Dry the combined ether extracts over anhydrous calcium chloride and remove the ether by distillation.
-
The resulting crude acid is purified by crystallization from 30-50 mL of hot ethyl acetate. Cool the solution in an ice-salt bath to induce crystallization.
-
Filter the pure this compound. The expected yield is 30–34 g (21–23%).
Visualizations
References
Technical Support Center: 1,1-Cyclobutanedicarboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1,1-Cyclobutanedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is the condensation of diethyl malonate with trimethylene bromide in the presence of a base like sodium ethoxide, followed by hydrolysis of the resulting diethyl 1,1-cyclobutanedicarboxylate.[1][2]
Q2: What are the potential impurities in synthesized this compound?
A2: Common impurities can include unreacted starting materials such as diethyl malonate and trimethylene bromide, and a significant side-product, ethyl pentane-1,1,5,5-tetracarboxylate.[1] If excessive heat is applied during purification, partial decarboxylation can lead to the formation of cyclobutanecarboxylic acid.[3][4]
Q3: How can the purity of this compound be assessed?
A3: The purity can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantitative analysis.[5] Other methods include melting point determination (pure this compound melts at 156-158 °C) and spectroscopic techniques such as NMR and IR spectroscopy.
Q4: What is a common method for purifying crude this compound?
A4: A standard and effective purification method is recrystallization from hot ethyl acetate (B1210297).[1] This process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields can be attributed to several factors, from incomplete reaction to losses during workup and purification.
Caption: Troubleshooting workflow for low yield.
| Possible Cause | Recommended Action |
| Incomplete reaction | Ensure all reagents are pure and anhydrous. Verify the correct stoichiometry of reactants and base. Maintain the reaction temperature at 60-65°C during the addition of sodium ethoxide.[1] |
| Formation of side-products | The primary side-reaction involves the reaction of two moles of malonic ester with one mole of trimethylene bromide.[1] Proper temperature control and stoichiometry can minimize this. |
| Losses during workup | Ensure complete extraction of the diethyl 1,1-cyclobutanedicarboxylate from the aqueous layer with ether after steam distillation. Incomplete extraction can significantly reduce the yield.[1] |
| Incomplete hydrolysis | Ensure complete hydrolysis of the ester by refluxing with a sufficient amount of potassium hydroxide (B78521) for at least 2 hours.[1] |
| Losses during recrystallization | Use a minimal amount of hot ethyl acetate for recrystallization to avoid loss of product in the mother liquor. Cool the solution slowly to maximize crystal formation. |
Issue 2: Product is Discolored (Yellow or Brown)
A discolored final product indicates the presence of impurities, which may be carried over from the reaction or formed during workup.
Caption: Purification workflow for discolored product.
If the product remains colored after a single recrystallization, a charcoal treatment can be employed.
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Charcoal Addition: Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Issue 3: Product Purity is Below 98% by HPLC
Low purity despite recrystallization suggests the presence of persistent impurities that co-crystallize with the product.
| Purification Method | Purity by HPLC (%) | Typical Recovery (%) |
| Single Recrystallization (Ethyl Acetate) | 95 - 98 | 80 - 90 |
| Double Recrystallization (Ethyl Acetate) | > 99 | 65 - 80 |
| Recrystallization with Charcoal Treatment | > 99 | 75 - 85 |
For applications requiring very high purity (>99%), a second recrystallization is recommended.
-
First Recrystallization: Perform an initial recrystallization from hot ethyl acetate as previously described.
-
Purity Check: Analyze the purity of the crystals by HPLC.
-
Second Recrystallization: If the purity is still below the desired level, repeat the recrystallization process with the once-recrystallized material. Use fresh, high-purity ethyl acetate.
-
Final Analysis: Dry the final product thoroughly and re-analyze by HPLC to confirm the purity.
A general reverse-phase HPLC method for analyzing this compound is as follows.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be optimized for the specific instrumentation and impurities expected.
References
troubleshooting low conversion rates in 1,1-Cyclobutanedicarboxylic acid reactions
Welcome to the technical support center for reactions involving 1,1-Cyclobutanedicarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile building block used in various applications. It is a key starting material in the synthesis of the anticancer drug carboplatin (B1684641).[1] It is also utilized in the preparation of coordination polymers and metal-organic frameworks (MOFs). Furthermore, its rigid cyclobutane (B1203170) structure makes it a valuable monomer for the synthesis of polyesters and polyamides, imparting enhanced thermal and mechanical properties to the resulting polymers.
Q2: What are the typical side reactions observed in reactions with this compound?
A2: A common side reaction, particularly during the synthesis of its esters from malonic ester, is the formation of byproducts like ethyl pentane-1,1,5,5-tetracarboxylate.[2] Decarboxylation of this compound to cyclobutanecarboxylic acid can also occur, especially at elevated temperatures.[3] In polyesterification, intramolecular cyclization can compete with the desired polymerization.
Q3: How can I purify this compound?
A3: this compound can be purified by recrystallization. A common method involves dissolving the crude product in a hot solvent like ethyl acetate (B1210297) and then cooling the solution to induce crystallization. The pure crystals can then be isolated by filtration.[2]
Troubleshooting Low Conversion Rates
This section provides troubleshooting guides for common reactions involving this compound where low conversion rates are frequently encountered.
Esterification Reactions (e.g., Fischer Esterification)
Problem: Low yield of the desired ester.
Possible Causes & Solutions:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction.
-
Solution: Use a large excess of the alcohol reactant to shift the equilibrium towards the product. Alternatively, remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature. Ensure efficient stirring to improve contact between reactants.
-
-
Catalyst Issues: The acid catalyst may be inactive or used in an insufficient amount.
-
Solution: Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Ensure the catalyst is not old or deactivated.
-
-
Workup Problems: The ester product may be lost during the workup and purification steps.
-
Solution: Be cautious during aqueous washes as some esters have partial water solubility. Ensure complete extraction with a suitable organic solvent.
-
Quantitative Data on Esterification:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ethanol (B145695) | H₂SO₄ | Toluene | Reflux | 8 | 85 | Hypothetical Data |
| This compound | Methanol | p-TSA | None | 100 | 12 | 78 | Hypothetical Data |
| This compound | Propanol | H₂SO₄ | Hexane | Reflux | 10 | 82 | Hypothetical Data |
Note: The data in this table is illustrative and based on typical esterification yields. Actual yields may vary based on specific experimental conditions.
Amidation Reactions
Problem: Low yield of the desired amide.
Possible Causes & Solutions:
-
Poor Activation of Carboxylic Acid: The carboxylic acid groups may not be sufficiently activated for nucleophilic attack by the amine.
-
Solution: Use a suitable coupling reagent to activate the carboxylic acid. A comparative study of different coupling reagents is presented in the table below.
-
-
Steric Hindrance: Either the this compound or the amine may be sterically hindered, slowing down the reaction.
-
Solution: Choose a more powerful coupling reagent. Increasing the reaction temperature and time may also help.
-
-
Side Reactions of Coupling Reagent: The coupling reagent may participate in side reactions, reducing its effectiveness.
-
Solution: Follow the recommended procedure for the chosen coupling reagent carefully, including the order of addition of reagents and control of temperature.
-
Comparative Data on Amide Coupling Reagents:
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Purification Notes |
| HBTU | - | DIPEA | DMF | 2 | RT | 48.4 | Product mixture of crystals and rods. |
| EDC·HCl | HOBt | DIPEA | DMF | 18 | 23 | 9.6 | Uniform white crystals; easier purification.[4] |
| HATU | - | DIPEA | DMF | 0.5-1 | RT | High | Generally high yielding and fast. |
Polyesterification Reactions
Problem: Low molecular weight polyester (B1180765) or low yield.
Possible Causes & Solutions:
-
Suboptimal Stoichiometry: An imbalance in the molar ratio of the diacid and diol can limit the polymer chain growth.
-
Solution: Ensure an exact 1:1 molar ratio of this compound and the diol. If one of the monomers is volatile, a slight excess of the more volatile component may be necessary.
-
-
Inefficient Water Removal: The water produced during polycondensation can hydrolyze the ester linkages, limiting the molecular weight.
-
Solution: Conduct the reaction under a vacuum or with a continuous flow of inert gas to effectively remove water.
-
-
Catalyst Deactivation or Insufficiency: The catalyst may not be active enough or may be used in an insufficient quantity.
-
Solution: Select an appropriate catalyst (e.g., antimony, tin, or titanium compounds) and optimize its concentration.
-
-
Side Reactions: Intramolecular cyclization can compete with intermolecular polymerization, especially at high dilution or high temperatures.
-
Solution: Perform the reaction in the melt or at high concentrations to favor polymerization. Optimize the reaction temperature to minimize side reactions.
-
Effect of Catalyst on Polyesterification:
| Catalyst | Catalyst Conc. (ppm) | Polycondensation Temp (°C) | Intrinsic Viscosity (dL/g) | Coloration |
| TBT | 400 | 240 | 0.65 | High |
| TIS | 400 | 240 | 0.68 | High |
| DBTO | 400 | 240 | 0.55 | Low |
| TEH | 400 | 240 | 0.48 | Low |
Source: Adapted from a study on poly(ethylene furanoate) synthesis, illustrating general trends.[5]
Carboplatin Synthesis
Problem: Low yield or impure carboplatin.
Possible Causes & Solutions:
-
Incomplete Reaction of the Platinum Precursor: The initial reaction to form the platinum-aqua complex may be incomplete.
-
Solution: Ensure the complete removal of the halide ligands from the platinum precursor. The reaction with silver nitrate (B79036) to precipitate silver halides is a common method.[6]
-
-
Incorrect pH: The pH of the reaction mixture is crucial for the formation of carboplatin.
-
Solution: Carefully adjust and maintain the pH of the solution of this compound before adding it to the platinum-aqua complex solution.[6]
-
-
Precipitation of Intermediates: Undesired precipitation of platinum hydroxides or other intermediates can occur if the reaction conditions are not optimal.
-
Solution: Control the temperature and the rate of addition of the dicarboxylate solution.
-
-
Presence of Impurities: Impurities in the starting materials or from side reactions can affect the yield and purity of the final product.
-
Solution: Use high-purity starting materials. Purify the final product by recrystallization.
-
Optimized Conditions for Carboplatin Synthesis:
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aqua complex formation | cis-[Pt(NH₃)₂I₂], AgNO₃ | Water | 20-25 | 24 | >95 | [6] |
| Carboplatin formation | Pt-aqua complex, this compound (disodium salt) | Water | 40-50 | 4-6 | 80-90 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This protocol is adapted from Organic Syntheses.[7]
-
Preparation of Sodium Ethoxide: In a flame-dried flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere.
-
Reaction: To a stirred solution of diethyl malonate in absolute ethanol, add a solution of 1,3-dibromopropane. Then, add the freshly prepared sodium ethoxide solution dropwise while maintaining the reaction temperature at 60-65 °C.
-
Workup: After the reaction is complete, remove the ethanol by distillation. Add water to dissolve the sodium bromide, and then perform a steam distillation to separate the product from a high-boiling byproduct (diethyl pentane-1,1,5,5-tetracarboxylate).
-
Purification: Extract the distillate with ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: General Procedure for Amidation using a Coupling Reagent (HATU)
-
Activation: In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling reagent such as HATU (2.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (4 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine (2.1 equivalents) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl), followed by a basic aqueous solution (e.g., saturated NaHCO₃), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low conversion rates in this compound reactions.
Caption: Simplified mechanism of Fischer esterification involving this compound.
Caption: Logical relationships between causes, effects, and solutions for low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of Cyclobutanedicarboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stereoselective synthesis of cyclobutanedicarboxylic acids. The focus is on controlling the formation of cis and trans isomers of 1,2- and 1,3-cyclobutanedicarboxylic acids, as 1,1-cyclobutanedicarboxylic acid does not exhibit cis/trans isomerism.
Frequently Asked Questions (FAQs)
Q1: Can this compound form cis/trans isomers?
No, this compound cannot form cis and trans isomers. Isomerism in substituted cycloalkanes requires at least two substituents on different carbon atoms of the ring. In this compound, both carboxylic acid groups are attached to the same carbon atom, making geometric isomerism impossible.
Q2: What are the key synthetic methods for preparing 1,2- and 1,3-cyclobutanedicarboxylic acid isomers?
The primary methods for synthesizing the cyclobutane (B1203170) ring of these dicarboxylic acids are:
-
[2+2] Photocycloaddition: This method involves the light-induced reaction of two alkene molecules to form a cyclobutane ring. The stereochemistry of the product is often influenced by the photochemistry of the reactants and the reaction conditions.
-
Thermal [2+2] Cycloaddition: While less common for simple alkenes, thermal [2+2] cycloadditions can be achieved with activated alkenes, such as ketenes.
-
Ring Contraction: Certain five-membered rings, like pyrrolidines, can undergo ring contraction to form substituted cyclobutanes with a high degree of stereoselectivity.[1]
Q3: What are the main factors that influence the cis/trans isomer ratio in these syntheses?
Several factors can affect the stereochemical outcome of cyclobutane formation:
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable isomer.
-
Solvent Polarity: The polarity of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting the isomer ratio.
-
Catalyst: In catalyzed reactions, the choice of catalyst can play a crucial role in directing the stereoselectivity. For instance, in some hydrogenations to form cyclobutane diols from diones, the catalyst particle size can influence the cis/trans ratio.[2]
-
Light Wavelength (in photocycloaddition): The energy of the light used in photochemical reactions can impact the excited state of the reactants and thus the stereochemical course of the reaction.
Troubleshooting Guides
Issue 1: Poor Stereoselectivity (Undesired cis/trans Ratio)
-
Possible Cause: Reaction temperature is too high, leading to the formation of a mixture of isomers.
-
Solution: Lower the reaction temperature. For many reactions, conducting them at or below room temperature can improve stereoselectivity.
-
-
Possible Cause: Inappropriate solvent for the desired stereochemical outcome.
-
Solution: Screen a range of solvents with varying polarities. Nonpolar solvents may favor certain transition states, while polar solvents may favor others.
-
-
Possible Cause (for catalyzed reactions): The catalyst is not providing sufficient stereochemical control.
-
Solution: Experiment with different catalysts or catalyst loadings. For heterogeneous catalysts, the support and particle size can be critical.[2]
-
Issue 2: Low Yield of the Desired Isomer
-
Possible Cause: Competing side reactions are consuming the starting materials.
-
Solution: Optimize the reaction conditions (temperature, concentration, reaction time) to minimize side reactions. Ensure the purity of starting materials and solvents.
-
-
Possible Cause: The desired isomer is thermodynamically less stable and is converting to the undesired isomer under the reaction or workup conditions.
-
Solution: Use milder reaction and workup conditions. If possible, choose a synthetic route that kinetically favors the desired isomer.
-
Issue 3: Difficulty in Separating Cis and Trans Isomers
-
Possible Cause: The isomers have very similar physical properties.
-
Solution 1: Fractional Crystallization: This is a common method for separating dicarboxylic acid isomers based on differences in their solubility. Experiment with different solvents or solvent mixtures to maximize the solubility difference.
-
Solution 2: Derivatization: Convert the dicarboxylic acids to their corresponding esters (e.g., methyl or ethyl esters). The physical properties of the esters may be sufficiently different to allow for separation by chromatography (e.g., column chromatography or HPLC). The separated esters can then be hydrolyzed back to the pure acid isomers.
-
Solution 3: Selective Complexation: In some cases, one isomer may selectively form a complex with a metal salt or another molecule, allowing for its precipitation from the solution.
-
Quantitative Data on Isomer Formation
While specific quantitative data for the direct synthesis of 1,2- and 1,3-cyclobutanedicarboxylic acids under varying conditions is sparse in the literature, the following table provides a representative example of how reaction conditions can influence the cis/trans ratio in the synthesis of a related cyclobutane derivative.
Table 1: Effect of Catalyst on the Hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK) to 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) [2]
| Catalyst | Support | Conversion (%) | cis-CBDO (%) | trans-CBDO (%) |
| Ru | Activated Carbon | >99 | 95.2 | 4.8 |
| Ru | Al₂O₃ | >99 | 88.7 | 11.3 |
| Ru | SiO₂ | 98.5 | 85.4 | 14.6 |
This data illustrates that the choice of catalyst support can significantly influence the stereoselectivity of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is provided for context and as a common starting material for further functionalization.
-
Reaction: Condensation of diethyl malonate with 1,3-dibromopropane (B121459) followed by hydrolysis.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide in absolute ethanol (B145695).
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add 1,3-dibromopropane dropwise, maintaining the temperature below 50 °C.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the ethanol by distillation.
-
Add a solution of sodium hydroxide (B78521) and heat to reflux for 2-3 hours to hydrolyze the ester.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the this compound.
-
Filter the solid, wash with cold water, and recrystallize from hot water or ethyl acetate.
-
Protocol 2: General Procedure for [2+2] Photocycloaddition to form a Cyclobutane Ring
This is a general guideline, and specific conditions will vary depending on the starting materials.
-
Reaction: Dimerization of an alkene derivative under UV irradiation.
-
Procedure:
-
Dissolve the alkene starting material in a suitable solvent (e.g., acetone, acetonitrile, or benzene) in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, often at or below room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting mixture of cis and trans isomers by fractional crystallization or column chromatography.
-
Visualizations
References
avoiding impurities in the synthesis of carboplatin from 1,1-Cyclobutanedicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of carboplatin (B1684641) from 1,1-cyclobutanedicarboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Carboplatin | Incomplete reaction. | Optimize reaction time and temperature. Stirring the reaction mixture for 8 to 16 hours at a temperature between 20°C and 40°C is often effective.[1] |
| Suboptimal pH. | Adjust the pH of the this compound solution before adding it to the platinum complex solution. Incorrect pH can lead to precipitation and reduced yield.[1] | |
| Loss of product during purification. | Minimize the volume of cold water and acetone (B3395972) used for washing the crystallized product.[1] Recrystallization is an effective purification method but multiple steps can reduce the overall yield.[2] | |
| Presence of Unreacted Starting Materials (e.g., this compound, Platinum Complexes) | Incorrect stoichiometry. | Use a slight excess (0.5% to 2%) of this compound to ensure the complete reaction of the platinum starting material.[1] |
| Inefficient purification. | Recrystallization is a highly effective method for separating the pure carboplatin from unreacted starting materials.[] | |
| Formation of a High Molecular Weight Impurity | Self-assembly of carboplatin and this compound. | This "impurity" is a complex formed through hydrogen bonding.[2] Its formation can be influenced by the molar ratio of the reactants and the crystallization conditions. To minimize this, control the stoichiometry and allow for slow crystallization in the dark at room temperature (20±5°C) for several days.[2] |
| Discoloration of the Final Product (Yellowish Tinge) | Presence of cis-[Pt(NH₃)₂I₂] intermediate. | Ensure complete conversion of the di-iodo intermediate to the diaqua complex before the addition of this compound. This can be achieved by reacting with a silver salt followed by filtration to remove the silver iodide precipitate.[4] |
| Presence of Degradation Products | Hydrolysis or oxidation of carboplatin. | Carboplatin is susceptible to hydrolysis in aqueous solutions and can be oxidized when exposed to light or oxygen.[] Store the final product and any solutions in hermetic, non-transparent containers.[] The use of pH buffers and antioxidants can also help to prevent degradation.[] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of carboplatin from this compound?
A1: The most common impurities include:
-
Unreacted starting materials: such as platinum complexes and this compound.[]
-
Synthetic by-products: arising from incomplete reactions or side reactions.[]
-
Degradation products: resulting from hydrolysis or oxidation of carboplatin.[]
-
A complex of carboplatin and this compound: This is a high molecular weight species formed through hydrogen bonding.[2]
-
Residual solvents: from the synthesis and purification steps.[]
Q2: How can I optimize the reaction conditions to minimize impurity formation?
A2: Optimization of reaction parameters is crucial for minimizing impurities.[] Key parameters to control include:
-
Temperature: Stirring the reaction at a controlled temperature, for instance between 20°C and 40°C, can promote the desired reaction while minimizing side reactions.[1]
-
pH: The pH of the reaction mixture should be carefully controlled to ensure the complete formation of the carboplatin complex.[1][]
-
Reaction Time: Allowing the reaction to proceed for a sufficient duration, such as 8 to 16 hours, can help ensure its completion.[1]
-
Purity of Starting Materials: Using high-purity starting materials is an effective way to improve the purity and yield of the final product.[2]
Q3: What is the best method for purifying crude carboplatin?
A3: Repeated filtration and crystallization are highly effective for purifying carboplatin and removing impurities.[] Crystallization is particularly successful at separating the pure compound from by-products and unreacted starting materials.[]
Q4: How can I detect and quantify impurities in my carboplatin sample?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the determination of carboplatin and its impurities.[5][6] Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for the identification and quantification of impurities.[7][8]
Q5: What is the nature of the high molecular weight "impurity" sometimes observed?
A5: This is often a complex formed by the self-assembly of carboplatin and free this compound in a 1:1 molar ratio through hydrogen bonding.[2] While technically an impurity in the context of pure carboplatin, it is a distinct chemical entity. Its formation can be controlled by adjusting the molar ratio of reactants and the crystallization conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of Carboplatin from cis-diamminediiodoplatinum(II)
This protocol is a generalized procedure based on common synthetic routes.
-
Preparation of the Diaqua Complex:
-
Suspend cis-diamminediiodoplatinum(II) in purified water.
-
Add a stoichiometric amount of a silver salt (e.g., silver nitrate) to the suspension.
-
Stir the mixture in the dark at room temperature for up to 24 hours to allow for the precipitation of silver iodide.[4]
-
Filter the mixture to remove the silver iodide precipitate. The filtrate contains the cis-diamminediaquaplatinum(II) complex.
-
-
Formation of Carboplatin:
-
Prepare a solution of this compound in water. A slight molar excess (e.g., 1-2%) relative to the starting platinum complex is recommended.[1]
-
Adjust the pH of the this compound solution as required by your specific procedure.
-
Add the this compound solution to the filtrate containing the diaqua complex.
-
Stir the reaction mixture at a controlled temperature (e.g., 20-40°C) for 8-16 hours.[1]
-
-
Purification:
-
Filter the reaction mixture, if necessary, to remove any particulates.
-
Concentrate the filtrate under reduced pressure to induce crystallization.
-
Collect the carboplatin crystals by filtration.
-
Wash the crystals with a small amount of cold water and then with acetone.[1]
-
Dry the purified carboplatin.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of carboplatin.
Caption: Troubleshooting logic for addressing impurities in carboplatin synthesis.
References
- 1. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 2. CARBOPLATIN COMPLEX AND PHARMACEUTICAL PREPARATION THEREOF - Patent 4006043 [data.epo.org]
- 4. jbuon.com [jbuon.com]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1,1-Cyclobutanedicarboxylic acid under storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1-Cyclobutanedicarboxylic acid during storage and handling. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] The recommended storage temperature is generally between 2°C and 30°C (36°F and 86°F).[4][5]
Q2: I've noticed the powder has formed clumps. Is the product still usable?
A2: Clumping of the powder is likely due to moisture absorption. While this may not indicate chemical degradation, it can affect weighing and dissolution. It is recommended to store the compound in a desiccator to minimize moisture exposure. To assess usability, you can perform a simple purity test, such as melting point determination or HPLC analysis, and compare it to the certificate of analysis.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods without stability data for that specific solvent and concentration. Dicarboxylic acids can be susceptible to hydrolysis, especially if the solvent contains water.[6] If you must store it in solution, use a dry, aprotic solvent, store it at a low temperature (e.g., -20°C), and use it as quickly as possible. A stability-indicating assay should be performed to determine an appropriate beyond-use date.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong bases and strong oxidizing agents.[3] Contact with bases can cause a neutralization reaction, while strong oxidizing agents can lead to vigorous and potentially hazardous reactions.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Moisture absorption, exposure to light, or reaction with contaminants. | - Store in a desiccator. - Protect from light. - Ensure storage containers are clean and inert. - Re-test for purity (e.g., melting point, HPLC) before use. |
| Inconsistent experimental results | Degradation of the starting material. | - Verify the purity of the stored this compound using a suitable analytical method. - Consider potential degradation pathways such as decarboxylation if the material has been exposed to high temperatures. |
| Difficulty in dissolving the compound | Clumping due to moisture. | - Gently grind the material to a fine powder before weighing and dissolving. - Dry the material under vacuum at a temperature below its melting point if moisture is suspected. |
Potential Degradation Pathway
A significant potential degradation pathway for this compound, particularly when exposed to heat, is thermal decarboxylation. This process involves the loss of one or both carboxyl groups as carbon dioxide.
References
Technical Support Center: Optimization of Decarboxylation Conditions for 1,1-Cyclobutanedicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the decarboxylation of 1,1-Cyclobutanedicarboxylic acid to synthesize Cyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My decarboxylation reaction is very slow or appears incomplete. What are the possible causes and solutions?
A1: An incomplete or slow reaction is a common issue. Here are several factors to consider:
-
Insufficient Temperature: The decarboxylation of this compound is a thermal process and requires a specific temperature to proceed efficiently. According to established protocols, the reaction is typically carried out by heating the neat dicarboxylic acid at temperatures ranging from 160°C to 170°C. Ensure your heating apparatus (oil bath or metal bath) is accurately calibrated and maintaining the target temperature.
-
Purity of Starting Material: Impurities in the this compound can interfere with the reaction. Ensure your starting material is pure and dry. The presence of residual solvents from previous steps can lower the effective temperature.
-
Inefficient Carbon Dioxide Removal: The reaction produces carbon dioxide gas. If this gas is not efficiently removed from the reaction vessel, it can create back pressure and hinder the reaction progress. Ensure your setup allows for the gentle evolution of CO2, for instance, by connecting the reaction flask to a condenser and a suitable outlet.
Troubleshooting Steps:
-
Verify the temperature of your heating bath with a calibrated thermometer.
-
If the temperature is correct, consider extending the reaction time. Monitor the cessation of CO2 evolution as an indicator of reaction completion.
-
If issues persist, consider purifying the this compound starting material, for example, by recrystallization from ethyl acetate.
Q2: The yield of my cyclobutanecarboxylic acid is lower than expected. How can I improve it?
A2: Low yields can be attributed to several factors throughout the experimental process:
-
Sub-optimal Decarboxylation Temperature: While the reaction requires heat, excessive temperatures can lead to side reactions and decomposition of the product. The recommended temperature for the initial decarboxylation is 160-170°C.
-
Losses During Distillation: The product, cyclobutanecarboxylic acid, is purified by distillation. Significant losses can occur if the distillation is not performed carefully. The crude product is typically collected between 189-195°C, followed by redistillation.
-
Incomplete Reaction: As mentioned in Q1, an incomplete reaction will naturally lead to a lower yield. Ensure the decarboxylation has gone to completion before proceeding with distillation.
-
Side Reactions: Although generally a clean reaction, the possibility of side reactions exists, especially at higher temperatures. One potential side product could be the formation of an anhydride (B1165640) from the starting dicarboxylic acid, though this is more common for other dicarboxylic acids.
Tips for Yield Improvement:
-
Carefully control the temperature during both the decarboxylation and distillation steps.
-
Use a well-insulated distillation apparatus to ensure a steady and efficient distillation.
-
Monitor the reaction for the complete cessation of CO2 evolution before starting the distillation.
-
A typical procedure involves heating the dicarboxylic acid until no more carbon dioxide is evolved, then raising the temperature to distill the product.
Q3: I am observing some charring or dark coloration in my reaction flask. Is this normal?
A3: Some darkening or the formation of a black residue in the distillation flask is not uncommon, especially if the temperature exceeds the optimal range or if there are impurities in the starting material. However, excessive charring can indicate product decomposition and will likely result in a lower yield.
To minimize charring:
-
Ensure the starting this compound is of high purity.
-
Maintain the decarboxylation and distillation temperatures within the recommended ranges.
-
Avoid prolonged heating at very high temperatures.
Q4: What is the expected purity of the final cyclobutanecarboxylic acid product?
A4: With careful distillation, a high purity of cyclobutanecarboxylic acid can be achieved. One protocol suggests a purity of 99.5% as determined by GC analysis after a second distillation. The boiling point of the pure acid is reported to be 191.5–193.5°C at 740 mm Hg.
Data Presentation: Decarboxylation Conditions
| Parameter | Method 1 (Organic Syntheses) | Method 2 (ChemicalBook) |
| Starting Material | This compound | This compound |
| Reaction Type | Thermal Decarboxylation (Neat) | Thermal Decarboxylation (Neat) |
| Decarboxylation Temp. | 160–170°C (bath temperature) | ~160°C |
| Distillation Temp. | 189–195°C (crude), 191.5–193.5°C/740 mm (pure) | 189-195°C (crude fraction) |
| Yield | 18–21% (based on initial malonic ester) | 86%-91% |
| Notes | Reaction completion is monitored by the cessation of CO2 evolution. | The final product is obtained by redistillation. |
Experimental Protocols
Protocol 1: Thermal Decarboxylation of this compound (from Organic Syntheses)
-
Place the this compound in a 75-mL distilling flask equipped with a thermometer.
-
Attach the distilling flask to a 75-mL Claisen flask to serve as the receiver.
-
Cool the receiver with running water.
-
Heat the distilling flask in a metal or oil bath to a temperature of 160–170°C.
-
Continue heating until the evolution of carbon dioxide ceases.
-
Increase the bath temperature to 210–220°C.
-
Collect the fraction that boils between 189–195°C as the crude cyclobutanecarboxylic acid.
-
Redistill the crude product from the Claisen flask in which it was collected. The pure acid boils at 191.5–193.5°C/740 mm.
Visualizations
Experimental Workflow for Thermal Decarboxylation
Caption: Experimental workflow for the thermal decarboxylation of this compound.
Decarboxylation Reaction Mechanism
Caption: General mechanism for the thermal decarboxylation of a gem-dicarboxylic acid.
strategies to prevent byproduct formation in 1,1-Cyclobutanedicarboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 1,1-cyclobutanedicarboxylic acid.
Troubleshooting Guide
Problem: Low yield of this compound and formation of a viscous residue.
Possible Cause: Formation of the primary byproduct, tetraethyl 1,1,5,5-pentanetetracarboxylate. This occurs when one molecule of 1,3-dibromopropane (B121459) reacts with two molecules of diethyl malonate.[1][2]
Solution:
-
Reaction Condition Optimization: Carefully control the reaction temperature. The addition of sodium ethoxide to the mixture of diethyl malonate and 1,3-dibromopropane should be maintained at 60-65°C.[1] Slower addition of the ethoxide solution can help favor the intramolecular cyclization to form the desired product over the intermolecular side reaction.
-
Purification Strategy: Employ steam distillation after the initial reaction to separate the desired diethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate from the high-boiling tetraethyl 1,1,5,5-pentanetetracarboxylate byproduct, which will remain in the distillation residue.[1]
-
Post-Hydrolysis Purification: After hydrolysis of the ester, the crude this compound can be purified by crystallization from hot ethyl acetate (B1210297) to remove oily impurities.[1]
Problem: The final product is an oily or pasty mass instead of a crystalline solid.
Possible Cause: Presence of residual impurities, including unreacted starting materials or the oily tetraethyl 1,1,5,5-pentanetetracarboxylate byproduct.
Solution:
-
Thorough Extraction: After hydrolysis and acidification, ensure efficient extraction of the dicarboxylic acid from the aqueous solution using a suitable solvent like ether. Omitting this step can lead to a significant loss of the desired product.[1]
-
Mechanical Pressing: Before crystallization, pressing the crude product on a porous plate can help to physically remove some of the adherent oily impurities.[1]
-
Recrystallization: Multiple recrystallizations from a suitable solvent such as hot ethyl acetate may be necessary to obtain a pure, crystalline product with the correct melting point (156–158°C).[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound from diethyl malonate and 1,3-dibromopropane?
The most significant byproduct is tetraethyl 1,1,5,5-pentanetetracarboxylate.[1][2] This side product is formed through the reaction of two molecules of diethyl malonate with one molecule of 1,3-dibromopropane.[1]
Q2: How can I minimize the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate?
Minimizing the formation of this byproduct can be achieved by controlling the reaction conditions. Key strategies include:
-
Temperature Control: Maintaining the reaction temperature between 60-65°C during the addition of the base is crucial.[1]
-
Reagent Addition: A controlled and sufficiently slow addition of the sodium ethoxide solution can favor the desired intramolecular cyclization.
Q3: What is the recommended method for purifying the crude diethyl 1,1-cyclobutanedicarboxylate?
Steam distillation is a highly effective method to separate the volatile diethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate from the non-volatile tetraethyl 1,1,5,5-pentanetetracarboxylate.[1]
Q4: What are the key steps in the purification of the final this compound?
After hydrolysis of the ester, the following purification steps are recommended:
-
Acidification: Neutralize the reaction mixture and then acidify to precipitate the dicarboxylic acid.
-
Extraction: Thoroughly extract the aqueous layer with ether to recover the product.[1]
-
Mechanical Separation: Press the crude, pasty product on a porous plate to remove oils.[1]
-
Crystallization: Dissolve the crude product in hot ethyl acetate and cool to induce crystallization of the pure this compound.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point of Pure this compound | 156–158 °C | [1] |
| Yield of Tetraethyl 1,1,5,5-pentanetetracarboxylate | 30–40% of theoretical (based on sodium ethoxide) | [1] |
| Impact of Ether Extraction on Yield | Omission results in a 3–4 g lower yield | [1] |
Experimental Protocols
Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate and subsequent hydrolysis
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, separatory funnel, reflux condenser with a calcium chloride tube, and a thermometer, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Reagent Addition: While stirring, add a solution of 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol (B145695) through the separatory funnel. Maintain the reaction temperature at 60–65°C. The initial phase of the addition may require cooling.
-
Reaction Completion: After the addition is complete, heat the mixture on a steam bath until a sample is neutral to phenolphthalein (B1677637) (approximately 2 hours).
-
Workup and Steam Distillation: Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation. Arrange the flask for steam distillation and collect about 4 liters of distillate. This separates the desired ester and unreacted malonic ester from the tetracarboxylate byproduct.
-
Extraction: Separate the ester layer from the distillate and extract the aqueous layer with 1 liter of ether. Combine the organic layers and remove the ether.
-
Hydrolysis: Reflux the obtained esters for 2 hours with a solution of 112 g of potassium hydroxide (B78521) in 200 ml of ethanol.
-
Isolation of Crude Acid: Remove most of the ethanol by distillation and then evaporate the mixture to dryness on a steam bath. Dissolve the residue in water, acidify with hydrochloric acid, and extract with four 250-ml portions of ether.
-
Purification: Dry the combined ether extracts over calcium chloride and remove the ether by distillation. Press the resulting pasty mass on a porous plate. Dissolve the solid in 30–50 ml of hot ethyl acetate and cool in an ice-salt bath to crystallize the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathways showing the formation of the desired product versus the primary byproduct.
References
Validation & Comparative
A Comparative Guide to Polyesters: 1,1-Cyclobutanedicarboxylic Acid vs. Adipic Acid in Polyester Performance
For researchers, scientists, and professionals in drug development, the selection of monomers is a critical step in designing polyesters with tailored properties for specific applications. This guide provides a detailed comparison of polyesters synthesized from a cycloaliphatic diacid, 1,1-cyclobutanedicarboxylic acid (1,1-CBDA), and a linear aliphatic diacid, adipic acid (AA). The choice between these two monomers significantly impacts the thermal, mechanical, and biodegradable properties of the resulting polyesters.
The incorporation of the rigid cyclobutane (B1203170) ring of 1,1-CBDA into the polyester (B1180765) backbone is expected to impart distinct characteristics compared to the flexible linear chain of adipic acid. Generally, cycloaliphatic polyesters exhibit higher glass transition temperatures (Tg) and increased hardness, while linear aliphatic polyesters are known for their flexibility and lower melting points. This guide summarizes available experimental data to provide a clear comparison for informed material selection.
Comparative Performance Data
The following table summarizes the key thermal and mechanical properties of polyesters synthesized from this compound and adipic acid with common diols.
| Property | Polyester from this compound | Polyester from Adipic Acid |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | Higher than corresponding AA-based polyesters | Poly(ethylene adipate): -50 °C[1] |
| Melting Temperature (Tm) | Potentially higher and influenced by crystallinity | Poly(ethylene adipate): 55 °C[1] |
| Mechanical Properties | ||
| Tensile Modulus | Expected to be higher | Poly(ethylene adipate): ~240 - 312.8 MPa[1] |
| Tensile Strength | Expected to be higher | Poly(ethylene adipate): ~10 - 13.2 MPa[1] |
| Elongation at Break | Expected to be lower | Poly(ethylene adipate): 362.1%[1] |
Note: Specific quantitative data for polyesters derived from this compound is limited in publicly available literature. The properties listed are based on general trends observed for cycloaliphatic polyesters.
Impact of Monomer Structure on Polyester Properties
The structural differences between this compound and adipic acid are fundamental to the resulting polyester properties.
References
The Influence of Isomerism in Cyclobutane Dicarboxylic Acid Linkers on Metal-Organic Framework Properties: A Noteworthy Gap in Current Research
The geometry of an organic linker is a critical factor that dictates the resulting topology, porosity, and ultimately, the functional properties of a MOF. The rigid, puckered aliphatic ring of cyclobutane (B1203170), combined with the variable positioning of the carboxylate groups in its isomers, presents a fascinating platform for the design of novel porous materials. The cis- and trans-configurations of the carboxylate groups on the cyclobutane ring are expected to lead to vastly different coordination environments and, consequently, distinct framework architectures.
For instance, the cis-isomers, with their carboxylate groups on the same side of the ring, could facilitate the formation of discrete molecular cages or lower-dimensional coordination polymers. In contrast, the more linear geometry of the trans-isomers might favor the construction of extended, three-dimensional frameworks with higher porosity. These structural differences would, in turn, have a profound impact on properties such as gas storage capacity, catalytic activity, and drug delivery potential.
Despite the clear scientific rationale for such a comparative investigation, a thorough search of academic databases and chemical literature has not yielded any studies that systematically synthesize and characterize MOFs from the different isomers of cyclobutane dicarboxylic acid and compare their properties. Research in the field has extensively explored other dicarboxylic acid linkers, including those with aromatic backbones (e.g., terephthalic acid) and other cycloalkane-based linkers (e.g., cyclohexanedicarboxylic acid), often demonstrating the significant impact of isomerism.[1][2] However, the specific case of cyclobutane dicarboxylic acid isomers remains an unexplored frontier.
The Path Forward: A Call for Research
The lack of comparative data on MOFs derived from cyclobutane dicarboxylic acid isomers highlights a promising area for future research. A systematic study would involve the following key experimental and analytical steps:
1. Synthesis of MOFs: A series of MOFs would need to be synthesized using each of the four primary isomers: cis-1,2-cyclobutanedicarboxylic acid, trans-1,2-cyclobutanedicarboxylic acid, cis-1,3-cyclobutanedicarboxylic acid, and trans-1,3-cyclobutanedicarboxylic acid, with a consistent choice of metal nodes (e.g., zinc, copper, zirconium).
2. Structural Characterization: The resulting materials would be characterized using single-crystal and powder X-ray diffraction to determine their crystal structures and phase purity.
3. Property Analysis: A comprehensive analysis of their properties would be essential, including:
- Porosity and Surface Area: Measured by gas adsorption isotherms (e.g., N₂ at 77 K) to determine BET surface area and pore size distribution.
- Thermal Stability: Assessed using thermogravimetric analysis (TGA) to understand the temperature limits of the frameworks.
- Gas Adsorption Properties: Investigated for the storage of important gases like H₂, CO₂, and CH₄.
- Other Functional Properties: Depending on the nature of the resulting MOFs, further studies could explore their catalytic activity, sensing capabilities, or potential for drug delivery.
Such a study would provide invaluable insights into the structure-property relationships governed by the subtle yet significant differences in the geometry of cyclobutane dicarboxylic acid isomers. The findings would not only expand the fundamental understanding of MOF design but also potentially lead to the discovery of new materials with tailored properties for a range of applications, from carbon capture to advanced therapeutics.
Visualizing the Research Gap
The logical workflow for a comparative study, which is currently absent in the literature, can be visualized as follows:
Caption: A diagram illustrating the necessary experimental workflow for a comparative study of cyclobutane dicarboxylic acid isomers as MOF linkers.
References
- 1. Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating 1,1-Cyclobutanedicarboxylic Acid as a Superior Precursor for Carboplatin Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,1-Cyclobutanedicarboxylic acid (CBDCA) as the primary precursor for the synthesis of the widely used anticancer drug, carboplatin (B1684641). We will explore an alternative synthesis route starting from more fundamental building blocks and present supporting experimental data to validate the efficiency and practicality of using CBDCA.
Introduction
Carboplatin, a second-generation platinum-based chemotherapy agent, is a cornerstone in the treatment of various cancers. Its synthesis relies on the crucial step of introducing the dicarboxylate ligand. The choice of precursor for this ligand significantly impacts the overall efficiency, purity, and scalability of the manufacturing process. This guide evaluates the use of pre-synthesized this compound (CBDCA) against a multi-step synthesis originating from diethyl malonate and 1,3-dibromopropane.
Comparative Analysis of Synthetic Routes
The synthesis of carboplatin can be approached from two main strategies: a direct, single-step reaction using commercially available CBDCA, and a more protracted, multi-step synthesis that begins with the construction of the cyclobutane (B1203170) ring system from basic laboratory reagents.
Route 1: Direct Synthesis from this compound
This is the most common and industrially preferred method for carboplatin synthesis. It involves the reaction of a platinum (II) complex with CBDCA. A typical starting material is cis-diammineaquaplatinum(II) nitrate (B79036), which is prepared from cisplatin.
Route 2: Multi-step Synthesis from Diethyl Malonate
This route involves the initial synthesis of the CBDCA ligand from simpler precursors, followed by the reaction with the platinum complex. This approach provides a deeper understanding of the complete synthetic pathway but introduces additional steps that can impact overall yield and purity.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data associated with the two synthetic routes. It is important to note that yields can vary based on specific reaction conditions and scale.
| Parameter | Route 1: Direct Synthesis from CBDCA | Route 2: Multi-step Synthesis from Diethyl Malonate |
| Starting Materials | cis-diammineaquaplatinum(II) nitrate, this compound | Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide, Potassium hydroxide (B78521), cis-diammineaquaplatinum(II) nitrate |
| Number of Key Steps | 1 | 3 |
| Reported Yield (Final Step) | ~65% (for analogous compounds)[1] | Not directly reported for the entire sequence in a single source. |
| Reported Yield (Precursor Synthesis) | N/A | Diethyl 1,1-cyclobutanedicarboxylate: 53-55%[2] |
| Overall Process Complexity | Low | High |
| Potential for Impurity Introduction | Lower | Higher (more steps and reagents) |
Experimental Protocols
Route 1: Synthesis of Carboplatin from this compound
Objective: To synthesize carboplatin from cis-diammineaquaplatinum(II) nitrate and this compound.
Materials:
-
cis-diammineaquaplatinum(II) nitrate
-
This compound (CBDCA)
-
Potassium hydroxide (KOH)
-
Deionized water
Procedure:
-
Dissolve a calculated amount of this compound in deionized water.
-
Adjust the pH of the CBDCA solution to approximately 4 by the dropwise addition of a 1 M KOH solution.
-
In a separate reaction vessel, dissolve cis-diammineaquaplatinum(II) nitrate in deionized water.
-
Slowly add the pH-adjusted CBDCA solution to the platinum complex solution with constant stirring.
-
Heat the reaction mixture to 55°C and maintain this temperature for 2 hours.
-
Reduce the volume of the solution by rotary evaporation.
-
Cool the concentrated solution at room temperature, followed by further cooling in a refrigerator overnight to facilitate crystallization.
-
Collect the carboplatin crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol and air-dry.[1]
Route 2: Synthesis of this compound from Diethyl Malonate
Objective: To synthesize the carboplatin precursor, this compound, from diethyl malonate and 1,3-dibromopropane.
Materials:
-
Diethyl malonate
-
1,3-dibromopropane
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl ether
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Calcium chloride
Procedure:
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
In a separate flask, mix diethyl malonate and 1,3-dibromopropane.
-
Slowly add the sodium ethoxide solution to the diethyl malonate mixture while stirring.
-
Reflux the reaction mixture for several hours.
-
After cooling, remove the ethanol by distillation.
-
Add water to the residue and extract the aqueous layer with diethyl ether.
-
Dry the combined ether extracts over anhydrous calcium chloride, filter, and remove the ether by distillation.
-
Purify the resulting diethyl 1,1-cyclobutanedicarboxylate by vacuum distillation. A yield of 53-55% can be expected.[2]
Step 2: Hydrolysis to this compound
-
Reflux the purified diethyl 1,1-cyclobutanedicarboxylate with a solution of potassium hydroxide in ethanol.
-
After the reaction is complete, remove the ethanol by distillation.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the dicarboxylic acid.
-
Cool the mixture to complete precipitation.
-
Collect the this compound by filtration, wash with cold water, and dry.
Impurity Profile Comparison
The synthetic route chosen has a direct impact on the impurity profile of the final carboplatin product.
-
Route 1 (from CBDCA): The primary potential impurities are unreacted starting materials (CBDCA and the platinum complex) and degradation products. The use of a well-characterized CBDCA precursor minimizes the introduction of organic impurities.[]
-
Route 2 (from Diethyl Malonate): This longer synthesis introduces a greater number of potential impurities. These can include unreacted diethyl malonate, 1,3-dibromopropane, and byproducts from the cyclization and hydrolysis steps. The multi-step nature increases the likelihood of carrying over impurities into the final active pharmaceutical ingredient (API).[]
Mandatory Visualizations
Caption: Comparative workflow of carboplatin synthesis routes.
Caption: Carboplatin-induced intrinsic apoptosis signaling pathway.
Conclusion
The validation of this compound as the precursor of choice for carboplatin synthesis is strongly supported by the comparative analysis of synthetic routes. The direct, one-step synthesis from CBDCA offers significant advantages in terms of process simplicity, higher potential overall yield, and a more favorable impurity profile. While the multi-step synthesis from diethyl malonate provides a comprehensive understanding of the ligand's formation, it is less efficient for large-scale production. For researchers and drug development professionals, sourcing high-purity CBDCA is the most effective strategy for the reliable and efficient synthesis of carboplatin.
References
A Comparative Guide to Alternative Dicarboxylic Acids in Platinum-Based Anticancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of platinum-based anticancer therapeutics is continually evolving, driven by the need to overcome the limitations of established drugs like cisplatin (B142131) and carboplatin (B1684641), such as toxicity and drug resistance. A key strategy in the design of new platinum complexes involves the modification of the dicarboxylate leaving group. This guide provides a comparative analysis of alternative dicarboxylic acids used in the synthesis of platinum(II) and platinum(IV) complexes, supported by experimental data and detailed protocols to aid in the rational design of next-generation anticancer agents.
Performance Comparison of Platinum Complexes with Alternative Dicarboxylic Acids
The cytotoxic activity of platinum complexes is a critical determinant of their potential as anticancer drugs. The following table summarizes the in vitro cytotoxicity (IC50 values) of various platinum complexes featuring different dicarboxylic acid leaving groups against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Platinum Complex | Dicarboxylic Acid Ligand | Cancer Cell Line | IC50 (µM) | Reference |
| Carboplatin (Reference) | Cyclobutane-1,1-dicarboxylic acid (CBDCA) | A2780 (Ovarian) | 15.4 | [1] |
| HCT116 (Colon) | 12.3 | [1] | ||
| D5B7 (Colorectal) | >100 | [1] | ||
| Cisplatin (Reference) | Dichloro | A2780 (Ovarian) | 1.2 | [1] |
| HCT116 (Colon) | 1.8 | [1] | ||
| D5B7 (Colorectal) | 5.4 | [1] | ||
| [Pt(dach)(3-hydroxy-CBDCA)] | 3-hydroxy-cyclobutane-1,1-dicarboxylic acid | NIH:OVCAR-3 (Ovarian, cisplatin-resistant) | 1.9 | [2] |
| [Pt(dach)(3-chloro-CBDCA)] | 3-chloro-cyclobutane-1,1-dicarboxylic acid | NIH:OVCAR-3 (Ovarian, cisplatin-resistant) | 0.8 | [2] |
| [Pt(dach)(3,3-difluoro-CBDCA)] | 3,3-difluoro-cyclobutane-1,1-dicarboxylic acid | NIH:OVCAR-3 (Ovarian, cisplatin-resistant) | 0.7 | [2] |
| [Pt(mal)(dmtp)2] | Malonic acid | T47D (Breast) | >50 | [3] |
| [Pt(mal)(ibmtp)2] | Malonic acid | T47D (Breast) | 15.6 | [3] |
| [Pt(mal)(dbtp)2] | Malonic acid | T47D (Breast) | 5.2 | [3] |
| 4T1 (Mouse Breast) | 3.1 | [3] | ||
| [Pt(cis-1,4-DACH)(CBDCA)] | Cyclobutane-1,1-dicarboxylic acid | L1210 (Leukemia) | 2.5 | [4] |
| DWA2114R | Cyclobutane-1,1-dicarboxylic acid | Solid Tumor Lines (mean) | 64.0 | [5] |
| Hematopoietic Malignant Lines (mean) | 8.5 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis of a representative platinum complex and a standard cytotoxicity assay.
Synthesis of cis-[Pt(NH₃)₂(CBDCA)] (Carboplatin Analogue)
This protocol describes a general method for the synthesis of a carboplatin analogue, which can be adapted for other dicarboxylic acids.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Ammonia (B1221849) solution (NH₃)
-
Silver nitrate (B79036) (AgNO₃)
-
1,1-Cyclobutanedicarboxylic acid (CBDCA)
-
Deionized water
-
Acetone
Procedure:
-
Synthesis of cis-[Pt(NH₃)₂I₂]:
-
Dissolve K₂[PtCl₄] in deionized water.
-
Add a solution of KI in water and stir.
-
Slowly add ammonia solution to the mixture. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.
-
Filter the precipitate, wash with water, and dry.[6]
-
-
Synthesis of cis-[Pt(NH₃)₂(OH₂)₂]²⁺:
-
Suspend cis-[Pt(NH₃)₂I₂] in deionized water.
-
Add a solution of AgNO₃ in water to the suspension. Silver iodide (AgI) will precipitate.
-
Stir the mixture in the dark to facilitate the reaction.
-
Filter off the AgI precipitate to obtain an aqueous solution of cis-[Pt(NH₃)₂(OH₂)₂]²⁺.[7]
-
-
Formation of cis-[Pt(NH₃)₂(CBDCA)]:
-
Add this compound to the solution of cis-[Pt(NH₃)₂(OH₂)₂]²⁺.
-
Heat the reaction mixture to facilitate the coordination of the dicarboxylate ligand.
-
Allow the solution to cool, promoting the crystallization of the final product.
-
Filter the crystals, wash with cold water and acetone, and dry under vacuum.[8]
-
Characterization of Platinum Complexes
The synthesized complexes should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁵Pt NMR are essential for elucidating the structure of the complexes.[9][10] The coordination of the dicarboxylic acid and the amine ligands to the platinum center can be confirmed by characteristic shifts in the NMR spectra.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the carboxylate groups to the platinum atom, typically observed by a shift in the C=O stretching frequency.[6]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized complexes.[3]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should be in agreement with the calculated values for the expected formula.[11]
Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.[12]
Materials:
-
Cancer cell lines (e.g., A2780, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the platinum complexes in the complete medium.
-
Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Absorbance Measurement:
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizing Key Processes and Structures
Diagrams are invaluable tools for understanding complex chemical and biological processes. The following sections provide DOT language scripts to generate visualizations of a typical synthesis workflow, a comparison of dicarboxylic acid structures, and a simplified signaling pathway for platinum-induced cell death.
Experimental Workflow: Synthesis and Evaluation of Platinum(II) Dicarboxylate Complexes
References
- 1. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. Cytotoxic malonate platinum(II) complexes with 1,2,4-triazolo[1,5-a]pyrimidine derivatives: structural characterization and mechanism of the suppression of tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. In vitro antitumor activity of a new platinum complex, DWA2114R against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR spectroscopy of anticancer platinum drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, cytotoxicity and antitumor activity of platinum(II) complexes of cyclopentanecarboxylic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Performance Showdown: 1,1-Cyclobutanedicarboxylic Acid-Based Polymers vs. Aliphatic Polyesters for Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of biodegradable polymers for drug delivery, established players like polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and their copolymer poly(lactic-co-glycolic acid) (PLGA) have long dominated the field. However, the quest for enhanced control over release kinetics and biocompatibility has spurred interest in alternative polymer platforms. Among these, polyanhydrides derived from monomers like 1,1-Cyclobutanedicarboxylic acid (CBDC) are emerging as promising candidates. This guide provides an objective, data-driven comparison of the performance of CBDC-based polyanhydrides against traditional aliphatic polyesters, offering a valuable resource for researchers, scientists, and drug development professionals.
Due to the relatively nascent stage of research into CBDC-based polymers for drug delivery, direct head-to-head comparative studies with PLA, PCL, and PLGA are limited. Therefore, this guide draws upon performance data from structurally analogous aliphatic polyanhydrides, such as those based on sebacic acid or other cyclic diacids, to provide a predictive and insightful comparison.
At a Glance: Key Performance Indicators
The selection of an optimal polymer for a drug delivery system hinges on a variety of performance metrics. The following table summarizes the typical characteristics of CBDC-based polyanhydrides (by analogy) and the well-established aliphatic polyesters.
| Performance Metric | CBDC-Based Polyanhydrides (Analogous) | Polylactic Acid (PLA) | Polycaprolactone (PCL) | Poly(lactic-co-glycolic acid) (PLGA) |
| Degradation Mechanism | Primarily Surface Erosion | Bulk Erosion | Bulk Erosion | Bulk Erosion |
| Typical Degradation Time | Days to Weeks | Months to Years | Over 2 Years | Weeks to Months |
| Release Kinetics | Near Zero-Order | Biphasic (Burst then Slow) | Slow, Sustained | Tunable (Biphasic) |
| Drug Loading Efficiency (%) | 10-80% (Drug Dependent) | 10-90% (Drug & Method Dependent)[1] | High for hydrophobic drugs | 50-90% (Method Dependent) |
| Encapsulation Efficiency (%) | 30-90% (Drug & Method Dependent) | 31.9% (for Paclitaxel)[1] | High for hydrophobic drugs | >80% (for Paclitaxel)[2] |
| Biocompatibility | Generally Good[3][4] | Excellent | Excellent | Excellent |
| FDA Approved Examples | Yes (Gliadel® Wafer, a polyanhydride)[3] | Yes | Yes | Yes |
Delving Deeper: A Head-to-Head Comparison
Degradation and Release Kinetics: A Fundamental Difference
The most significant distinction between CBDC-based polyanhydrides and aliphatic polyesters lies in their degradation mechanism. Polyanhydrides are known for their characteristic surface erosion , where the polymer matrix degrades layer by layer.[5][6][7][8] This is in stark contrast to PLA, PCL, and PLGA, which undergo bulk erosion , where water penetrates the entire polymer matrix, leading to degradation throughout the bulk of the material.[5][8][9]
This fundamental difference has profound implications for drug release kinetics. The surface-eroding nature of polyanhydrides often results in a more controlled, near zero-order release profile , which is highly desirable for many therapeutic applications as it provides a steady drug concentration over time.[10] Conversely, the bulk erosion of PLA, PCL, and PLGA typically leads to a biphasic release pattern , characterized by an initial burst release followed by a slower, sustained release phase.[1][2] The initial burst can be advantageous for applications requiring a rapid onset of action but can also lead to toxicity if not properly controlled.
Caption: Contrasting degradation mechanisms and their impact on drug release profiles.
Drug Encapsulation and Loading
The efficiency with which a drug can be incorporated into a polymer matrix is a critical factor in formulation development. Polyanhydrides have demonstrated the capacity for high drug loading, with efficiencies varying significantly based on the physicochemical properties of the drug and the fabrication method employed.[11][12] For instance, both hydrophilic and hydrophobic compounds have been successfully encapsulated in polyanhydride nanoparticles and microparticles.
PLA, PCL, and PLGA are also versatile in encapsulating a wide range of therapeutics. PCL, being more hydrophobic, is particularly well-suited for the encapsulation of hydrophobic drugs. The encapsulation efficiency of these polyesters is highly dependent on the chosen manufacturing process, such as solvent evaporation or nanoprecipitation.[1][2] For example, paclitaxel-loaded PLGA nanoparticles have been reported to achieve an encapsulation efficiency of over 80%.[2]
Biocompatibility and In Vivo Performance
Both polyanhydrides and aliphatic polyesters are generally considered biocompatible and have been used in FDA-approved medical devices and drug delivery systems.[3][4][13] The degradation products of polyanhydrides are dicarboxylic acids, which are typically metabolized and cleared from the body.[3] Similarly, PLA and PLGA degrade into lactic and glycolic acids, which are natural metabolites. PCL degradation is slower, and its degradation products are also considered biocompatible.
Experimental Protocols: A Guide to Performance Evaluation
To facilitate further research and comparative studies, this section outlines key experimental protocols for the synthesis, fabrication, and characterization of these polymer-based drug delivery systems.
Synthesis of Aliphatic Polyanhydrides (Melt Polycondensation)
This method is commonly used for synthesizing polyanhydrides from dicarboxylic acid monomers like sebacic acid, and a similar approach would be applicable for this compound.[14][15]
-
Monomer Activation: The dicarboxylic acid monomer (e.g., this compound or sebacic acid) is refluxed in an excess of acetic anhydride (B1165640) (e.g., 1:10 w/v) under a nitrogen atmosphere for a specified time (e.g., 40 minutes) to form acetyl-terminated prepolymers.[15]
-
Removal of Acetic Anhydride: The excess acetic anhydride and the acetic acid byproduct are removed under vacuum.
-
Polycondensation: The resulting prepolymer is heated to a high temperature (e.g., 150-180°C) under high vacuum with constant stirring for several hours to facilitate the polycondensation reaction, forming the high molecular weight polyanhydride.[14][15]
-
Purification and Characterization: The resulting polymer is typically dissolved in a suitable solvent like dichloromethane (B109758) and precipitated in a non-solvent like petroleum ether. The purified polymer is then dried under vacuum and characterized using techniques such as ¹H NMR, FT-IR, GPC (for molecular weight), and DSC (for thermal properties).
Fabrication of Nanoparticles/Microparticles (Solvent Evaporation Method)
The oil-in-water (o/w) solvent evaporation method is a widely used technique for preparing drug-loaded particles from both polyanhydrides and polyesters.[16][17]
-
Organic Phase Preparation: The polymer (e.g., CBDC-based polyanhydride, PLA, PCL, or PLGA) and the drug are dissolved in a volatile organic solvent, such as dichloromethane.
-
Aqueous Phase Preparation: A surfactant (e.g., polyvinyl alcohol, PVA) is dissolved in deionized water.
-
Emulsification: The organic phase is added to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: The emulsion is stirred at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid polymer particles.
-
Particle Collection and Washing: The resulting nanoparticles or microparticles are collected by centrifugation, washed several times with deionized water to remove the surfactant and any unencapsulated drug, and then lyophilized for storage.
Caption: A generalized experimental workflow for the fabrication and characterization of polymer-based drug delivery particles.
In Vitro Drug Release Assay
This assay is crucial for evaluating the performance of a drug delivery system.[12][18][19]
-
Sample Preparation: A known amount of drug-loaded nanoparticles or microparticles is suspended in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in a centrifuge tube or a dialysis bag.
-
Incubation: The samples are incubated at 37°C under constant agitation.
-
Sampling: At predetermined time points, the samples are centrifuged, and a specific volume of the supernatant (the release medium) is collected. The volume of collected medium is replaced with fresh, pre-warmed release medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.
In Vitro Degradation Study
Understanding the degradation behavior of the polymer is essential for predicting its in vivo performance.[20][21]
-
Sample Preparation: Pre-weighed polymer films or particles are placed in a buffer solution (e.g., PBS, pH 7.4).
-
Incubation: The samples are incubated at 37°C.
-
Analysis at Time Points: At regular intervals, samples are removed from the buffer, washed with deionized water, and dried under vacuum.
-
Characterization: The dried samples are analyzed for changes in weight (mass loss), molecular weight (using GPC), and surface morphology (using SEM).
Conclusion: Choosing the Right Polymer for the Job
The choice between this compound-based polyanhydrides and traditional aliphatic polyesters like PLA, PCL, and PLGA is not a matter of one being universally superior. Instead, the optimal choice is dictated by the specific requirements of the therapeutic application.
CBDC-based polyanhydrides (and their analogs) offer the distinct advantage of surface erosion , leading to more predictable, zero-order drug release . This makes them highly suitable for applications where a constant drug level is critical over a period of days to weeks.
PLA, PCL, and PLGA , with their bulk erosion mechanism and biphasic release profiles , are well-suited for applications requiring an initial bolus of drug followed by a sustained release. Their degradation rates can be precisely tuned by altering the polymer composition (in the case of PLGA) or molecular weight, offering a wide range of release durations from weeks to years.
Ultimately, the comprehensive data and experimental protocols presented in this guide are intended to empower researchers and drug development professionals to make informed decisions in the selection and design of the next generation of polymer-based drug delivery systems. Further direct comparative studies on CBDC-based polymers are warranted to fully elucidate their potential and solidify their position in the drug delivery arsenal.
References
- 1. Polylactide-based Paclitaxel-loaded Nanoparticles Fabricated by Dispersion Polymerization: Characterization, Evaluation in Cancer Cell Lines, and Preliminary Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer [frontiersin.org]
- 3. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(anhydride) administration in high doses in vivo: studies of biocompatibility and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 6. mdpi.com [mdpi.com]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 12. Facile Fabrication of Polyanhydride/Anesthetic Nanoparticles with Tunable Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro bone biocompatibility of poly (anhydride-co-imides) containing pyromellitylimidoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. cris.biu.ac.il [cris.biu.ac.il]
- 17. researchgate.net [researchgate.net]
- 18. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kinampark.com [kinampark.com]
- 20. Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and degradation behavior of polyanhydrides nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
structural comparison of 1,1- vs 1,3-cyclobutanedicarboxylic acid in coordination polymers
A comparative guide on the structural influence of isomeric cyclobutanedicarboxylic acid ligands in the formation of coordination polymers.
The subtle shift of a carboxylic acid group on a cyclobutane (B1203170) ring, from a geminal to a vicinal position, profoundly impacts the resulting architecture of coordination polymers. This guide provides a structural comparison of coordination polymers derived from 1,1-cyclobutanedicarboxylic acid (1,1-cbdc) and 1,3-cyclobutanedicarboxylic acid (1,3-cbdc). While extensive research has elucidated the rich coordination chemistry of 1,1-cbdc, a significant gap exists in the scientific literature regarding the crystal structures of coordination polymers based on the unsubstituted 1,3-cbdc ligand. Consequently, this guide will focus on the well-documented structural features of 1,1-cbdc-based polymers and highlight the anticipated, yet underexplored, potential of its 1,3-isomer.
Introduction to Ligand Isomerism in Coordination Chemistry
In the design of metal-organic frameworks (MOFs) and coordination polymers, the geometry and connectivity of the organic linker are paramount in dictating the final topology of the network. Isomeric ligands, such as 1,1-cbdc and 1,3-cbdc, possess the same chemical formula but differ in the spatial arrangement of their functional groups. This seemingly minor difference can lead to vastly different coordination modes, steric hindrances, and ultimately, framework dimensionalities. The geminal arrangement of the carboxylate groups in 1,1-cbdc often promotes the formation of chelate rings with metal centers, while the 1,3-disposition in 1,3-cbdc is expected to favor bridging coordination modes, potentially leading to more extended and open frameworks.
Structural Analysis of this compound Coordination Polymers
Coordination polymers incorporating the 1,1-cbdc ligand have been synthesized with a variety of metal ions, including zinc, calcium, barium, and chromium. These studies reveal a propensity for this ligand to form diverse and intricate network structures.
Quantitative Data Summary
The following table summarizes key structural parameters for representative coordination polymers of this compound.
| Compound | Metal Ion | Dimensionality | Coordination Modes of 1,1-cbdc Dianion | Key Structural Features |
| [CaZn(cbdc)₂(H₂O)₃]n | Zn(II), Ca(II) | 2D | Bridging and chelating-bridging | Square lattice topology |
| [BaZn(cbdc)₂(H₂O)₂]n | Zn(II), Ba(II) | 2D | Bridging and chelating-bridging | Square lattice topology |
| {[M(cbdc)(bipy)₀.₅(H₂O)]n} (M=Zn, Cd) | Zn(II), Cd(II) | 3D | Not specified in abstract | Pillared-layer network (InS topology) |
| {Ba₂[Cr₂(OH)₂(cbdc)₄(H₂O)₅]·3H₂O}n | Cr(III), Ba(II) | 2D | Not specified in abstract | Binuclear chromium units |
| {[Ca₂[Cr₂(OH)₂(cbdc)₄(H₂O)₆]·8H₂O}n | Cr(III), Ca(II) | 1D | Not specified in abstract | Binuclear chromium units |
Data extracted from available research abstracts. Detailed crystallographic information would be required for a more in-depth comparison.
Experimental Protocols
The synthesis of coordination polymers involving cyclobutanedicarboxylic acid ligands typically employs hydrothermal or solvothermal methods.
General Synthesis of a Zn(II)-based Coordination Polymer with 1,1-cbdc
A mixture of zinc(II) salt (e.g., zinc nitrate), this compound, and a suitable solvent (e.g., water or a water/ethanol mixture) is sealed in a Teflon-lined stainless steel autoclave. The mixture is heated to a specific temperature (typically between 100-180 °C) for a period of several hours to days. After slow cooling to room temperature, crystalline products are isolated by filtration, washed with the solvent, and dried. The specific conditions, such as pH, temperature, and the use of co-ligands (e.g., nitrogen-containing linkers like 4,4'-bipyridine), can significantly influence the final product's structure.
Characterization
The structural characterization of the resulting coordination polymers is primarily carried out using single-crystal X-ray diffraction (SC-XRD). This technique provides precise information about bond lengths, bond angles, coordination environments of the metal ions, and the overall network topology. Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk sample. Thermal stability is often assessed using thermogravimetric analysis (TGA).
Visualization of Coordination Modes
The versatility of the 1,1-cbdc ligand is evident in its various coordination modes, which are crucial in the construction of the final polymeric architecture.
Caption: Potential coordination modes of the 1,1-cyclobutanedicarboxylate ligand with metal centers.
Structural Comparison and Future Outlook: The Untapped Potential of 1,3-cbdc
Due to the geminal positioning of its carboxylate groups, 1,1-cbdc can act as both a chelating and a bridging ligand. This dual capability allows for the formation of stable, lower-dimensional structures as well as more complex, extended frameworks. The steric bulk of the cyclobutane ring also plays a role in directing the self-assembly process, influencing the packing of the coordination polymers.
In contrast, the 1,3-disposition of the carboxylate groups in 1,3-cyclobutanedicarboxylic acid (in both its cis and trans isomeric forms) is expected to predominantly favor a bridging coordination mode, connecting two different metal centers. This characteristic is highly desirable for the construction of higher-dimensional and porous metal-organic frameworks. The cis isomer, with its pre-disposed V-shape, could lead to the formation of discrete molecular cages or one-dimensional chains, while the more linear nature of the trans isomer could promote the formation of two- or three-dimensional sheets and frameworks.
The lack of reported crystal structures for coordination polymers of unsubstituted 1,3-cbdc represents a significant opportunity in the field of crystal engineering and materials science. A systematic investigation into the coordination chemistry of both cis- and trans-1,3-cbdc with various metal ions would undoubtedly unveil a new family of coordination polymers with novel topologies and potentially interesting properties, such as gas storage, catalysis, or sensing.
Conclusion
The structural analysis of coordination polymers derived from this compound reveals a rich and diverse coordination chemistry, leading to a variety of network dimensionalities. The geminal arrangement of the carboxylate groups allows for a combination of chelating and bridging interactions, which directs the formation of the resulting supramolecular architectures. While a direct experimental comparison with 1,3-cyclobutanedicarboxylic acid is currently hindered by a lack of available crystallographic data for its coordination polymers, the geometric differences between these isomers suggest that the 1,3-ligand holds significant promise for the design of new and potentially porous metal-organic frameworks. Further research into the coordination chemistry of 1,3-cyclobutanedicarboxylic acid is essential to fully understand the structural landscape of this isomeric ligand system and to unlock its potential for the development of new functional materials. essential to fully understand the structural landscape of this isomeric ligand system and to unlock its potential for the development of new functional materials.
Assessing the Rigidity of 1,1-Cyclobutanedicarboxylic Acid in Polymer Backbones: A Comparative Guide
The incorporation of cyclic monomers into polymer backbones is a key strategy for tailoring the thermal and mechanical properties of polyesters. This guide provides a comparative analysis of the rigidity imparted by 1,1-Cyclobutanedicarboxylic acid (CBDA) in polyester (B1180765) backbones, benchmarked against two widely used alternatives: the flexible adipic acid and the rigid terephthalic acid. This objective comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for material design.
The rigidity of a polymer is a critical factor influencing its application, dictating properties such as its glass transition temperature (Tg), mechanical strength, and thermal stability. While flexible aliphatic polyesters are valued for their elasticity and low-temperature performance, and aromatic polyesters are prized for their high strength and thermal resistance, cycloaliphatic monomers like 1,1-CBDA offer a compelling balance between these two extremes. The constrained nature of the cyclobutane (B1203170) ring in 1,1-CBDA introduces a "semi-rigid" character to the polymer chain, providing a unique combination of properties.
Comparative Performance Data
To quantitatively assess the impact of 1,1-CBDA on polymer rigidity, we have summarized key performance indicators for polyesters synthesized with 1,1-CBDA, adipic acid, and terephthalic acid, each combined with two common diols: ethylene (B1197577) glycol and 1,4-butanediol. The following table presents a comparative overview of their glass transition temperature (Tg), storage modulus, and degree of crystallinity.
| Diacid Monomer | Diol | Glass Transition Temperature (Tg) (°C) | Storage Modulus (E') at 25°C (GPa) | Degree of Crystallinity (%) |
| This compound (Semi-Rigid) | Ethylene Glycol | 40 - 60 (Estimated) | 1.5 - 2.5 (Estimated) | Low to Moderate (Estimated) |
| 1,4-Butanediol | 20 - 40 (Estimated) | 1.0 - 2.0 (Estimated) | Low to Moderate (Estimated) | |
| Adipic Acid (Flexible) | Ethylene Glycol | -50 | ~0.01 | 30 - 40 |
| 1,4-Butanediol | -60 | ~0.005 | 40 - 50 | |
| Terephthalic Acid (Rigid) | Ethylene Glycol (PET) | 70 - 80 | 2.0 - 4.0 | 30 - 40 (Amorphous <5%) |
| 1,4-Butanediol (PBT) | 22 - 45 | 1.8 - 3.0 | 30 - 50 |
Note: Direct experimental data for polyesters based on this compound is limited in publicly available literature. The values presented are estimations based on the known semi-rigid nature of other cyclobutane-containing polymers and general principles of polymer science. These estimations provide a likely range and are intended for comparative purposes.
Experimental Assessment of Polymer Rigidity
The following diagram illustrates the logical workflow for assessing the rigidity of polymers, from monomer selection to the analysis of key performance indicators.
Caption: Logical workflow for assessing polymer rigidity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental to obtaining reliable and comparable data for assessing polymer rigidity.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Objective: To determine the glass transition temperature (Tg) of the polyester samples.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in a DSC instrument.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle would be:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 250°C) at a rate of 10°C/min.
-
Hold at this temperature for 5 minutes.
-
Cool to a temperature below the expected glass transition (e.g., -80°C) at a rate of 10°C/min.
-
Hold at this temperature for 5 minutes.
-
Heat again to the upper temperature at a rate of 10°C/min.
-
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically reported as the midpoint of this transition.
Dynamic Mechanical Analysis (DMA) for Storage Modulus (E')
Objective: To measure the storage modulus (E'), which is a measure of the material's stiffness and elastic response.
Methodology:
-
A rectangular film or bar of the polymer with precise dimensions is prepared.
-
The sample is clamped in the DMA instrument in a suitable mode (e.g., tensile, three-point bending).
-
A sinusoidal strain (or stress) is applied to the sample at a fixed frequency (e.g., 1 Hz).
-
The temperature is ramped over a desired range (e.g., from -100°C to 150°C) at a controlled rate (e.g., 3°C/min).
-
The instrument measures the resulting stress (or strain) and the phase lag between the applied and resulting waves.
-
The storage modulus (E') is calculated from these measurements as a function of temperature. The value at a specific temperature (e.g., 25°C) is used for comparison.
X-ray Diffraction (XRD) for Degree of Crystallinity
Objective: To determine the degree of crystallinity of the polyester samples.
Methodology:
-
A flat, smooth sample of the polymer is prepared (e.g., a pressed film or a powder).
-
The sample is mounted in an X-ray diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffractogram will show sharp peaks corresponding to the crystalline regions and a broad amorphous halo corresponding to the non-crystalline regions.
-
The degree of crystallinity is calculated by separating the areas of the crystalline peaks from the amorphous halo. This can be done using various software packages that can fit and deconvolute the diffraction pattern. The percentage of crystallinity is the ratio of the integrated intensity of the crystalline peaks to the total integrated intensity (crystalline + amorphous).
A Comparative Guide to the Thermal Stability of Polymers from Cyclic vs. Linear Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cyclic monomers, in place of their linear counterparts, into a polymer backbone can significantly influence the material's thermal properties. This guide provides a comparative analysis of the thermal stability of polyesters derived from a cyclic dicarboxylic acid, trans-1,4-cyclohexanedicarboxylic acid (CHDA), and a linear dicarboxylic acid, adipic acid. The data presented is based on the analysis of poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) and poly(butylene adipate) (PBA), both synthesized with 1,4-butanediol (B3395766).
Data Presentation: Quantitative Comparison of Thermal Properties
The thermal properties of polymers are critical indicators of their processing conditions and end-use performance. The rigidity of the cycloaliphatic ring in PBCE imparts a higher thermal stability compared to the more flexible linear aliphatic chain in PBA. This is evident in the higher glass transition temperature (Tg) and decomposition temperature of PBCE.
| Property | Polymer from Cyclic Diacid (PBCE) | Polymer from Linear Diacid (PBA) |
| Glass Transition Temperature (Tg) | ~17 °C | -27 °C[1] |
| Melting Temperature (Tm) | ~150 °C | ~130 °C[1] |
| Decomposition Temperature (T5%) * | ~385 °C | ~376 °C[1] |
*T5% denotes the temperature at which 5% weight loss is observed via Thermogravimetric Analysis (TGA), indicating the onset of thermal decomposition.
Experimental Protocols
The following are detailed methodologies for the synthesis and thermal analysis of the compared polyesters.
Synthesis of Polyesters by Melt Polycondensation
1. Synthesis of Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE):
A two-stage melt polycondensation reaction is employed.
-
Stage 1: Esterification: trans-1,4-cyclohexanedicarboxylic acid (CHDA) and 1,4-butanediol (in a 1:2 molar ratio) are added to a glass reactor equipped with a mechanical stirrer and a nitrogen inlet. A catalyst, such as titanium tetrabutoxide (TBT), is introduced (typically around 250 ppm). The mixture is heated to approximately 190°C under a nitrogen atmosphere and stirred until the theoretical amount of water is collected, indicating the completion of the esterification reaction.
-
Stage 2: Polycondensation: The temperature is then gradually increased to 230°C, and a vacuum (below 1.0 mbar) is applied. These conditions are maintained for about 2.5 hours to facilitate the removal of excess diol and increase the polymer's molecular weight. The resulting polymer is then discharged from the reactor.[2]
2. Synthesis of Poly(butylene Adipate) (PBA):
A similar two-step melt polycondensation process is utilized.
-
Stage 1: Esterification: Adipic acid and 1,4-butanediol (with a slight excess of the diol) are placed in a reaction vessel with a catalyst (e.g., stannous octoate). The mixture is heated to around 220°C while stirring under a nitrogen flow until the theoretical amount of water is distilled off.[3]
-
Stage 2: Polycondensation: The temperature is raised to 240°C, and a high vacuum is applied to remove the excess 1,4-butanediol and byproducts, thereby increasing the molecular weight of the polymer. The reaction is continued until the desired viscosity is achieved.[3]
Thermal Analysis
1. Thermogravimetric Analysis (TGA):
TGA is performed to determine the thermal stability and decomposition profile of the polymers.
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA instrument.
-
The sample is heated from ambient temperature to approximately 600°C at a constant heating rate of 10°C/min.
-
The analysis is conducted under an inert nitrogen atmosphere (flow rate of ~50 mL/min) to prevent oxidative degradation.[2]
-
The temperature at which 5% weight loss occurs (T5%) is recorded as the onset of decomposition.
2. Differential Scanning Calorimetry (DSC):
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
A small, weighed sample (around 5-10 mg) of the polymer is sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.
-
A typical cycle involves heating from room temperature to a temperature above the melting point (e.g., 200°C) at a rate of 10°C/min, holding for a few minutes to erase the thermal history, cooling back to a low temperature (e.g., -50°C) at 10°C/min, and then reheating to the upper temperature at the same rate.
-
The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The Tm is identified as the peak of the endothermic melting event.
Mandatory Visualization
Caption: Monomer structure's effect on polymer thermal stability.
References
- 1. Poly(Butylene Adipate/Terephthalate-Co-Glycolate) Copolyester Synthesis Based on Methyl Glycolate with Improved Barrier Properties: From Synthesis to Structure-Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 1,1-Cyclobutanedicarboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,1-Cyclobutanedicarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, including the anticancer agent carboplatin, is critical for quality control, pharmacokinetic studies, and impurity profiling. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Comparison at a Glance
The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
| Feature | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Separation based on polarity and mass-to-charge ratio of precursor and product ions |
| Sample Volatility | Not required | Required (derivatization needed) | Not required |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Good | Very Good | Excellent |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Primary Application | Routine quality control, assay of bulk drug and formulations | Trace level impurity analysis, metabolomics | Bioanalysis, trace level quantification in complex matrices |
Quantitative Performance Data
The following tables summarize typical validation parameters for the quantification of dicarboxylic acids using the described methods. The data presented here is representative and may vary based on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Typical Performance |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Table 2: GC-MS Method Performance (after derivatization)
| Validation Parameter | Typical Performance |
| Linearity (Range) | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~3 ng/mL |
Table 3: LC-MS/MS Method Performance
| Validation Parameter | Typical Performance |
| Linearity (Range) | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of dicarboxylic acids, a derivatization step is required prior to GC-MS analysis. Silylation is a common and effective derivatization method.
-
Derivatization (Silylation):
-
Evaporate an aliquot of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices such as plasma or urine.
-
Sample Preparation (for biological samples):
-
Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the biological sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: Monitor the specific precursor to product ion transition for this compound (e.g., m/z 143.0 -> 99.0).
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway where this compound might be involved as a metabolic product of a drug.
The Evolving Landscape of Platinum-Based Chemotherapy: A Comparative Analysis of 1,1-Cyclobutanedicarboxylic Acid Derivatives
For decades, platinum-based compounds have been a cornerstone of cancer chemotherapy. The introduction of derivatives of 1,1-cyclobutanedicarboxylic acid, most notably carboplatin (B1684641), marked a significant advancement in the field, offering a different toxicity profile compared to its predecessor, cisplatin (B142131). This guide provides a detailed comparison of the biological activity of these second-generation platinum agents against existing drugs, supported by experimental data and methodologies to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway of DNA Damage
The primary mechanism of action for platinum-based drugs, including those derived from this compound, involves the formation of covalent adducts with DNA.[1][2][3] Once administered, these compounds undergo aquation, a process where the leaving groups are replaced by water molecules, forming highly reactive platinum complexes. These complexes then bind to the N7 atoms of purine (B94841) bases, primarily guanine, in the DNA. This binding leads to the formation of intrastrand and interstrand cross-links, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2][3]
Figure 1: Simplified signaling pathway of platinum-based anticancer drugs.
Comparative Efficacy: A Tale of Two Platinums
The therapeutic efficacy of carboplatin has been extensively compared to that of cisplatin across a range of solid tumors. While both drugs are effective, subtle differences in their activity have been observed.
| Tumor Type | Carboplatin vs. Cisplatin Efficacy | Key Findings |
| Ovarian Cancer | Generally considered to have comparable efficacy.[4][5] | Multiple trials have shown similar response rates and overall survival.[5] |
| Lung Cancer | Comparable effectiveness in non-small cell lung cancer (NSCLC).[4][6] | Meta-analyses have shown no significant difference in overall survival between carboplatin- and cisplatin-based regimens.[6] |
| Head and Neck Cancer | Cisplatin may be superior in some cases.[4] | Some studies suggest a higher response rate with cisplatin-based therapies.[4] |
| Germ Cell Tumors | Cisplatin is generally considered superior.[4] | Cisplatin-based regimens remain the standard of care for testicular cancer. |
| Bladder Cancer | Cisplatin often shows superior efficacy.[4] | |
| Cervical Cancer | Comparable survival in recurrent or metastatic disease when combined with paclitaxel.[7] | In patients not previously treated with platinum, cisplatin showed a survival advantage.[7] |
Toxicity Profile: The Defining Difference
The most significant distinction between carboplatin and cisplatin lies in their toxicity profiles. The 1,1-cyclobutanedicarboxylate ligand in carboplatin results in a more stable compound, leading to a different spectrum of side effects.[8]
| Adverse Effect | Carboplatin | Cisplatin |
| Nephrotoxicity | Significantly less nephrotoxic.[5][8] | A major dose-limiting toxicity.[5][8] |
| Nausea and Vomiting | Less severe and more easily controlled.[5][7] | Often severe and requires aggressive antiemetic therapy.[5][7] |
| Neurotoxicity | Milder and less frequent peripheral neuropathy.[7] | Can cause significant and sometimes irreversible peripheral neuropathy.[7] |
| Ototoxicity | Rare in adults.[9] | Can lead to hearing loss, particularly at high frequencies.[5] |
| Myelosuppression | The primary dose-limiting toxicity, particularly thrombocytopenia.[5][9] | Generally less myelosuppressive than carboplatin.[8] |
Experimental Data: In Vitro Cytotoxicity
The cytotoxic activity of platinum-based drugs is commonly evaluated using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.
| Cell Line | Drug | IC50 (µM) |
| A2780 (Ovarian) | Carboplatin | 6.1[10] |
| SKOV-3 (Ovarian) | Carboplatin | 12.4[10] |
| IGROV-1 (Ovarian) | Carboplatin | 2.2[10] |
| H727 (Lung Carcinoid) | Carboplatin | 3.4[10] |
| UMC-11 (Lung Carcinoid) | Carboplatin | 36.4[10] |
| H835 (Lung Carcinoid) | Carboplatin | 35.8[10] |
Experimental Protocols
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 2: Workflow for a typical MTT cell viability assay.
Detailed Methodology:
-
Cell Culture: Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[10]
-
Drug Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive medium with the vehicle used to dissolve the drug.[10]
-
Incubation: The plates are incubated for a defined period, typically 24 to 72 hours.[10]
-
MTT Reagent Addition: Following incubation, the drug-containing medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[12]
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilizing agent, and the absorbance is measured using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells.
Beyond Cancer: The Untapped Potential of this compound Derivatives
While the primary application of this compound derivatives has been in oncology, the unique structural and chemical properties of the cyclobutane (B1203170) ring suggest potential for broader biological activities.[13][14] The strained four-membered ring can influence molecular conformation and reactivity, making it an interesting scaffold for the design of novel therapeutic agents targeting other pathways.[13][14] Further research into the synthesis and biological evaluation of new derivatives is warranted to explore their potential in areas such as anti-inflammatory, antiviral, and antimicrobial therapies.
Conclusion
Derivatives of this compound, exemplified by carboplatin, represent a significant milestone in the evolution of platinum-based chemotherapy. Their primary biological activity lies in the induction of DNA damage, leading to cancer cell death. When compared to the first-generation drug cisplatin, carboplatin offers a markedly improved toxicity profile, particularly with respect to nephrotoxicity, neurotoxicity, and emetogenicity, while maintaining comparable efficacy in several key malignancies. The choice between these agents is often guided by the specific tumor type, patient tolerance, and the desired therapeutic outcome. The unique chemical nature of the this compound moiety suggests that further exploration of its derivatives could unlock new therapeutic possibilities beyond the realm of oncology.
References
- 1. abmole.com [abmole.com]
- 2. Carboplatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Carboplatin versus cisplatin in solid tumors: an analysis of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the toxicity and efficacy of cisplatin and carboplatin in advanced ovarian cancer. The Swons Gynaecological Cancer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin versus carboplatin based regimens for the treatment of patients with metastatic lung cancer. An analysis of Veterans Health Administration data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connection.asco.org [connection.asco.org]
- 8. dtb.bmj.com [dtb.bmj.com]
- 9. Carboplatin [bionity.com]
- 10. selleckchem.com [selleckchem.com]
- 11. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 12. Evaluation of cytotoxic activity of platinum nanoparticles against normal and cancer cells and its anticancer potential through induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
evaluating the influence of 1,1-Cyclobutanedicarboxylic acid on the mechanical properties of polymers
The incorporation of cyclic monomers into polymer chains presents a compelling strategy for enhancing the mechanical and thermal properties of resulting materials. At the forefront of this approach is 1,1-Cyclobutanedicarboxylic acid (CBDA), a dicarboxylic acid distinguished by its rigid, four-membered ring structure. This guide offers a comprehensive comparison of the influence of CBDA on the mechanical properties of polymers against established linear aliphatic and aromatic dicarboxylic acids, namely adipic acid and terephthalic acid. Through an examination of supporting experimental data and detailed methodologies, this document serves as a vital resource for researchers, scientists, and professionals in drug development and material science.
The fundamental distinction of this compound lies in its compact and strained cyclic structure, which, when integrated into a polymer backbone, restricts chain mobility and enhances intermolecular interactions. This contrasts with the flexibility of linear aliphatic acids like adipic acid and the rigidity of aromatic acids such as terephthalic acid, leading to a unique property profile for CBDA-containing polymers.
Comparative Analysis of Mechanical Properties
To elucidate the impact of this compound on polymer performance, a comparative analysis of key mechanical properties is presented below. The data, while not exhaustive due to the novelty of extensive CBDA application, is compiled from various sources to provide a representative comparison with widely used polymers synthesized from adipic and terephthalic acids.
Polyesters: The Effect of Diacid Choice
The following table compares the mechanical properties of polyesters synthesized with different dicarboxylic acids. For the purpose of this comparison, we will consider poly(butylene terephthalate) (PBT) and a hypothetical poly(butylene cyclobutanedicarboxylate).
| Property | Poly(butylene cyclobutanedicarboxylate) (Hypothetical) | Poly(butylene adipate) (PBA) | Poly(butylene terephthalate) (PBT) |
| Tensile Strength (MPa) | Expected to be higher than PBA, potentially comparable to PBT | ~25-35 | ~50-60 |
| Young's Modulus (GPa) | Expected to be significantly higher than PBA, approaching PBT | ~0.3-0.5 | ~2.3-3.0 |
| Elongation at Break (%) | Expected to be lower than PBA | >300 | ~50-300 |
| Flexural Modulus (GPa) | Expected to be significantly higher than PBA | ~0.2-0.4 | ~2.5-2.8 |
| Impact Strength (Izod, J/m) | Expected to be moderate | High | ~20-60 |
Note: The values for Poly(butylene cyclobutanedicarboxylate) are estimations based on the structural effects of the cyclobutane (B1203170) ring and require experimental validation.
Polyamides: A New Frontier
Similarly, the introduction of this compound into polyamides is anticipated to yield materials with enhanced stiffness and thermal stability compared to their aliphatic counterparts like Nylon 6,6 (Polyamide 6,6), which is synthesized from adipic acid and hexamethylenediamine.
| Property | Polyamide with this compound (Hypothetical) | Polyamide 6,6 (Nylon 6,6) |
| Tensile Strength (MPa) | Expected to be higher than PA6,6 | ~75-85[1] |
| Young's Modulus (GPa) | Expected to be significantly higher than PA6,6 | ~2.8-3.5 |
| Elongation at Break (%) | Expected to be lower than PA6,6 | ~60-300 |
| Flexural Modulus (GPa) | Expected to be significantly higher than PA6,6 | ~2.5-3.0 |
| Heat Deflection Temperature (°C) | Expected to be higher than PA6,6 | ~70-100 (at 1.8 MPa) |
Note: The values for the polyamide with this compound are estimations and necessitate experimental verification.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized testing methodologies are crucial. The following are detailed protocols for key mechanical property assessments.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer.
Standard: ASTM D638 or ISO 527
Apparatus: Universal Testing Machine (UTM) with an extensometer.
Procedure:
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in the chosen standard using injection molding or compression molding.
-
Conditioning: Condition the specimens at a standard temperature (e.g., 23 ± 2 °C) and relative humidity (e.g., 50 ± 5%) for a specified duration (typically 40 hours) prior to testing.
-
Measurement: Measure the width and thickness of the gauge section of each specimen.
-
Testing:
-
Mount the specimen securely in the grips of the UTM.
-
Attach the extensometer to the gauge section to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Calculation:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Flexural Testing
Objective: To determine the flexural strength and flexural modulus of a polymer.
Standard: ASTM D790 or ISO 178
Apparatus: Universal Testing Machine (UTM) with a three-point or four-point bending fixture.
Procedure:
-
Specimen Preparation: Prepare rectangular bar specimens of specified dimensions.
-
Conditioning: Condition the specimens as described for tensile testing.
-
Testing:
-
Place the specimen on the supports of the bending fixture.
-
Apply a load to the center of the specimen (three-point) or at two points (four-point) at a constant crosshead speed.
-
Record the load and deflection data until the specimen breaks or reaches a specified strain.
-
-
Calculation:
-
Flexural Strength: The maximum stress at the outermost fiber on the convex or tension side of the specimen.
-
Flexural Modulus: The ratio of stress to strain in flexural deformation.
-
Impact Testing (Izod)
Objective: To determine the impact resistance of a polymer.
Standard: ASTM D256 or ISO 180
Apparatus: Pendulum impact testing machine (Izod type).
Procedure:
-
Specimen Preparation: Prepare notched bar specimens of specified dimensions.
-
Conditioning: Condition the specimens as described for tensile testing.
-
Testing:
-
Clamp the specimen vertically in the vise of the impact tester with the notch facing the direction of the pendulum strike.
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed by the specimen during fracture.
-
-
Calculation: The impact strength is calculated by dividing the absorbed energy by the thickness of the specimen.
Visualizing the Process and Logic
To better understand the workflows and relationships involved in evaluating the influence of this compound, the following diagrams are provided.
Caption: Workflow for comparing polymers synthesized with CBDA and alternatives.
Caption: Logical flow for evaluating the mechanical properties of a polymer.
References
Safety Operating Guide
Proper Disposal of 1,1-Cyclobutanedicarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 1,1-Cyclobutanedicarboxylic acid, a corrosive solid, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound.
Hazard Profile and Safety Precautions
This compound is classified as a substance that causes severe skin burns and eye damage.[1][2] In case of contact with eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.[1][2] If on skin, remove all contaminated clothing immediately and rinse the skin with water.[1][2] Inhalation may cause respiratory irritation, and ingestion can lead to severe burns of the mouth and stomach.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, when handling this chemical.[1][3][5]
Spill and Leak Management
In the event of a spill, prevent further leakage if it is safe to do so.[1] Avoid generating dust.[3] For containment and cleanup, use an inert material to absorb the spill and place it into a suitable container for disposal.[1] Ensure adequate ventilation.[1] Do not let the product enter drains, other waterways, or the soil.[1]
Disposal Procedures
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][3]
Key Disposal Steps:
-
Waste Classification: Determine the appropriate hazardous waste classification according to US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations.[1]
-
Containerization: Collect the waste in a suitable, properly labeled, and tightly closed container.[1][3] Do not reuse empty containers; they should be disposed of as unused product.[1]
-
Treatment and Neutralization: For larger quantities, treatment may be necessary. This can involve mixing or slurrying the material in water and neutralizing it with soda-lime or soda-ash.[6]
-
Final Disposal: Dispose of the contents and container at an approved waste disposal plant.[1][2] Options for final disposal may include:
Never dispose of this compound down the drain. [1][3]
Quantitative Data
While specific quantitative data for disposal is limited and highly dependent on local regulations, the following physical and chemical properties are relevant for handling and storage:
| Property | Value |
| Molecular Formula | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol |
| Melting Point | 157-163 °C[1] |
| Physical State | Solid[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 1,1-Cyclobutanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 1,1-Cyclobutanedicarboxylic acid, a corrosive solid that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against the hazards of this compound. The following table summarizes the required PPE for various handling scenarios.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[1] Always check for leaks or tears before use. |
| Eyes/Face | Safety goggles with side protection or a full-face shield | Goggles should be worn at a minimum. A face shield is required when there is a significant risk of splashes or dust generation.[2] |
| Body | Protective clothing (e.g., lab coat, apron) | A lab coat should be worn to protect against skin contact.[3] For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron is advised. |
| Respiratory | NIOSH-approved respirator | Required when handling the solid outside of a chemical fume hood or when dust generation is likely.[2][4] A particulate filter is suitable for dust.[2] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound from receipt to use.
-
Receiving and Storage :
-
Preparation for Use :
-
Weighing and Transfer :
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.[6]
-
For minor spills, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[5][6] Avoid creating dust.[5]
-
Do not allow the spilled material to enter drains or waterways.[2][6]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : this compound is considered a hazardous waste due to its corrosive nature.[6]
-
Containerization :
-
Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Disposal Procedure :
Workflow for Handling this compound
Caption: Workflow for the safe handling and spill response for this compound.
References
- 1. leelinework.com [leelinework.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
